molecular formula C13H16O4 B166042 Diethyl phenylmalonate CAS No. 83-13-6

Diethyl phenylmalonate

Cat. No.: B166042
CAS No.: 83-13-6
M. Wt: 236.26 g/mol
InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl phenylmalonate was partially hydrolysed to the corresponding chiral monoester by various immobilized preparations of lipase from Thermomyces lanuginosa.>

Properties

IUPAC Name

diethyl 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYDHYCFHBSNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058886
Record name Propanedioic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS]
Record name Diethyl phenylmalonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20591
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

83-13-6
Record name Diethyl phenylmalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl phenylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl phenylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl phenylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-phenyl-, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl phenylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl phenylmalonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVQ6PE5CLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethyl Phenylmalonate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl phenylmalonate is an aromatic malonic ester that serves as a crucial intermediate in various organic syntheses, most notably in the production of pharmaceuticals like phenobarbital.[1] Its unique chemical structure, characterized by a phenyl group attached to a malonate backbone, imparts distinct reactivity compared to other malonic esters.[1] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols related to this compound, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound is a diester derivative of phenylmalonic acid. The central alpha-carbon is bonded to a phenyl group and two carboxyethyl groups.

IdentifierValue
IUPAC Name diethyl 2-phenylpropanedioate
Molecular Formula C₁₃H₁₆O₄[1][2][3]
SMILES CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC[3]
InChI Key FGYDHYCFHBSNPE-UHFFFAOYSA-N[3]
CAS Number 83-13-6[1][3]
Synonyms Phenylmalonic acid diethyl ester, Propanedioic acid, phenyl-, diethyl ester[3]

graph Diethyl_Phenylmalonate {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; C_co1 [label="C"]; O1_1 [label="O"]; O1_2 [label="O"]; C_et1_1 [label="CH₂"]; C_et1_2 [label="CH₃"]; C_co2 [label="C"]; O2_1 [label="O"]; O2_2 [label="O"]; C_et2_1 [label="CH₂"]; C_et2_2 [label="CH₃"]; H_alpha [label="H"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha;

// Malonate core C_alpha -- H_alpha [len=0.7]; C_alpha -- C_co1; C_alpha -- C_co2;

// Ester group 1 C_co1 -- O1_1 [style=double, len=0.8]; C_co1 -- O1_2; O1_2 -- C_et1_1; C_et1_1 -- C_et1_2;

// Ester group 2 C_co2 -- O2_1 [style=double, len=0.8]; C_co2 -- O2_2; O2_2 -- C_et2_1; C_et2_1 -- C_et2_2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="0,2.5!"]; H_alpha [pos="-0.7,3!"]; C_co1 [pos="1.5,3!"]; O1_1 [pos="1.5,4!"]; O1_2 [pos="2.5,2.5!"]; C_et1_1 [pos="3.5,3!"]; C_et1_2 [pos="4.5,2.5!"]; C_co2 [pos="-1.5,3!"]; O2_1 [pos="-1.5,4!"]; O2_2 [pos="-2.5,2.5!"]; C_et2_1 [pos="-3.5,3!"]; C_et2_2 [pos="-4.5,2.5!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][4] It is characterized by its limited solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[4]

PropertyValue
Molecular Weight 236.26 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][4][5]
Melting Point 16-17 °C[2][6]
Boiling Point 170-172 °C at 14 mmHg[2][7]
Density 1.095 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.491[2]
Flash Point >113 °C (>230 °F)[2]
Water Solubility Immiscible[2][5]

Reactivity and Synthetic Applications

The chemical behavior of this compound is largely dictated by the acidic alpha-proton and the ester functionalities. The presence of the phenyl group enhances its reactivity in certain substitution reactions.[1]

  • Enolate Formation: The alpha-carbon can be deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion.[1] This enolate is a potent nucleophile.

  • Alkylation: The enolate of this compound can undergo nucleophilic substitution with alkyl halides. This reaction is a key step in the synthesis of phenobarbital, where this compound is first ethylated to form diethyl ethylphenylmalonate.[8]

  • Hydrolysis: Under basic conditions, the ester groups can be hydrolyzed to yield phenylmalonic acid.[1]

  • Decarboxylation: The resulting phenylmalonic acid (from hydrolysis) or its derivatives can be decarboxylated upon heating to produce substituted acetic acids.[1]

  • Condensation Reactions: It serves as a key reactant in condensation reactions with urea (B33335) or its derivatives to form barbiturates.[8]

Synthesis_Pathway A This compound B Enolate (Carbanion) A->B  Base (e.g., NaOEt) E Phenylmalonic Acid A->E  Base, H₂O (Hydrolysis) C Diethyl Ethylphenylmalonate B->C  Ethyl Bromide D Phenobarbital C->D  Urea, NaOEt

Caption: Key reactions involving this compound.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common laboratory and industrial method for synthesizing this compound involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[9] This indirect route is often preferred because aryl halides are generally poor electrophiles for the direct alkylation of diethyl malonate.[9]

Methodology:

  • Sodium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, 23 g of sodium is dissolved in 500 cc of absolute ethanol.[8][10]

  • Condensation: The resulting sodium ethoxide solution is cooled to 60°C.[8][10] With vigorous stirring, 146 g of diethyl oxalate is added rapidly, immediately followed by 175 g of ethyl phenylacetate.[8][10]

  • Crystallization: The sodium derivative of diethyl phenyloxalacetate will crystallize.[8] The mixture is cooled, and the solid is collected by suction filtration after stirring with dry ether.[10]

  • Liberation of Ester: The collected sodium salt is treated with a dilute solution of sulfuric acid (e.g., 29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the diethyl phenyloxalacetate as an oil.[8][10]

  • Extraction and Drying: The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.[10]

  • Decarbonylation: After distilling off the ether, the residual oil is heated in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C.[8][10] Heating is continued until the evolution of carbon monoxide ceases (typically 5-6 hours).[8][10]

  • Purification: The resulting crude this compound is then purified by vacuum distillation.[10]

Palladium-Catalyzed Arylation of Diethyl Malonate

Modern methods have been developed to overcome the challenge of direct arylation. One such method involves a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup: In a glove box, a screw-capped vial is charged with Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and NaH (1.2 mmol).[11]

  • Reagent Addition: The vial is sealed and removed from the glove box. Toluene (1.0 mL), an aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added.[11]

  • Reaction: The reaction mixture is stirred at 70 °C for 24 hours.[11]

  • Workup and Purification: The crude reaction mixture is filtered through Celite and concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield this compound.[11] Yields as high as 89% have been reported under optimized conditions.[1][11]

Safety and Handling

This compound may cause mild irritation upon contact with skin, eyes, or mucous membranes.[4] Prolonged or repeated exposure could lead to respiratory discomfort or dermatitis in sensitive individuals.[4]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and use adequate ventilation to keep airborne concentrations low.[12][13]

  • Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes.[6][12] Wash thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][5][12]

  • Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4][12]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[4][6][12]

There is currently no conclusive evidence linking this compound to carcinogenic effects based on evaluations by major regulatory agencies.[4]

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined properties and reactivity. Its primary application in the synthesis of barbiturates highlights its importance in the pharmaceutical industry. The experimental protocols for its synthesis, particularly the classical Claisen condensation and modern catalytic methods, are well-established. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

Diethyl Phenylmalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl phenylmalonate, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines primary synthesis methodologies, and elucidates its critical role in the production of barbiturates, particularly phenobarbital (B1680315).

Core Compound Data

This compound is an aromatic malonic ester. Key identifying information and physical properties are summarized below for quick reference.

IdentifierValueReference
CAS Number 83-13-6
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol
IUPAC Name diethyl 2-phenylpropanedioate[1]
Synonyms Phenylmalonic acid diethyl ester, Propanedioic acid, phenyl-, diethyl ester[1]
Physical PropertyValueConditions
Appearance Colorless to light yellow liquid/solid
Melting Point 16.5 °C
Boiling Point 170-172 °Cat 14 mmHg
Density 1.096 g/cm³
Refractive Index 1.491at 20°C

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical manufacturing. While various methods exist, a prevalent laboratory and industrial method involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[2] This indirect route is often preferred because aryl halides are generally poor electrophiles for direct alkylation of diethyl malonate.[2]

An alternative approach involves the condensation of ethyl phenylacetate with diethyl carbonate in the presence of a base like sodium ethoxide.[3]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a generalized representation based on established chemical principles.

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve clean sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Initial Condensation: Cool the sodium ethoxide solution and add diethyl oxalate with vigorous stirring. Immediately follow with the addition of ethyl phenylacetate.

  • Reaction and Precipitation: The reaction mixture is stirred, leading to the formation of a sodium salt precipitate.

  • Liberation of the Intermediate: Treat the sodium salt with a dilute acid (e.g., sulfuric acid) to liberate diethyl phenyloxobutandioate.

  • Decarbonylation: Heat the isolated intermediate under reduced pressure. This step removes a molecule of carbon monoxide, yielding this compound.

  • Purification: The crude this compound is then purified by vacuum distillation.

Role in Drug Development: Synthesis of Phenobarbital

This compound is a crucial precursor in the synthesis of phenobarbital, a long-acting barbiturate (B1230296) used as an anticonvulsant and sedative. The synthesis involves two primary stages following the production of this compound.

  • Alkylation: The α-carbon of this compound is deprotonated by a strong base (e.g., sodium ethoxide) to form a carbanion. This nucleophile is then alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, yielding diethyl ethylphenylmalonate.[4]

  • Condensation with Urea (B33335): The resulting diethyl ethylphenylmalonate undergoes a condensation reaction with urea in the presence of a strong base like sodium ethoxide or methoxide. This step forms the barbiturate ring, producing phenobarbital.[4][5]

The overall synthetic pathway from this compound to phenobarbital is a cornerstone of its pharmaceutical production.

phenobarbital_synthesis A This compound B Deprotonation A->B  + NaOEt C Carbanion Intermediate B->C D Alkylation C->D  + Ethyl Bromide E Diethyl Ethylphenylmalonate D->E F Condensation E->F  + Urea, NaOEt G Phenobarbital F->G

Caption: Synthesis of Phenobarbital from this compound.

Biological Significance and Applications

The primary biological relevance of this compound is as an intermediate in the synthesis of pharmacologically active molecules.[3] Derivatives of this compound, such as phenobarbital, exert their effects by modulating neurotransmitter systems, particularly by enhancing the activity of GABA receptors, which leads to increased inhibitory neurotransmission in the central nervous system.[3]

Beyond barbiturates, this compound and its derivatives are utilized in the synthesis of other therapeutic agents, including anti-inflammatory drugs and anticonvulsants.[6] It also serves as a versatile building block in broader organic synthesis for creating complex molecules and heterocyclic compounds.[6]

References

Spectroscopic Characterization of Diethyl Phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl phenylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like phenobarbital.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and Mass Spectrometry. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet6H-OCH₂CH₃
b~4.20Quartet4H-OCH₂ CH₃
c~4.55Singlet1HPh-CH -(COOEt)₂
d~7.30-7.45Multiplet5HAr-H

Predicted in CDCl₃ solvent.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~14.0-OCH₂C H₃
2~58.0Ph-C H-(COOEt)₂
3~62.0-OC H₂CH₃
4~128.0Aromatic C H
5~128.5Aromatic C H
6~129.0Aromatic C H
7~135.0Aromatic ipso-C
8~167.0C =O

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3000MediumAromatic C-H stretch
~2900-2980MediumAliphatic C-H stretch
~1735StrongC=O (Ester) stretch
~1450-1600Medium-WeakAromatic C=C ring stretch
~1150-1250StrongC-O (Ester) stretch
~690-770StrongAromatic C-H bend (out-of-plane)

Data corresponds to a liquid film or CCl₄ solution.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 236.26 g/mol .[4]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
236Low[M]⁺ (Molecular Ion)
191Moderate[M - OEt]⁺
16449.5[M - COOEt + H]⁺
11863.8[Ph-CH=C=O]⁺
10758.8[Ph-C≡O]⁺
91100[C₇H₇]⁺ (Tropylium ion)
7952.1[C₆H₇]⁺

Fragmentation data sourced from PubChem.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing TMS in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spinner, place it in the spectrometer, and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: Switch the spectrometer to the ¹³C frequency. A higher number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the FID. Phase the spectrum and reference the TMS peak to 0 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Volatile solvent (e.g., dichloromethane) for cleaning

Procedure (Thin Film Method):

  • Sample Preparation: As this compound is a liquid at room temperature, place one to two drops of the neat sample onto a clean, dry salt plate.[3][4]

  • Assemble Sample Holder: Place a second salt plate on top of the first, creating a thin film of the liquid between them.

  • Acquire Spectrum: Place the salt plates in the sample holder of the FTIR spectrometer. Acquire a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer (e.g., with GC-MS capabilities)

  • Direct insertion probe or GC column

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure (Electron Ionization - EI):

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent. The sample can be introduced into the ion source via a direct insertion probe or, for GC-MS, injected into the gas chromatograph for separation prior to entering the mass spectrometer.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of this compound.

cluster_input Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_output Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Environment C-H Framework NMR->NMR_Data IR_Data Functional Groups (C=O, C-O, Ar-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Relationship between spectroscopic methods and derived structural information.

General Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of a chemical compound.

A Compound Synthesis & Purification B Sample Preparation (Dissolution) A->B D Data Acquisition (NMR, IR, MS) B->D C Spectrometer Setup & Calibration C->D E Data Processing (FT, Baselining) D->E F Spectral Analysis & Interpretation E->F G Structural Elucidation F->G

References

Diethyl Phenylmalonate: A Comprehensive Technical Guide to its Solubility and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and solubility properties of diethyl phenylmalonate, a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsants phenobarbital (B1680315) and felbamate. This document consolidates critical data on its physical constants and explores its solubility characteristics in aqueous and organic solvents. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide visualizes key experimental workflows and synthetic pathways relevant to drug development, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a faint, ester-like odor.[1] Its key physical properties are summarized in the table below, representing a compilation of data from various sources. These parameters are fundamental for its identification, purification, and handling in a laboratory setting.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₃H₁₆O₄[2][3]
Molecular Weight 236.26 g/mol [2][3]
Melting Point 16 - 17 °C (60.8 - 62.6 °F)[4][5]
Boiling Point 170 - 172 °C (338 - 341.6 °F) at 14 mmHg[2][4]
Density 1.095 g/mL at 25 °C[2][5]
Refractive Index (n²⁰/D) 1.491[5]
Appearance Clear, colorless to yellowish liquid after melting[4][6]

Solubility Profile

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction conditions, solvent selection for purification, and formulation development.

Aqueous Solubility

This compound is consistently reported as immiscible in water.[4][6][7] This low aqueous solubility is attributed to the molecule's predominantly nonpolar character, owing to the phenyl ring and the two ethyl groups, which outweighs the polarity of the two ester functional groups.

Solubility in Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility
EthanolPolar ProticFreely Soluble
MethanolPolar ProticSoluble
AcetonePolar AproticFreely Soluble
Diethyl EtherNonpolarFreely Soluble
ChloroformNonpolarFreely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
HexaneNonpolarSparingly Soluble
TolueneNonpolarSoluble

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for sequential alkylation and subsequent cyclization reactions to form complex heterocyclic structures.

Synthesis of Phenobarbital

Phenobarbital, a long-acting barbiturate (B1230296) used as an anticonvulsant, is synthesized from this compound. The synthesis involves the alkylation of this compound with an ethyl group, followed by a condensation reaction with urea.[12][13][14]

Synthesis of Felbamate

Felbamate, another anticonvulsant drug, is also synthesized from this compound. The synthetic route involves the reduction of the ester groups of this compound to form 2-phenyl-1,3-propanediol, which is then carbamoylated.[15][16][17]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the physical and solubility properties of this compound.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of this compound, which is a low-melting solid.

Procedure:

  • Sample Preparation: Ensure the this compound sample is anhydrous. If necessary, dry the sample over a suitable drying agent.

  • Capillary Tube Loading: Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (16-17°C).

  • Melting Point Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point (at Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Place a small amount of this compound in the distillation flask along with a boiling chip.

  • Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 14 mmHg).

  • Heating: Gently heat the distillation flask.

  • Boiling Point Determination: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

Determination of Density (Pycnometer Method)

A pycnometer is used for the precise determination of the density of liquids.

Procedure:

  • Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25°C) and weigh it.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and weigh it.

  • Calculation: The density of this compound is calculated using the following formula: Density = (mass of this compound) / (volume of pycnometer)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid sample.

Procedure:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20°C). Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale.

Quantitative Determination of Solubility in Organic Solvents

This protocol outlines a method to determine the solubility of this compound in various organic solvents.

Procedure:

  • Sample Preparation: In a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

  • Saturation: Add small, known increments of this compound to each vial. After each addition, vigorously mix the contents until the solute is fully dissolved. Continue this process until a slight excess of undissolved this compound remains, indicating a saturated solution.

  • Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with occasional agitation to ensure equilibrium is reached.

  • Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant from each vial. Dilute the aliquot with a known volume of the respective solvent.

  • Quantification: Analyze the diluted samples using a suitable analytical technique (e.g., gas chromatography or HPLC with a UV detector) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: From the determined concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the original saturated solution. Express the solubility in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical workflows for determining the physical and solubility properties of this compound.

G cluster_0 Workflow for Physical Property Determination A Obtain this compound Sample B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Reduced Pressure) A->C D Density Determination (Pycnometer Method) A->D E Refractive Index Measurement (Abbe Refractometer) A->E F Record and Tabulate Data B->F C->F D->F E->F

Caption: Workflow for the determination of the physical properties of this compound.

G cluster_1 Workflow for Quantitative Solubility Determination S1 Prepare Vials with Known Solvent Volume S2 Add this compound Increments to Saturation S1->S2 S3 Equilibrate at Constant Temperature S2->S3 S4 Withdraw and Dilute Supernatant Aliquot S3->S4 S5 Analyze by GC/HPLC S4->S5 S6 Calculate Solubility from Calibration Curve S5->S6

Caption: Workflow for the quantitative determination of solubility.

Synthetic Pathways

The following diagrams illustrate the synthetic pathways for phenobarbital and felbamate, highlighting the central role of this compound.

G cluster_2 Synthesis of Phenobarbital DP This compound DEP Diethyl Ethylphenylmalonate DP->DEP  Ethyl Halide, Base PB Phenobarbital DEP->PB  Urea, Base

Caption: Synthetic pathway of Phenobarbital from this compound.

G cluster_3 Synthesis of Felbamate DP This compound PPD 2-Phenyl-1,3-propanediol DP->PPD  Reducing Agent (e.g., LiAlH4) FB Felbamate PPD->FB  Carbamoylation

Caption: Synthetic pathway of Felbamate from this compound.

References

Diethyl phenylmalonate safety, toxicity, and handling information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Diethyl Phenylmalonate

This guide provides comprehensive safety, toxicity, and handling information for this compound (CAS No. 83-13-6), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from various safety data sheets and chemical information sources to ensure safe laboratory practices.

Physical and Chemical Properties

This compound is a colorless to light yellow, transparent oily liquid.[1][2] It is used as a pharmaceutical intermediate and in organic synthesis.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₄[1][3]
Molecular Weight 236.26 g/mol [3][4]
Appearance Colorless to light yellow liquid[2][3]
Odor Odorless[3]
Melting Point 16 - 17 °C / 60.8 - 62.6 °F[3][5]
Boiling Point 170 - 172 °C / 338 - 341.6 °F @ 14 mmHg[1][3]
Density 1.095 g/mL at 25 °C[1][4]
Flash Point > 112 °C / > 233.6 °F[3][6]
Water Solubility Immiscible[1][3]
Refractive Index n20/D 1.491[1][4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][7] No acute toxicity information is available for the product.[3] It is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[2][7]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[6][7]

  • Skin Contact: May cause skin irritation.[6][7] Some aggregated GHS information indicates it may cause skin irritation (H315).[8]

  • Inhalation: May cause respiratory tract irritation.[6][7] Some aggregated GHS information indicates it may cause respiratory irritation (H335).[8]

  • Ingestion: May cause irritation of the digestive tract.[6][7]

Toxicity MetricValueSpeciesRouteSource(s)
LD50/LC50 Not available--[7]

Note on Experimental Protocols: The cited source materials are primarily Safety Data Sheets (SDS), which summarize toxicological findings but do not provide detailed experimental methodologies for the underlying studies.

Hazard Identification and GHS Classification

Many sources state that the product contains no substances which at their given concentration are considered to be hazardous to health.[3][9] However, some suppliers caution that it may cause eye, skin, and respiratory tract irritation.[7]

Aggregated GHS information from multiple sources provides the following potential hazard statements, although it is noted that the chemical does not meet GHS hazard criteria for the majority of reports[8]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Safe Handling and Storage

Handling:

  • Wash hands thoroughly after handling.[5][6]

  • Avoid contact with eyes, skin, and clothing.[5][6]

  • Use with adequate ventilation to keep airborne concentrations low.[6][7]

  • Do not breathe vapor, mist, or gas.[7]

  • Remove and wash contaminated clothing before re-use.[5]

  • Keep the container tightly closed.[6]

Storage:

  • Store in a cool, dry, well-ventilated area.[2][6]

  • Keep the container tightly closed.[6][7]

  • Store away from incompatible substances.[2][6]

  • Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[2][7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Use adequate ventilation to maintain low airborne concentrations.[6][7] Under normal use conditions, specific engineering measures may not be required.[3]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical splash goggles or safety glasses with side shields (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[3][5][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing, such as long sleeves, to prevent skin exposure.[3][7] Gloves must be inspected before use, and proper removal techniques should be employed.[10]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes.

FirstAid cluster_Exposure Exposure Route cluster_Action First Aid Protocol Inhalation Inhalation FreshAir Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation->FreshAir Skin Skin Contact WashSkin Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Skin->WashSkin Eye Eye Contact FlushEyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Eye->FlushEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth. If conscious, drink 2-4 cups of water or milk. Ingestion->RinseMouth MedicalAid Seek Immediate Medical Attention FreshAir->MedicalAid WashSkin->MedicalAid FlushEyes->MedicalAid RinseMouth->MedicalAid

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6][7]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition.[5][6][7] Vapors may be heavier than air and can spread along the ground.[6] Containers may explode when heated.[6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6][7]

Accidental Release Measures

The workflow below details the procedural steps for managing an accidental spill.

SpillResponse start Spill Detected ppe 1. Ensure Proper PPE is Worn (Goggles, Gloves, Protective Clothing) start->ppe ventilate 2. Ensure Adequate Ventilation ppe->ventilate contain 3. Contain Spill (Prevent entry into waterways/sewers) ventilate->contain absorb 4. Absorb with Inert Material (e.g., vermiculite, sand, earth) contain->absorb collect 5. Collect and Place in a Suitable, Closed Container for Disposal absorb->collect decontaminate 6. Clean Spill Area Thoroughly collect->decontaminate dispose 7. Dispose of Waste (Follow local and national regulations) decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for handling an accidental spill of this compound.

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[2][7]

  • Conditions to Avoid: Incompatible materials and strong heating.[7]

  • Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[2][5][7]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[5][7]

  • Hazardous Polymerization: Not reported to occur.[2][7]

Ecological Information

  • Ecotoxicity: Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[3][9]

  • Persistence and Degradability: As it is soluble in water, persistence is considered unlikely.[3][5]

  • Bioaccumulation: Bioaccumulation is unlikely.[3]

  • Mobility in Soil: The product is water-soluble and is likely to be highly mobile in soils.[3][9]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Regulatory Information

  • TSCA: this compound (CAS #83-13-6) is listed on the TSCA inventory.[7]

  • SARA 311/312 Hazards: No SARA Hazards are listed in several sources.

  • State Right-to-Know Lists: The substance is listed on the Pennsylvania and New Jersey Right To Know lists.

References

The Lynchpin of Synthesis: A Technical Guide to the Mechanism of Action of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Diethyl phenylmalonate, a substituted derivative of diethyl malonate, serves as a cornerstone in organic synthesis, prized for its role as a versatile precursor in the construction of a wide array of complex organic molecules, most notably in the pharmaceutical industry for the synthesis of barbiturates like phenobarbital.[1] This technical guide elucidates the core mechanisms of action of this compound in key organic reactions, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The reactivity of this compound is fundamentally governed by the acidity of the α-hydrogen located on the carbon atom situated between the two electron-withdrawing ester groups. This strategic positioning facilitates the deprotonation of the α-carbon by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion, a potent nucleophile, is central to the diverse reactivity of this compound, enabling it to participate in a variety of crucial carbon-carbon bond-forming reactions.

Core Reaction Mechanisms

The synthetic utility of this compound is primarily exploited through three main classes of reactions: alkylation, acylation, and condensation reactions.

Alkylation

Alkylation of this compound involves the introduction of an alkyl group to the α-carbon. This reaction is a cornerstone in the synthesis of various substituted carboxylic acids and is a critical step in the industrial production of phenobarbital.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, typically sodium ethoxide to prevent transesterification, abstracts the acidic α-hydrogen to form the this compound enolate.[2][3] This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide to form the C-alkylated product.[2]

Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEP This compound Enolate Resonance-Stabilized Enolate DEP->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate ConjAcid Conjugate Acid (EtOH) Base->ConjAcid AlkylHalide Alkyl Halide (R-X) AlkylatedProduct Alkylated this compound AlkylHalide->AlkylatedProduct Salt Salt (NaX) AlkylHalide->Salt Enolate->AlkylatedProduct SN2 Attack Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEP This compound Enolate Enolate DEP->Enolate Deprotonation Base Base Base->Enolate AcylChloride Acyl Chloride (RCOCl) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Enolate->Tetrahedral Nucleophilic Attack AcylatedProduct Acylated this compound Tetrahedral->AcylatedProduct Elimination of Cl- Byproduct Byproducts Tetrahedral->Byproduct Knoevenagel_Condensation Reactants This compound + Aldehyde/Ketone + Base Enolate Enolate Formation Reactants->Enolate Deprotonation Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Alkoxide Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Beta_Hydroxy β-Hydroxy Adduct Protonation->Beta_Hydroxy Dehydration Dehydration (-H2O) Beta_Hydroxy->Dehydration Product α,β-Unsaturated Product Dehydration->Product

References

Industrial Synthesis of Diethyl Phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core industrial synthesis routes for diethyl phenylmalonate, a key intermediate in the pharmaceutical industry, notably in the production of barbiturates like phenobarbital. This document details the primary synthetic pathways, offering comparative quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.

Overview of Primary Synthesis Routes

The industrial production of this compound is dominated by four principal synthetic strategies. The choice of a particular route is often dictated by factors such as raw material cost, desired purity, scalability, and environmental considerations. This guide will explore the following pathways:

  • Claisen Condensation of Ethyl Phenylacetate: The most traditional and widely documented method.

  • Direct Esterification of Phenylmalonic Acid: A straightforward approach involving the esterification of the corresponding dicarboxylic acid.

  • Palladium-Catalyzed α-Arylation of Diethyl Malonate: A more modern approach leveraging advances in organometallic catalysis.

  • Integrated One-Reactor Process from Chlorobenzene (B131634): An efficient industrial method that minimizes the isolation of intermediates.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative parameters for each of the primary synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis RouteKey ReactantsCatalyst/BaseTemperature (°C)Reaction Time (h)Reported Yield (%)
Claisen Condensation (with Diethyl Oxalate) Ethyl phenylacetate, Diethyl oxalate (B1200264)Sodium ethoxide60 (initial), then 175 (decarbonylation)5-6 (decarbonylation)80-85[1]
Claisen Condensation (with Diethyl Carbonate) Ethyl phenylacetate, Diethyl carbonateSodium ethoxide80-120Not specifiedHigh (implied)[2]
Direct Esterification Phenylmalonic acid, EthanolAnhydrous HCl or H₂SO₄60-65585-87[2]
Palladium-Catalyzed α-Arylation Diethyl malonate, Aryl bromidePd(dba)₂ / DTBNpP, NaH7024up to 89[3]
One-Reactor Process from Chlorobenzene Chlorobenzene, Sodium, Toluene, CO₂-25-50 (multiple steps)Not specified65-70 (overall)[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed. These protocols are adapted from reputable sources and are intended to provide a thorough understanding of the practical execution of each synthesis.

Claisen Condensation of Ethyl Phenylacetate with Diethyl Oxalate

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic methods.[1]

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, 23 g (1 gram atom) of sodium is dissolved in 500 cc of absolute ethyl alcohol.

  • Condensation: The sodium ethoxide solution is cooled to 60°C. With vigorous stirring, 146 g (1 mole) of ethyl oxalate is added rapidly, followed immediately by 175 g (1.06 moles) of ethyl phenylacetate.

  • Isolation of the Intermediate: Crystallization of the sodium derivative of diethyl phenyloxalylacetate occurs within 4-6 minutes. The resulting paste is cooled to room temperature and stirred with 800 cc of dry ether. The solid is collected by suction filtration and washed with dry ether.

  • Hydrolysis: The collected sodium salt is treated with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the diethyl phenyloxalylacetate. The oily layer is separated, and the aqueous layer is extracted with ether.

  • Decarbonylation: The combined ethereal solutions are dried over anhydrous sodium sulfate, and the ether is distilled off. The residual oil is heated under reduced pressure (approx. 15 mm) to 175°C until the evolution of carbon monoxide ceases (5-6 hours).

  • Purification: The resulting this compound is purified by vacuum distillation, collecting the fraction boiling at 158–162°C/10 mm. The expected yield is 189–201 g (80–85%).

Direct Esterification of Phenylmalonic Acid

This protocol is based on the information provided in a U.S. Patent, outlining an industrial approach.[2]

Procedure:

  • Reaction Setup: A solution of phenylmalonic acid in a mixture of benzene (B151609) and absolute ethyl alcohol is prepared.

  • Catalysis: Anhydrous hydrogen chloride is passed through the solution, or concentrated sulfuric acid is added as a catalyst. For optimal yields with sulfuric acid, a 3:1 molar ratio of catalyst to phenylmalonic acid is suggested.

  • Reaction Conditions: The reaction mixture is heated to 60°C for 5 hours. An initial stirring period at room temperature for several hours before heating can improve the yield when using sulfuric acid.

  • Work-up and Purification: The reaction mixture is worked up to remove the acid catalyst and solvent. The crude this compound is then purified, typically by vacuum distillation. A yield of approximately 85% can be expected with anhydrous HCl, and up to 87% with sulfuric acid under optimized conditions.

Palladium-Catalyzed α-Arylation of Diethyl Malonate

This modern catalytic method is adapted from a procedure published in Tetrahedron Letters.[3]

Procedure:

  • Catalyst Preparation: In a glovebox, a screw-capped vial is charged with Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and sodium hydride (1.2 mmol).

  • Reaction Assembly: The vial is sealed and removed from the glovebox. Toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred at 70°C for 24 hours. The conversion of the aryl bromide can be monitored by gas chromatography (GC).

  • Purification: Upon completion, the crude reaction mixture is filtered through a plug of Celite and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired this compound. This method has been reported to achieve yields as high as 89%.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic routes for this compound.

Claisen_Condensation_Route cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Ethyl Phenylacetate Ethyl Phenylacetate Condensation Condensation Ethyl Phenylacetate->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Diethyl Phenyloxalylacetate (Intermediate) Diethyl Phenyloxalylacetate (Intermediate) Condensation->Diethyl Phenyloxalylacetate (Intermediate) Formation of Intermediate Decarbonylation Decarbonylation This compound This compound Decarbonylation->this compound Diethyl Phenyloxalylacetate (Intermediate)->Decarbonylation Heat, Reduced Pressure

Diagram 1: Claisen Condensation Route Workflow.

Direct_Esterification_Route cluster_reactants Reactants cluster_reagents Catalyst cluster_process Process cluster_product Product Phenylmalonic Acid Phenylmalonic Acid Esterification Esterification Phenylmalonic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid Catalyst (HCl or H2SO4) Acid Catalyst (HCl or H2SO4) Acid Catalyst (HCl or H2SO4)->Esterification This compound This compound Esterification->this compound Heat

Diagram 2: Direct Esterification Route Workflow.

Pd_Catalyzed_Arylation_Route cluster_reactants Reactants cluster_reagents Catalyst System cluster_process Process cluster_product Product Diethyl Malonate Diethyl Malonate Cross-Coupling Cross-Coupling Diethyl Malonate->Cross-Coupling Aryl Bromide Aryl Bromide Aryl Bromide->Cross-Coupling Pd(dba)2 / DTBNpP Pd(dba)2 / DTBNpP Pd(dba)2 / DTBNpP->Cross-Coupling NaH (Base) NaH (Base) NaH (Base)->Cross-Coupling This compound This compound Cross-Coupling->this compound Heat

Diagram 3: Palladium-Catalyzed α-Arylation Route Workflow.

One_Reactor_Process cluster_reactants Initial Reactants cluster_process Process Steps cluster_product Final Product Chlorobenzene Chlorobenzene Phenylsodium Formation Phenylsodium Formation Chlorobenzene->Phenylsodium Formation Sodium Sodium Sodium->Phenylsodium Formation Toluene Toluene Toluene->Phenylsodium Formation Metalation to Benzylsodium Metalation to Benzylsodium Phenylsodium Formation->Metalation to Benzylsodium Carbonation Carbonation Metalation to Benzylsodium->Carbonation CO2 Disodium Phenylmalonate (Intermediate) Disodium Phenylmalonate (Intermediate) Carbonation->Disodium Phenylmalonate (Intermediate) Esterification Esterification This compound This compound Esterification->this compound Disodium Phenylmalonate (Intermediate)->Esterification Ethanol, HCl

Diagram 4: One-Reactor Process from Chlorobenzene Workflow.

Conclusion

The industrial synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. The classical Claisen condensation remains a robust and high-yielding method, well-documented in the literature. Direct esterification offers a simpler, more direct approach, provided that phenylmalonic acid is readily available. Modern palladium-catalyzed methods present a powerful alternative, particularly for achieving high yields under relatively mild conditions, though catalyst cost and scalability may be considerations. Finally, the integrated one-reactor process from chlorobenzene represents a highly efficient industrial approach that minimizes waste and handling of intermediates. The selection of the optimal synthesis route will ultimately depend on a thorough evaluation of economic, logistical, and environmental factors specific to the manufacturing context.

References

Biological Activity of Diethyl Phenylmalonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of diethyl phenylmalonate derivatives. This compound, a versatile synthetic intermediate, serves as a scaffold for the development of a wide array of compounds with significant pharmacological potential.[1] This document details their anticancer, antimicrobial, and anticonvulsant properties, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and drug development.

Introduction to this compound and its Derivatives

This compound is an aromatic malonic ester recognized for its utility in the synthesis of various pharmaceuticals, most notably barbiturates like phenobarbital.[1] Its chemical structure, featuring a phenyl group attached to a malonate backbone, allows for diverse chemical modifications, leading to a broad range of derivatives with distinct biological activities. These derivatives include, but are not limited to, phosphonates, Schiff bases, and various heterocyclic compounds. The exploration of these derivatives has unveiled promising candidates for anticancer, antimicrobial, and anticonvulsant therapies.

Anticancer Activity

Several this compound derivatives, particularly phosphonates, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[2][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-pyrimidine hybrid phosphonateCompound 4oA549 (Lung)13.62[5]
Hep-G2 (Liver)17.49[5]
HeLa (Cervical)5.81[5]
MCF-7 (Breast)1.59[5]
HL-60 (Leukemia)2.11[5]
2-oxo-quinoline aminophosphonateCompound 4uA549 (Lung)16.6[2]
Thiazolyl-sulfonamideCompound 7d, 7e, 8a, 8d, 8eVarious2.74 - 8.17[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Anticancer Experimental Workflow and Proposed Mechanism

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan with DMSO mtt_add->formazan_sol absorbance Measure Absorbance at 570 nm formazan_sol->absorbance calc_viability Calculate Cell Viability (%) absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Workflow for the MTT cytotoxicity assay.

apoptosis_pathway derivative This compound Derivative cell_cycle Cell Cycle Arrest (e.g., G2/M phase) derivative->cell_cycle apoptosis Induction of Apoptosis derivative->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death Inhibits Proliferation caspase Caspase Activation apoptosis->caspase caspase->cell_death

Proposed anticancer mechanism of action.

Antimicrobial Activity

This compound derivatives, including Schiff bases and phosphonates, have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BaseCompound 6fStaphylococcus aureus MTCC 31600.13[6]
Schiff BaseCompound 5a (Chlorine substituted)Staphylococcus aureus MTCC 969-18[7]
Schiff BaseCompound 5n (Hydroxy substituted)Staphylococcus aureus MTCC 969-18[7]
Schiff BaseCompound 5o (Methoxy substituted)Staphylococcus aureus MTCC 969-18[7]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Antimicrobial Experimental Workflow

mic_workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions of Compounds in Broth compound_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results det_mic Determine MIC read_results->det_mic

Workflow for MIC determination by broth microdilution.

Anticonvulsant Activity

The parent compound, this compound, is a precursor to phenobarbital, a well-known anticonvulsant.[1] Various derivatives have been synthesized and evaluated for their potential to manage seizures, with some showing promising activity in preclinical models.

Quantitative Anticonvulsant Data

The following table summarizes the in vivo anticonvulsant activity of selected derivatives, expressed as ED50 values (the dose effective in 50% of the tested animals).

Compound ClassAnimal ModelED50 (mg/kg)Reference
TriazolopyrimidineMES15.8[8]
TriazolopyrimidinePTZ14.1[8]
7-phenyl-6,7-dihydro-[3][5]triazolo[1,5-a]pyrimidin-5(4H)-oneMES19.7
Experimental Protocols: MES and PTZ Seizure Models

Maximal Electroshock (MES) Test: This model is used to evaluate efficacy against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.).

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), induce seizures via corneal electrodes with a 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a protective effect.

Pentylenetetrazole (PTZ) Test: This model is used to assess efficacy against myoclonic and absence seizures.

  • Animals: Male Swiss albino mice (18-22 g).

  • Drug Administration: Administer the test compound i.p.

  • Seizure Induction: After 30-60 minutes, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

  • Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes, noting the latency to the first myoclonic jerk and the presence of generalized clonic-tonic seizures.

Visualization of Anticonvulsant Experimental Workflow and Proposed Mechanism

anticonvulsant_workflow cluster_mes MES Model cluster_ptz PTZ Model start Animal Acclimation & Randomization drug_admin Drug Administration (i.p.) start->drug_admin mes_induction Induce Seizure (Corneal Electrodes) drug_admin->mes_induction ptz_induction Induce Seizure (PTZ Injection s.c.) drug_admin->ptz_induction mes_observe Observe for Tonic Hindlimb Extension mes_induction->mes_observe data_analysis Data Analysis (Calculate % Protection, ED50) mes_observe->data_analysis ptz_observe Observe for Clonic & Tonic-Clonic Seizures ptz_induction->ptz_observe ptz_observe->data_analysis gaba_mechanism derivative Anticonvulsant Derivative gaba_receptor GABA-A Receptor derivative->gaba_receptor Positive Allosteric Modulation chloride_influx Increased Chloride Ion Influx gaba_receptor->chloride_influx hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability seizure_suppression Seizure Suppression reduced_excitability->seizure_suppression

References

A Historical Overview of Diethyl Phenylmalonate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of the core synthesis methods for diethyl phenylmalonate, a crucial intermediate in the production of various pharmaceuticals, most notably the long-acting barbiturate (B1230296) phenobarbital. This document will explore the evolution of synthetic strategies, from classical methodologies to modern catalytic approaches, offering detailed experimental protocols and quantitative data to support research and development activities.

Classical Synthesis: The Claisen Condensation Route

The most traditional and widely referenced method for synthesizing this compound involves a Claisen condensation of an arylacetate with a dialkyl oxalate (B1200264), followed by decarbonylation.[1][2] This indirect approach is often favored because the direct alkylation of diethyl malonate with aryl halides is inefficient due to the relatively low electrophilicity of the latter.[1]

The classical synthesis typically begins with benzyl (B1604629) cyanide, which is converted to ethyl phenylacetate. This intermediate then undergoes a Claisen condensation with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form diethyl phenyloxalylacetate.[2] Subsequent heating of this intermediate induces decarbonylation, yielding this compound.[3]

Experimental Protocol: Classical Claisen Condensation

This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]

Step 1: Formation of Diethyl Phenyloxobutandioate Sodium Salt

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol (B145695) to prepare sodium ethoxide.

  • Cool the resulting solution to 60°C.

  • With vigorous stirring, rapidly add 146 g of diethyl oxalate, followed immediately by 175 g of ethyl phenylacetate.[5]

  • Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur. The reaction mixture will form a nearly solid paste.[4]

  • Allow the mixture to cool to room temperature and then stir thoroughly with 800 cc of dry ether.

  • Collect the solid product by suction filtration and wash it with dry ether.[5]

Step 2: Liberation and Decarbonylation of Diethyl Phenyloxobutandioate

  • Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).[5]

  • Separate the resulting oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry them over anhydrous sodium sulfate, and remove the ether by distillation.[4]

  • Heat the residual oil in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C. Continue heating until the evolution of carbon monoxide ceases, which typically takes 5-6 hours.[5]

  • After the reaction is complete, the crude this compound is purified by vacuum distillation.

Quantitative Data: Classical Method
ParameterValueReference
Yield 80-85%[4]
Boiling Point 158-162°C at 10 mmHg[4]
Reaction Time 5-6 hours for decarbonylation[5]

Modern Approaches: Catalytic Arylation of Diethyl Malonate

To overcome the limitations of the classical malonic ester synthesis for aryl compounds, modern methods have focused on the direct arylation of diethyl malonate using metal catalysts. These approaches offer milder reaction conditions and can provide high yields.

Palladium-Catalyzed Arylation

A notable modern method involves the palladium-catalyzed arylation of diethyl malonate with aryl bromides. This method utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand to facilitate the cross-coupling reaction.[6]

Experimental Protocol: Palladium-Catalyzed Arylation

The following is a general procedure for the palladium-catalyzed arylation of diethyl malonate:[6]

  • In a glove box, add Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and sodium hydride (1.2 mmol) to a screw-capped vial.

  • Seal the vial with a septa screw cap and remove it from the glove box.

  • To the vial, add toluene (B28343) (1.0 mL), the desired aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol).

  • Stir the reaction mixture at 70°C for 24 hours.

  • Monitor the conversion of the aryl bromide by gas chromatography (GC).

  • Upon completion, filter the crude reaction mixture through a plug of Celite and concentrate it in vacuo.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to yield the diethyl arylmalonate.

Quantitative Data: Palladium-Catalyzed Arylation
ParameterValueReference
Yield Up to 89%[3][6]
Reaction Temperature 70°C[6]
Reaction Time 24 hours[6]
Catalyst System Pd(dba)₂ / DTBNpP[6]
Base Sodium Hydride[6]
Copper-Catalyzed Arylation

Methods utilizing copper(I) iodide and cesium carbonate have also been developed to facilitate the arylation of diethyl malonate, providing an alternative to palladium-based systems.[1]

Alternative Synthetic Routes

Synthesis from Phenylacetic Acid

An alternative pathway begins with phenylacetic acid. In this method, phenylacetic acid is neutralized, and then a substitution reaction with zinc cyanide is carried out to form phenylmalonic acid after acidification. The phenylmalonic acid is then esterified with ethanol to produce this compound.[7]

One-Reactor Synthesis from Chlorobenzene (B131634)

A process for preparing phenylmalonic acid and its esters in a single reactor has also been patented. This method starts with the reaction of chlorobenzene with dispersed sodium in toluene to form phenylsodium, which then metalates toluene to benzylsodium (B3045699). The benzylsodium is carbonated to produce disodium (B8443419) phenylmalonate, which is subsequently esterified. This process can achieve a yield of 85% for this compound.[2]

Visualizing the Synthetic Pathways

To better illustrate the core synthetic methodologies, the following diagrams outline the reaction workflows.

classical_synthesis benzyl_cyanide Benzyl Cyanide ethyl_phenylacetate Ethyl Phenylacetate benzyl_cyanide->ethyl_phenylacetate Ethanol, H+ na_salt Diethyl Phenyloxobutandioate Sodium Salt ethyl_phenylacetate->na_salt Diethyl Oxalate, NaOEt depm This compound na_salt->depm H2SO4, then Heat (-CO)

Caption: Classical synthesis pathway of this compound.

modern_synthesis diethyl_malonate Diethyl Malonate depm This compound diethyl_malonate->depm aryl_bromide Aryl Bromide aryl_bromide->depm Pd(dba)2, DTBNpP, NaH, Toluene, 70°C

Caption: Modern palladium-catalyzed synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Phenylmalonate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diethyl phenylmalonate, a key intermediate in the production of pharmaceuticals such as phenobarbital. The described method utilizes a crossed Claisen condensation reaction between ethyl phenylacetate (B1230308) and diethyl oxalate (B1200264), followed by a decarbonylation step. This application note includes a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and visual diagrams to illustrate the reaction workflow and mechanism.

Introduction

This compound is a crucial precursor in the synthesis of various organic compounds, most notably barbiturates. The standard laboratory preparation involves a Claisen condensation, a carbon-carbon bond-forming reaction that condenses two esters in the presence of a strong base. Due to the challenges associated with the direct phenylation of diethyl malonate, an indirect approach is often favored. This involves the Claisen condensation of ethyl phenylacetate with diethyl oxalate, catalyzed by sodium ethoxide, to form an intermediate which is subsequently decarbonylated to yield the final product.[1][2][3]

Reaction and Mechanism

The synthesis proceeds in two main stages:

  • Claisen Condensation: Ethyl phenylacetate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding diethyl 2-phenyl-3-oxobutanedioate.

  • Decarbonylation: The resulting α-keto ester is then heated under reduced pressure, leading to the elimination of carbon monoxide to furnish this compound.[4]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[4]

3.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Sodium22.9923 g1.0Cleanly cut, free of oxide layer.
Absolute Ethanol46.07500 mL-Anhydrous.
Diethyl Oxalate146.14146 g1.0Anhydrous.
Ethyl Phenylacetate164.20175 g1.06Anhydrous.
Diethyl Ether74.12800 mL + 3x100 mL-Anhydrous, for washing and extraction.
Sulfuric Acid (concentrated)98.0829 mL-To be diluted in water.
Anhydrous Sodium Sulfate142.04--For drying the ethereal solution.
Water18.02500 mL-For acidification and work-up.

3.2. Equipment

  • 2 L three-necked round-bottom flask

  • Mercury-sealed mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • 2 L beaker

  • Büchner funnel and suction flask

  • Modified Claisen flask with a fractionating side arm

  • Wood's metal bath

  • Vacuum distillation apparatus

3.3. Procedure

Part A: Claisen Condensation

  • To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 500 mL of absolute ethanol.

  • Carefully add 23 g (1.0 gram-atom) of cleanly cut sodium in portions.

  • Once all the sodium has dissolved to form sodium ethoxide, cool the solution to 60°C.

  • With vigorous stirring, rapidly add 146 g (1.0 mol) of diethyl oxalate through the dropping funnel.

  • Immediately follow with the addition of 175 g (1.06 mol) of ethyl phenylacetate.

  • Discontinue stirring. Within 4-6 minutes, crystallization of the sodium salt of the product will begin.

  • At the first sign of crystallization, immediately transfer the contents of the flask to a 2 L beaker. The mixture will solidify into a nearly solid paste.

  • Allow the paste to cool to room temperature.

  • Stir the solid thoroughly with 800 mL of dry diethyl ether.

  • Collect the solid by suction filtration and wash it repeatedly with dry ether.

Part B: Work-up and Decarbonylation

  • Liberate the phenyloxaloacetic ester by treating the sodium salt with a dilute solution of sulfuric acid (prepared by adding 29 mL of concentrated sulfuric acid to 500 mL of water).

  • Separate the resulting colorless oil.

  • Extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic layers and the initial oil.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Distill off the ether.

  • Transfer the residual oil to a modified Claisen flask with a fractionating side arm.

  • Heat the flask in a Wood's metal bath under a pressure of approximately 15 mm Hg.

  • Gradually raise the bath temperature to 175°C and maintain it until the evolution of carbon monoxide ceases (approximately 5-6 hours).

  • After the reaction is complete, return any distilled oil to the flask and distill the this compound under reduced pressure.

Results and Data

ProductThis compound
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Boiling Point 170-172 °C at 14 mmHg
Density 1.096 g/cm³
Refractive Index (n²⁰/D) 1.491
Theoretical Yield Based on 1.0 mol of diethyl oxalate, the theoretical yield is 236.26 g.

Visualizations

Claisen_Condensation_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Claisen Condensation cluster_workup Work-up and Purification cluster_decarb Decarbonylation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture (Vigorous Stirring) NaOEt->ReactionMix DEO Diethyl Oxalate DEO->ReactionMix EPA Ethyl Phenylacetate EPA->ReactionMix Crystallization Crystallization of Sodium Salt ReactionMix->Crystallization 4-6 min Filtration Suction Filtration (Wash with Ether) Crystallization->Filtration Acidification Acidification (Dilute H₂SO₄) Filtration->Acidification Extraction Ether Extraction Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Ether Evaporation Drying->Evaporation Heating Heating under Vacuum (~175°C, 15 mmHg) Evaporation->Heating Distillation Vacuum Distillation Heating->Distillation CO evolution ceases Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Claisen_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 EtO⁻ EtO⁻ Enolate Enolate (Nucleophile) EtO⁻->Enolate Deprotonation EPA Ethyl Phenylacetate EPA->Enolate EtOH EtOH Enolate_2 Enolate DEO Diethyl Oxalate Intermediate Tetrahedral Intermediate DEO->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Intermediate Attack on carbonyl KetoEster α-Keto Ester Intermediate_2->KetoEster Collapse of intermediate EtO⁻_2 EtO⁻ KetoEster_2 α-Keto Ester Product This compound KetoEster_2->Product Heat, Vacuum CO CO

Caption: Reaction mechanism for this compound synthesis.

References

Application Notes and Protocols: Diethyl Phenylmalonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl phenylmalonate is a key intermediate in the synthesis of various pharmaceuticals, most notably barbiturates, which are a class of drugs that act as central nervous system depressants. Its unique chemical structure, featuring a phenyl group and two ethyl ester groups attached to a central carbon, allows for versatile reactions to build complex heterocyclic structures. These notes provide detailed protocols and synthetic pathways for the use of this compound as a precursor in the production of commercially significant drugs like Phenobarbital (B1680315) and Primidone (B1678105).

I. Synthesis of Phenobarbital

Phenobarbital is a long-acting barbiturate (B1230296) used as a sedative and anticonvulsant.[1][2][3][4] The synthesis involves the alkylation of this compound followed by a cyclocondensation reaction with urea (B33335).[1][5][6]

A. Synthetic Pathway Overview

The synthesis of phenobarbital from this compound is a two-step process:

  • Ethylation of this compound: An ethyl group is introduced at the α-carbon of this compound. This is typically achieved through an alkylation reaction using an ethyl halide in the presence of a base.[5]

  • Cyclocondensation with Urea: The resulting diethyl ethylphenylmalonate undergoes a condensation reaction with urea to form the barbiturate ring structure of phenobarbital.[5][6]

G A This compound D Diethyl Ethylphenylmalonate A->D 1. Ethylation B Sodium Ethoxide B->D C Ethyl Bromide C->D G Phenobarbital D->G 2. Cyclocondensation E Urea E->G F Sodium Methoxide (B1231860) F->G

Caption: Synthesis of Phenobarbital from this compound.

B. Quantitative Data Summary
StepReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthylationThis compound, Ethyl BromideSodium EthoxideEthanol (B145695)55-652-[5]
CyclocondensationDiethyl Ethylphenylmalonate, UreaSodium MethoxideMethanol (B129727)Reflux7-817.45[6]
C. Experimental Protocols

Protocol 1: Ethylation of this compound [5]

  • To a reaction vessel, add this compound and a solution of sodium ethoxide in ethanol.

  • Maintain the temperature of the reaction mixture at 50-60°C for 2 hours.

  • Slowly remove ethanol under normal pressure.

  • Once the ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, while maintaining the reaction temperature at 55-65°C.

  • After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., sulfuric acid).

  • Perform an aqueous workup to isolate the crude diethyl ethylphenylmalonate.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of Phenobarbital via Cyclocondensation [5][6]

  • Prepare a solution of sodium methoxide in absolute methanol in a suitable reaction vessel.

  • Add dry urea to the sodium methoxide solution and stir until it is completely dissolved.

  • Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.

  • Heat the mixture to reflux for 7-8 hours. A solid precipitate of the sodium salt of phenobarbital should form.

  • After the reaction is complete, distill off the excess methanol.

  • To the residue, add warm water (approximately 50°C) to dissolve the solid.

  • While stirring vigorously, acidify the solution with concentrated hydrochloric acid to precipitate the phenobarbital.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude phenobarbital by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.[7]

II. Synthesis of Primidone

Primidone is an anticonvulsant of the barbiturate class, used for the treatment of certain types of seizures.[8][9] The synthesis of primidone also utilizes this compound as a starting material, which is first converted to diethyl ethylphenylmalonate.

A. Synthetic Pathway Overview

The synthesis of primidone from diethyl ethylphenylmalonate involves a two-step process:

  • Condensation with Thiourea (B124793): Diethyl ethylphenylmalonate is reacted with thiourea in the presence of a base to form 5-phenyl-5-ethyl-2-thiobarbituric acid.[8]

  • Desulfurization: The thiobarbituric acid derivative is then desulfurized to yield primidone. This is often achieved using a reducing agent like Raney nickel.[8]

G A Diethyl Ethylphenylmalonate D 5-Phenyl-5-ethyl-2-thiobarbituric acid A->D 1. Condensation B Thiourea B->D C Sodium Methoxide C->D F Primidone D->F 2. Desulfurization E Raney Nickel E->F

Caption: Synthesis of Primidone from Diethyl Ethylphenylmalonate.

B. Quantitative Data Summary
StepReactantsBaseSolventTemperature (°C)Time (h)Reference
CondensationDiethyl Ethylphenylmalonate, ThioureaSodium MethoxideMethanol762[8]
Desulfurization5-Phenyl-5-ethyl-2-thiobarbituric acid, Raney Ni----[8]
C. Experimental Protocols

Protocol 3: Synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric acid [8]

  • In a reaction vessel, prepare a solution of sodium methoxide in a suitable solvent such as methanol.

  • Add thiourea to the sodium methoxide solution and stir for 10 minutes.

  • Add diethyl ethylphenylmalonate to the reaction mixture.

  • Slowly heat the reaction mass to 76°C over a period of 2 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to 18°C.

  • Adjust the pH to approximately 7.2 using a 2N aqueous hydrochloric acid solution.

  • Distill off the solvent completely under vacuum at about 44°C.

  • Cool the resulting residue to about 30°C to obtain the crude 5-phenyl-5-ethyl-2-thiobarbituric acid.

Protocol 4: Synthesis of Primidone via Desulfurization [8]

  • The crude 5-phenyl-5-ethyl-2-thiobarbituric acid is subjected to desulfurization using an excess of Raney nickel.

  • The reaction is carried out in a suitable solvent.

  • After the reaction is complete, the Raney nickel is filtered off.

  • The solvent is removed from the filtrate to yield crude primidone.

  • The crude product can be purified by recrystallization.

III. Alternative Synthetic Routes for this compound

While this compound is commercially available, it can also be synthesized in the laboratory. The classical approach involves a Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[3]

G A Ethyl Phenylacetate D Diethyl Phenyloxobutandioate A->D 1. Claisen Condensation B Diethyl Oxalate B->D C Sodium Ethoxide C->D F This compound D->F 2. Decarbonylation E Heat E->F

Caption: Classical Synthesis of this compound.

A. Quantitative Data Summary for this compound Synthesis
StepReactantsBaseTemperature (°C)Yield (%)Reference
Claisen CondensationEthyl Phenylacetate, Diethyl OxalateSodium Ethoxide60-[1]
DecarbonylationDiethyl Phenyloxobutandioate-175-[1]
Arylation (Alternative)Diethyl Malonate, Aryl BromideSodium Hydride7089[10]
B. Experimental Protocol for this compound Synthesis[1]

Protocol 5: Synthesis of this compound

  • In a three-necked flask, dissolve sodium in absolute ethanol to prepare a sodium ethoxide solution.

  • Cool the sodium ethoxide solution to 60°C.

  • Rapidly add diethyl oxalate with vigorous stirring, followed immediately by ethyl phenylacetate.

  • The sodium derivative of diethyl phenyloxobutandioate will crystallize.

  • Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.

  • Separate the oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

  • Heat the residual oil in a modified Claisen flask under reduced pressure to 175°C until the evolution of carbon monoxide ceases.

  • The resulting product is this compound.

Conclusion

This compound is a versatile and crucial precursor in the synthesis of important pharmaceutical compounds, particularly anticonvulsants like phenobarbital and primidone. The methodologies outlined in these application notes provide a comprehensive guide for researchers and drug development professionals working on the synthesis of these and other related molecules. The provided protocols, with their corresponding quantitative data, offer a solid foundation for laboratory-scale synthesis and process optimization.

References

Application Notes and Protocols for the Alkylation of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step procedure for the alkylation of diethyl phenylmalonate, a critical reaction in the synthesis of various organic compounds, notably as an intermediate for pharmaceuticals like phenobarbital.

Introduction

The alkylation of this compound is a classic C-C bond-forming reaction in organic synthesis. It involves the deprotonation of the acidic α-carbon of this compound by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a substitution reaction to form the alkylated product. This procedure is fundamental in medicinal chemistry for the synthesis of disubstituted malonic esters, which are precursors to a wide range of bioactive molecules.

Core Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A strong base, such as sodium ethoxide, abstracts the acidic proton from the α-carbon of this compound, forming a sodium enolate.

  • Nucleophilic Substitution: The resulting enolate anion attacks the electrophilic carbon of an alkyl halide (in this protocol, ethyl bromide), displacing the halide and forming the C-alkylated product, diethyl ethylphenylmalonate.

Data Presentation

The following table summarizes the quantitative data from several experimental runs for the ethylation of this compound.

Experiment RunStarting Material (this compound)ReagentsReaction ConditionsYield (%)Purity (%)
1Undisclosed AmountSodium Ethoxide, Ethyl Bromide50-100°C, 8 hours90.9296.37
2Undisclosed AmountSodium Ethoxide, Ethyl Bromide50-100°C, 8 hours90.4096.54
3Undisclosed AmountSodium Ethoxide, Ethyl Bromide50-100°C, 8 hours89.1196.73
4Undisclosed AmountSodium Ethoxide, Ethyl Bromide50-100°C, 8 hours88.8696.49

Experimental Workflow Diagram

Alkylation_Workflow start Start deprotonation Deprotonation: Add Sodium Ethoxide-Ethanol Solution to this compound start->deprotonation heat1 Heat at 50-60°C for 2 hours deprotonation->heat1 remove_etoh Slowly Remove Ethanol (B145695) heat1->remove_etoh alkylation Alkylation: Dropwise Addition of Ethyl Bromide remove_etoh->alkylation heat2 Heat at 55-65°C during addition (2 hours) alkylation->heat2 heat3 Heat at 75-100°C for 6 hours heat2->heat3 workup Workup heat3->workup neutralize Neutralize with Sulfuric Acid (pH 4-5) workup->neutralize Step 1 wash Wash with Brine neutralize->wash Step 2 product Final Product: Diethyl Ethylphenylmalonate wash->product

Caption: Experimental workflow for the alkylation of this compound.

Experimental Protocol: Ethylation of this compound

This protocol is based on a method for the synthesis of diethyl phenylethylmalonate, a key intermediate for various pharmaceuticals.[1]

Materials and Reagents:

  • This compound

  • Sodium ethoxide-ethanol solution

  • Ethyl bromide (Bromoethane)

  • Sulfuric acid (dilute solution for neutralization)

  • Brine (saturated sodium chloride solution)

  • Anhydrous solvents (if required by specific sodium ethoxide preparation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the starting this compound.

    • To this, add the sodium ethoxide-ethanol solution.[1]

  • Deprotonation and Ethanol Removal:

    • Heat the reaction mixture to a controlled temperature of 50-60°C.[1]

    • Maintain this temperature for 2 hours. During this period, slowly distill off the ethanol under normal pressure.[1] The removal of ethanol helps to drive the equilibrium towards the formation of the enolate.

  • Alkylation Reaction:

    • Once the ethanol distillation has ceased, begin the dropwise addition of ethyl bromide from the dropping funnel.[1]

    • Control the rate of addition to maintain the reaction temperature between 55-65°C. The addition process should take approximately 2 hours.[1]

    • After the complete addition of ethyl bromide, increase the temperature of the reaction mixture to 75-100°C.[1]

    • Maintain this temperature and continue stirring for an additional 6 hours to ensure the reaction goes to completion.[1]

  • Workup and Purification:

    • After the 6-hour heating period, arrange the apparatus for distillation to remove any unreacted ethyl bromide under normal pressure.[1]

    • Cool the reaction mixture to room temperature.

    • Slowly add a dilute solution of sulfuric acid to neutralize the reaction mixture to a pH of 4-5.[1]

    • Transfer the mixture to a separatory funnel and wash with brine.[1]

    • Separate the organic layer, which contains the crude diethyl ethylphenylmalonate.

    • Further purification can be achieved by vacuum distillation if necessary.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl bromide is a volatile and toxic alkylating agent. Avoid inhalation and skin contact.

  • The reaction involves heating flammable organic solvents. Ensure there are no sources of ignition nearby and use appropriate heating equipment (e.g., a heating mantle).

References

Application of Diethyl Phenylmalonate in Agrochemical Production: Synthesis of Pinoxaden

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Diethyl phenylmalonate and its substituted derivatives are versatile intermediates in the synthesis of a variety of agrochemicals. This application note details the use of a substituted this compound, specifically diethyl 2-(2,6-diethyl-4-methylphenyl)malonate, in the production of the post-emergence graminicide, Pinoxaden (B166648). Pinoxaden is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, crucial for fatty acid biosynthesis, leading to the control of grass weeds in cereal crops. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound (CAS 83-13-6) is an aromatic malonic ester that serves as a key building block in organic synthesis. While it is widely recognized for its role in the pharmaceutical industry, particularly in the synthesis of barbiturates, its application extends to the agrochemical sector. The reactivity of the active methylene (B1212753) group allows for various chemical transformations, making it a valuable precursor for complex molecules with biological activity. In the context of agrochemicals, substituted phenylmalonate esters are instrumental in the synthesis of certain classes of herbicides, including the triazolopyrimidine family.

This application note focuses on the synthesis of Pinoxaden, a phenylpyrazoline herbicide, which utilizes diethyl 2-(2,6-diethyl-4-methylphenyl)malonate as a crucial intermediate. The synthesis involves a multi-step process that culminates in the formation of the active herbicidal molecule.

Synthesis of Pinoxaden: An Overview

The industrial synthesis of Pinoxaden is a multi-stage process that begins with 2,6-diethyl-4-methylaniline. A key step in this synthesis is the introduction of the malonate group to the phenyl ring, which is achieved through the preparation of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate. This intermediate then undergoes cyclization and subsequent acylation to yield the final product.

Experimental Protocols

Synthesis of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate

This protocol describes the synthesis of the key malonate intermediate from 2,6-diethyl-4-methylbromobenzene and diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium hydroxide

  • N-methylpyrrolidone (NMP)

  • 2,6-diethyl-4-methylbromobenzene

  • Cuprous bromide

  • Hydrochloric acid

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Nitrogen gas

  • 250 mL four-necked reaction flask

  • Stirrer, thermometer, condenser

Procedure:

  • To a 250 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 32.0 g (0.2 mol) of diethyl malonate, 16 g (0.4 mol) of sodium hydroxide, and 100 mL of N-methylpyrrolidone.

  • Under a nitrogen atmosphere, heat the mixture to 100-110°C and maintain the reaction for 2 hours.

  • Add 22.7 g (0.1 mol) of 2,6-diethyl-4-methylbromobenzene and 1.2 g of cuprous bromide to the reaction mixture.

  • Heat the reaction to 120-130°C for 10 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Add 200 g of water and adjust the pH to 3 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 80 mL).

  • Wash the combined organic layers with water (3 x 150 mL).

  • Concentrate the organic phase and add 10 mL of n-hexane to induce crystallization.

  • Filter the light yellow solid, wash with n-hexane, and dry to obtain diethyl 2-(2,6-diethyl-4-methylphenyl)malonate.

Synthesis of 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][2][3]oxadiazepine-7,9-dione

This protocol outlines the cyclization reaction to form the core heterocyclic structure of Pinoxaden.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve diethyl 2-(2,6-diethyl-4-methylphenyl)malonate (0.1 mol) in ethanol.

  • Add hydrazine hydrate (a molar excess, e.g., 2.0 to 10.0 equivalents) to the solution.

  • Raise the temperature to 75°C and maintain the reaction for 16 hours.

  • Remove ethanol and excess hydrazine hydrate by distillation under reduced pressure.

  • Slowly add 100 g of ice water to the residue.

  • Adjust the pH to approximately 2 by dropwise addition of concentrated hydrochloric acid, which will cause a white solid to precipitate.

  • Cool the mixture to 10°C and stir for 30 minutes.

  • Filter the white solid and dry the filter cake at 60°C to obtain 4-(2,6-diethyl-4-methyl)-1,2,4,5-tetrahydropyrazole-3,5-dione.

Synthesis of Pinoxaden

This final step involves the acylation of the heterocyclic core.

Materials:

  • 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][2][3]oxadiazepine-7,9-dione

  • Pivaloyl chloride

  • Triethylamine (B128534)

  • 4-dimethylaminopyridine (DMAP)

  • Toluene

Procedure:

  • Dissolve 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][2][3]oxadiazepine-7,9-dione in toluene.

  • Add triethylamine and a catalytic amount of 4-dimethylaminopyridine.

  • Cool the mixture and slowly add pivaloyl chloride.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude Pinoxaden.

  • The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Pinoxaden.

Reaction StepStarting MaterialsProductReported YieldReference
Synthesis of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonateDiethyl malonate, 2,6-diethyl-4-methylbromobenzeneDiethyl 2-(2,6-diethyl-4-methylphenyl)malonate75%--INVALID-LINK--
Synthesis of 4-(2,6-diethyl-4-methyl)-1,2,4,5-tetrahydropyrazole-3,5-dioneDiethyl 2-(2,6-diethyl-4-methylphenyl)malonate, Hydrazine hydrate4-(2,6-diethyl-4-methyl)-1,2,4,5-tetrahydropyrazole-3,5-dione92.66%--INVALID-LINK--
Synthesis of Pinoxaden8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1][2][3]oxadiazepine-7,9-dione, Pivaloyl chloridePinoxadenHigh--INVALID-LINK--

Visualizations

Synthesis Pathway of Pinoxaden

Pinoxaden_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_intermediate3 Heterocyclic Core cluster_final Final Product A 2,6-diethyl-4-methylaniline B 2,6-diethyl-4-methylbromobenzene A->B Sandmeyer Reaction C Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate B->C Coupling with Diethyl Malonate D 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo [1,2-d][1,4,5]oxadiazepine-7,9-dione C->D Cyclization with Hydrazine Derivative E Pinoxaden D->E Acylation with Pivaloyl Chloride

Caption: Overall synthetic pathway for Pinoxaden.

Experimental Workflow for Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate Synthesis

Workflow start Start reactants Charge Diethyl Malonate, NaOH, and NMP to Flask start->reactants heat1 Heat to 100-110°C for 2 hours reactants->heat1 add_reagents Add 2,6-diethyl-4-methylbromobenzene and Cuprous Bromide heat1->add_reagents heat2 Heat to 120-130°C for 10 hours add_reagents->heat2 cool Cool Reaction Mixture heat2->cool solvent_removal Remove Solvent (Reduced Pressure) cool->solvent_removal hydrolysis Add Water and Adjust pH to 3 with HCl solvent_removal->hydrolysis extraction Extract with Ethyl Acetate hydrolysis->extraction wash Wash with Water extraction->wash concentrate Concentrate Organic Phase wash->concentrate crystallize Crystallize from n-Hexane concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end End filter_dry->end

Caption: Experimental workflow for the key intermediate.

Conclusion

This compound and its substituted analogs are valuable intermediates in the synthesis of complex agrochemicals. The synthesis of Pinoxaden serves as a prime example of their application, where the malonate moiety is crucial for building the core structure of the herbicide. The provided protocols and data offer a comprehensive guide for researchers and professionals in the agrochemical industry for the synthesis of this important class of compounds. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to more efficient and sustainable production processes.

References

Application Notes and Protocols: Synthesis of Phenobarbital Using Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenobarbital (B1680315), a long-acting barbiturate (B1230296), has been a cornerstone in the management of various seizure disorders since its discovery in 1912.[1] Its synthesis is a well-established process in medicinal chemistry, frequently involving the condensation of a disubstituted malonic ester, specifically diethyl phenylmalonate, with urea (B33335).[2][3] This document provides detailed application notes and protocols for the synthesis of phenobarbital, summarizing key quantitative data and illustrating the synthetic workflow and its mechanism of action.

The primary mechanism of action for phenobarbital involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4][5][6] By binding to the receptor, it increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decreased excitability of the neuron.[3][4][5][6] This ultimately raises the seizure threshold.[3] Additionally, phenobarbital is believed to contribute to its anticonvulsant effect by directly blocking glutamatergic AMPA and kainate receptors.[1]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₁₆O₄236.26716.5170-172 (at 14 mmHg)
PhenobarbitalC₁₂H₁₂N₂O₃232.236174-178-

Source:[7]

Table 2: Reported Yields for Phenobarbital Synthesis
Synthetic MethodKey ReagentsReported Yield (%)Reference
Condensation of diethyl ethylphenylmalonate and ureaSodium methoxide (B1231860)17.45[8][9][10]

Experimental Protocols

The synthesis of phenobarbital from this compound is a multi-stage process. The classical route involves the alkylation of this compound to introduce an ethyl group, followed by a condensation reaction with urea to form the barbiturate ring.[2][11]

Stage 1: Ethylation of this compound to Diethyl Ethylphenylmalonate

Materials:

  • This compound

  • Sodium ethoxide-ethanol solution

  • Ethyl bromide

  • Sulfuric acid (for neutralization)

  • Brine solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Reaction vessel with stirrer, reflux condenser, and dropping funnel

Procedure:

  • To a reaction vessel containing this compound, add a sodium ethoxide-ethanol solution.[11]

  • Maintain the temperature at 50-60°C for 2 hours. During this time, slowly remove ethanol (B145695) under normal pressure.[11]

  • Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.[11]

  • After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to complete the reaction.[11]

  • After the reaction, neutralize the mixture and perform an aqueous workup to isolate the crude diethyl ethylphenylmalonate.[2]

  • Purify the product by vacuum distillation, collecting the fraction boiling at 135-146°C under 4.5-6.0 mmHg pressure.[2]

Stage 2: Condensation with Urea to Yield Phenobarbital

Materials:

  • Diethyl ethylphenylmalonate

  • Urea (dry)

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel with stirrer and reflux condenser

Procedure:

  • Prepare a solution of sodium methoxide in a suitable reaction vessel.[2]

  • To the sodium methoxide solution, add dry urea and stir until it dissolves.[11]

  • Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.[11]

  • Heat the mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, should form.[11]

  • After the reaction is complete, distill off the excess methanol.[11]

  • To the residue, add a suitable volume of warm water (approximately 50°C) to dissolve the solid.[11]

  • While stirring vigorously, acidify the solution with concentrated hydrochloric acid to precipitate the crude phenobarbital.[11]

  • Cool the mixture in an ice bath to maximize precipitation.[11]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[2]

Mandatory Visualization

Signaling Pathway of Phenobarbital

phenobarbital_pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_A->Cl_channel_open Prolongs Opening Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Phenobarbital Phenobarbital Phenobarbital->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Mechanism of action of Phenobarbital at the GABA-A receptor.

Experimental Workflow for Phenobarbital Synthesis

phenobarbital_synthesis_workflow start Start Materials: This compound Urea ethylation Stage 1: Ethylation start->ethylation intermediate Intermediate: Diethyl Ethylphenylmalonate ethylation->intermediate condensation Stage 2: Condensation with Urea intermediate->condensation crude_product Crude Phenobarbital condensation->crude_product purification Purification: Recrystallization crude_product->purification final_product Final Product: Pure Phenobarbital purification->final_product

Caption: Overall workflow for the synthesis of Phenobarbital.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed α-arylation of diethyl phenylmalonate. This class of reaction is a powerful tool for the synthesis of α,α-diarylmalonates, which are important precursors and scaffolds in medicinal chemistry and drug development.

Application Notes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the α-arylation of carbonyl compounds is a prominent example of this transformation. The introduction of an aryl group at the α-position of this compound creates a quaternary carbon center, a structural motif found in numerous biologically active compounds.

Significance in Drug Discovery and Development:

The α-aryl-α-phenylmalonate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The steric bulk and defined three-dimensional arrangement of the two aryl groups can lead to high-potency and selective interactions with proteins.

One of the most notable applications of α,α-diarylmalonates is in the synthesis of barbiturates. For instance, the palladium-catalyzed arylation of this compound can be a key step in the synthesis of precursors to phenobarbital, a widely used anticonvulsant and sedative.[1] Beyond sedatives and hypnotics, the diarylmalonate core is being explored in the development of novel therapeutics, including:

  • Anticonvulsants: The inherent structure of these compounds makes them suitable for modulating ion channels and receptors in the central nervous system.

  • Anticancer Agents: The rigid diaryl scaffold can be functionalized to interact with specific enzymatic pockets, such as those in kinases or proteases, which are often implicated in cancer progression.[2]

  • Inhibitors of Matrix Metalloproteinases (MMPs): Barbituric acid derivatives, synthesized from diarylmalonates, have shown promise as zinc-binding groups in the design of selective MMP inhibitors.[3]

The versatility of palladium-catalyzed cross-coupling allows for the rapid generation of a library of α,α-diarylmalonates with diverse electronic and steric properties by simply varying the aryl halide coupling partner. This diversity is crucial in the lead optimization phase of drug discovery, enabling the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and biological activity.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed α-arylation of this compound with various aryl bromides. The data is based on established protocols for the α-arylation of similar malonate esters, providing an expected range of outcomes.[4][5]

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)NaH (3)Toluene (B28343)702085-95
4-BromotoluenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄ (3)Toluene702080-90
4-BromoanisolePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄ (3)Toluene702075-85
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄ (3)Toluene702470-80
2-BromopyridinePd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (3)1,4-Dioxane1002465-75
1-BromonaphthalenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)NaH (3)Toluene802480-90

Experimental Protocols

The following is a representative protocol for the palladium-catalyzed α-arylation of this compound with an aryl bromide, adapted from established procedures for similar substrates.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄) or Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium hydride (NaH) or Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.025 mmol), [HP(t-Bu)₃]BF₄ (0.10 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and place the contents under an argon or nitrogen atmosphere by evacuating and backfilling the flask three times.

  • Addition of Reagents: Add anhydrous toluene (5.0 mL) via syringe. To this suspension, add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).

  • Reaction: Stir the heterogeneous mixture at 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon complete consumption of the aryl bromide, cool the reaction mixture to room temperature. Filter the crude mixture through a plug of Celite®, washing with ethyl acetate (B1210297) (3 x 10 mL).

  • Extraction: Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-aryl-α-phenylmalonate.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine Pd Catalyst, Ligand, and Base start->setup inert Establish Inert Atmosphere setup->inert reagents Add Solvent, This compound, and Aryl Halide inert->reagents heat Heat and Stir (e.g., 70-100 °C) reagents->heat monitor Monitor Progress (TLC/GC) heat->monitor monitor->heat Continue until completion complete Reaction Complete monitor->complete cool Cool to Room Temperature complete->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product: α-Aryl-α-phenylmalonate purify->product

Caption: General workflow for the palladium-catalyzed α-arylation of this compound.

G Catalyst Palladium(0) Catalyst (e.g., from Pd₂(dba)₃) ActiveCatalyst Active L-Pd(0) Species Catalyst->ActiveCatalyst Ligand Bulky Phosphine Ligand (e.g., P(t-Bu)₃) Ligand->ActiveCatalyst Base Base (e.g., K₃PO₄, NaH) Intermediate2 Enolate Formation Base->Intermediate2 Substrate1 This compound Substrate1->Intermediate2 Substrate2 Aryl Halide (Ar-X) Intermediate1 Oxidative Addition Intermediate (L-Pd(II)(Ar)(X)) Substrate2->Intermediate1 Product α-Aryl-α-phenylmalonate Product->ActiveCatalyst Catalyst Regeneration ActiveCatalyst->Intermediate1 Oxidative Addition Intermediate3 Transmetalation/ Enolate Coordination Intermediate1->Intermediate3 Intermediate2->Intermediate3 Intermediate3->Product Reductive Elimination

References

Application Notes and Protocols for the Decarboxylation of Diethyl Phenylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups and protocols for the decarboxylation of diethyl phenylmalonate derivatives, a crucial transformation in the synthesis of various organic compounds, including pharmaceuticals. Two primary methodologies are presented: the classical saponification followed by thermal decarboxylation, and the Krapcho decarboxylation for a more direct approach.

Introduction

This compound and its derivatives are versatile intermediates in organic synthesis. The removal of one of the ethoxycarbonyl groups through decarboxylation is a key step to introduce a phenylacetic acid moiety, a common structural motif in many biologically active molecules. The choice of decarboxylation method depends on the specific substrate, its sensitivity to acidic or basic conditions, and the desired scale of the reaction.

I. Saponification and Thermal Decarboxylation

This traditional two-step method involves the hydrolysis of the diethyl ester to the corresponding phenylmalonic acid, followed by thermal decarboxylation to yield the desired phenylacetic acid derivative.

Experimental Protocol

Step 1: Saponification (Hydrolysis of the Diester)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound derivative in ethanol (B145695) (5-10 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (2.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether or dichloromethane (B109758) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with cold concentrated hydrochloric acid (HCl) until the pH is ~1-2.

    • The phenylmalonic acid derivative will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Thermal Decarboxylation

  • Setup: Place the dried phenylmalonic acid derivative in a round-bottom flask equipped with a distillation apparatus or an air condenser.

  • Reaction: Heat the solid gently using an oil bath to its melting point. The temperature should be gradually increased to 150-180 °C. Carbon dioxide evolution will be observed.

  • Completion: Continue heating until the gas evolution ceases. The crude phenylacetic acid derivative remains in the flask.

  • Purification: The product can be purified by recrystallization or distillation under reduced pressure.

Quantitative Data
DerivativeSaponification ConditionsDecarboxylation Temp. (°C)Yield (%)Reference
This compound2.5 eq. KOH, EtOH, Reflux, 3h160-170~90General Procedure
Diethyl 2-(p-tolyl)malonate2.5 eq. NaOH, EtOH/H2O, Reflux, 4h170-180~85General Procedure

Note: Yields are indicative and may vary based on the specific derivative and experimental conditions.

II. Krapcho Decarboxylation

The Krapcho decarboxylation is a one-pot reaction that is particularly useful for substrates sensitive to harsh acidic or basic conditions.[1][2] It involves heating the malonic ester with a salt in a high-boiling polar aprotic solvent.[1][3]

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the this compound derivative, sodium chloride (or lithium chloride, 1.2 equivalents), and a small amount of water (2 equivalents) in dimethyl sulfoxide (B87167) (DMSO) (5-10 mL per gram of ester).

  • Reaction: Heat the mixture to 160-180 °C and maintain for 2-8 hours. The reaction progress can be monitored by TLC or GC. The evolution of gas (carbon dioxide and ethyl chloride) will be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.

Quantitative Data
DerivativeSaltSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaClDMSO/H₂O160-1704>90[1]
Diethyl 2-(p-chlorophenyl)malonateLiClDMSO/H₂O170-1803~95[4]
Diethyl 2-(perfluorophenyl)malonate-HBr/AcOHReflux563[5][6]

Note: The entry for diethyl 2-(perfluorophenyl)malonate represents a modified acidic hydrolysis and decarboxylation, which is conceptually similar to a one-pot decarboxylation but does not follow the typical Krapcho salt-in-DMSO protocol.

Experimental Workflow Diagrams

Saponification_Decarboxylation_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Thermal Decarboxylation A This compound Derivative B Dissolve in Ethanol A->B C Add aq. NaOH or KOH B->C D Reflux (2-4h) C->D E Work-up: - Evaporate Ethanol - Acidify with HCl D->E F Isolate Phenylmalonic Acid Derivative E->F G Heat Phenylmalonic Acid (150-180°C) F->G H CO2 Evolution I Crude Phenylacetic Acid Derivative G->I J Purification I->J K Final Product J->K

Caption: Workflow for Saponification and Thermal Decarboxylation.

Krapcho_Decarboxylation_Workflow A This compound Derivative B Combine with NaCl/LiCl and H2O in DMSO A->B C Heat (160-180°C, 2-8h) B->C D Work-up: - Water Quench - Ether Extraction C->D E Crude Phenylacetic Acid Derivative D->E F Purification E->F G Final Product F->G

Caption: Workflow for Krapcho Decarboxylation.

Signaling Pathway Diagram

The decarboxylation of a β-keto acid or a malonic acid proceeds through a cyclic transition state, which is a key concept in understanding the thermal decarboxylation step after saponification.

Decarboxylation_Mechanism cluster_main Mechanism of Thermal Decarboxylation of Phenylmalonic Acid cluster_ts 6-Membered Cyclic Transition State start Phenylmalonic Acid ts_label [Intermediate Enol] start->ts_label Heat enol Enol Intermediate ts_label->enol co2 CO2 ts_label->co2 + product Phenylacetic Acid enol->product Tautomerization

Caption: Mechanism of Thermal Decarboxylation.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when working with DMSO at high temperatures and during acidification which may produce fumes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated acids and bases with care.

  • Be aware of the potential for pressure build-up due to gas evolution during the decarboxylation reaction.

These protocols and notes provide a comprehensive guide for the decarboxylation of this compound derivatives. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

The Pivotal Role of Diethyl Phenylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl phenylmalonate is a versatile C-C-C synthon widely employed in the construction of a diverse array of heterocyclic compounds. Its activated methylene (B1212753) group, flanked by two electron-withdrawing ester functionalities, facilitates a variety of classical organic reactions, including condensations, cyclizations, and multicomponent reactions. This reactivity profile makes it an invaluable starting material in medicinal chemistry and drug development for the synthesis of privileged scaffolds such as barbiturates, pyrimidines, coumarins, and other important heterocyclic systems. These resulting compounds often exhibit significant biological activities, underscoring the importance of this compound in the generation of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a central building block.

I. Synthesis of Barbiturates and Thiobarbiturates

Barbiturates, derivatives of barbituric acid, are a class of central nervous system depressants. The core heterocyclic structure is readily synthesized through the cyclocondensation of a malonic ester derivative with urea (B33335) or thiourea. This compound is a key precursor for the synthesis of 5-phenyl substituted barbiturates, such as phenobarbital.

Reaction Principle

The synthesis involves a base-catalyzed condensation reaction between this compound (or its derivatives) and urea (or thiourea). The strong base, typically sodium ethoxide, deprotonates the active methylene group of the malonate and also one of the amide protons of urea, increasing its nucleophilicity. The reaction proceeds through a twofold nucleophilic acyl substitution mechanism to form the six-membered pyrimidine-2,4,6-trione ring.[1][2]

Barbiturate_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 5-Phenylbarbituric Acid 5-Phenylbarbituric Acid This compound->5-Phenylbarbituric Acid Cyclocondensation Urea Urea Urea->5-Phenylbarbituric Acid Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->5-Phenylbarbituric Acid Ethanol (B145695) Ethanol Ethanol->5-Phenylbarbituric Acid Reflux Reflux Reflux->5-Phenylbarbituric Acid

General synthesis of 5-phenylbarbituric acid.
Experimental Protocols

Protocol 1: Synthesis of 5-Phenylbarbituric Acid

This protocol is adapted from established procedures for barbiturate (B1230296) synthesis.[1][3]

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent). Separately, dissolve urea (1 equivalent) in hot absolute ethanol and add this solution to the reaction flask.

  • Condensation Reaction: Heat the mixture to reflux for 6-8 hours. A precipitate of the sodium salt of 5-phenylbarbituric acid will form.

  • Work-up and Isolation: After cooling, add hot water to dissolve the precipitate. Acidify the solution with concentrated HCl to precipitate the 5-phenylbarbituric acid.

  • Purification: Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Quantitative Data Summary
ProductReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Barbituric AcidDiethyl malonate, UreaSodium EthoxideEthanol110772-78[3]
PhenobarbitalDiethyl ethylphenylmalonate, UreaSodium MethoxideMethanolRefluxN/AHigh[4]

II. Synthesis of Pyrimidines

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and numerous biologically active molecules. This compound can serve as a three-carbon fragment for the construction of the pyrimidine core through condensation with N-C-N synthons like guanidine (B92328).[5]

Reaction Principle

The synthesis of 2-amino-5-phenyl-4,6-pyrimidinediol involves the cyclocondensation of this compound with guanidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the deprotonation of both the malonate and guanidine, driving the condensation and subsequent cyclization.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 2-Amino-5-phenyl-4,6-pyrimidinediol 2-Amino-5-phenyl-4,6-pyrimidinediol This compound->2-Amino-5-phenyl-4,6-pyrimidinediol Cyclocondensation Guanidine Guanidine Guanidine->2-Amino-5-phenyl-4,6-pyrimidinediol Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->2-Amino-5-phenyl-4,6-pyrimidinediol Ethanol Ethanol Ethanol->2-Amino-5-phenyl-4,6-pyrimidinediol Reflux Reflux Reflux->2-Amino-5-phenyl-4,6-pyrimidinediol

General synthesis of 2-amino-5-phenyl-4,6-pyrimidinediol.
Experimental Protocol

Protocol 2: Synthesis of 2-Amino-5-phenyl-4,6-pyrimidinediol

This protocol is adapted from general procedures for pyrimidine synthesis from malonic esters and guanidine.[6]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture Assembly: To the sodium ethoxide solution, add this compound (1 equivalent) followed by guanidine hydrochloride (1 equivalent).

  • Condensation Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water and acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data Summary
ProductReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2,5-diamino-4,6-dihydroxy-pyrimidineDiethyl malonate, Guanidinium hydrochlorideSodium ethoxideEthanolReflux538[7]
2-(Methylamino)-4,6-pyrimidinediolDiethyl malonate, N-Methylguanidine hydrochlorideSodium ethoxideEthanolReflux4-6N/A[6]

III. Synthesis of Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. The Knoevenagel condensation is a powerful tool for their synthesis, often utilizing this compound and a substituted salicylaldehyde (B1680747).

Reaction Principle

The Knoevenagel condensation for coumarin (B35378) synthesis involves the reaction of a salicylaldehyde with an active methylene compound like this compound, catalyzed by a weak base such as piperidine (B6355638).[8] The reaction proceeds through a nucleophilic addition of the deprotonated malonate to the aldehyde, followed by an intramolecular cyclization (lactonization) and subsequent dehydration to form the coumarin ring system.

Coumarin_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Ethyl coumarin-3-carboxylate Ethyl coumarin-3-carboxylate This compound->Ethyl coumarin-3-carboxylate Knoevenagel Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Ethyl coumarin-3-carboxylate Piperidine Piperidine Piperidine->Ethyl coumarin-3-carboxylate Ethanol Ethanol Ethanol->Ethyl coumarin-3-carboxylate Reflux Reflux Reflux->Ethyl coumarin-3-carboxylate

General synthesis of ethyl coumarin-3-carboxylate.
Experimental Protocol

Protocol 3: Synthesis of Ethyl Coumarin-3-carboxylate

This protocol is based on the Knoevenagel condensation for coumarin synthesis.[8][9]

Materials:

  • This compound

  • Salicylaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization from a suitable solvent.

Quantitative Data Summary
ProductReactantsCatalystSolventMethodTimeYield (%)Reference(s)
Ethyl coumarin-3-carboxylateSalicylaldehyde, Diethyl malonatePiperidineEthanolReflux7 hHigh[8]
Ethyl coumarin-3-carboxylateSalicylaldehyde, Diethyl malonatePiperidineEthanolUltrasound40 minHigher than reflux[8]
3-Carboxyhydrazido coumarin derivativesSalicylaldehyde derivatives, Diethyl malonate, Phenylhydrazine derivativesFe3O4@SiO2@NH2EthanolN/AShortHigh[10]

IV. Synthesis of Other Heterocyclic Compounds

This compound can also serve as a precursor for other important heterocyclic systems, although direct, one-step syntheses are less common. Often, it is first converted to a β-ketoester or another reactive intermediate.

A. Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). This compound can be converted to a β-ketoester, which then reacts with hydrazine to form the pyrazole (B372694) ring.[5][11]

Reaction Principle: The Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

B. Isoxazoles

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. Similar to pyrazoles, they can be synthesized from 1,3-dicarbonyl compounds, in this case by reaction with hydroxylamine (B1172632).[9][12]

Reaction Principle: The synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine involves the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.

C. Benzodiazepines

Benzodiazepines are a class of psychoactive drugs characterized by a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. 1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamine (B120857) with a β-dicarbonyl compound.

Reaction Principle: The reaction involves the condensation of the two amino groups of o-phenylenediamine with the two carbonyl groups of the β-dicarbonyl compound to form the seven-membered diazepine ring.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Diethyl phenylmalonate in flavor and fragrance industry applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diethyl Phenylmalonate, focusing on its synthesis, and potential, though not widely documented, relevance to the flavor and fragrance industry. While primarily recognized as a key intermediate in pharmaceutical synthesis, its classification as a malonic ester suggests potential, albeit underexplored, applications in the creation of aromatic compounds.

Physicochemical Properties and Sensory Profile

This compound is a colorless to light yellow oily liquid.[1] Its primary documented role is in organic synthesis, particularly as a precursor to barbiturates like phenobarbital.[2][3] Unlike its simpler analog, diethyl malonate, which is noted for its sweet, fruity, and apple-like aroma, the flavor and fragrance profile of this compound is not well-documented in the provided literature.[4][5][6][7][8] Its application in the flavor and fragrance industry is therefore more likely as a chemical intermediate rather than a direct flavoring or fragrance agent.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₆O₄[1]
Molar Mass 236.26 g/mol [1]
Appearance Colorless to light yellow transparent oily liquid[1]
Density 1.095 g/mL at 25 °C[9]
Melting Point 16 °C[9]
Boiling Point 170-172 °C at 14 mmHg[9]
Refractive Index n20/D 1.491[9]
Solubility Immiscible in water[1]

Synthesis Protocols

The synthesis of this compound is well-documented, with several methods available. The choice of method may depend on the desired yield, purity, and available starting materials.

Synthesis via Claisen Condensation and Decarbonylation

A common laboratory-scale synthesis involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[2][10]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.[11]

  • Reaction with Diethyl Oxalate: Cool the sodium ethoxide solution to 60°C and add 146 g of diethyl oxalate with vigorous stirring.[11]

  • Addition of Ethyl Phenylacetate: Immediately follow with the addition of 175 g of ethyl phenylacetate.[11]

  • Isolation of the Sodium Derivative: Allow the resulting paste of the sodium derivative to cool to room temperature and stir with 800 cc of dry ether. Collect the solid by suction and wash with dry ether.[11]

  • Liberation of Phenyloxaloacetic Ester: Treat the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the phenyloxaloacetic ester.[11]

  • Extraction and Drying: Separate the oil and extract the aqueous layer with ether. Combine the organic layers and dry over anhydrous sodium sulfate.[11]

  • Decarbonylation: Heat the residual oil in a modified Claisen flask under a pressure of about 15 mm. Gradually raise the temperature to 175°C and maintain until the evolution of carbon monoxide ceases.[11]

  • Purification: Distill the resulting this compound at reduced pressure. The fraction boiling at 158–162°C/10 mm is collected.[11]

Synthesis via Arylation of Diethyl Malonate

More modern methods involve the direct arylation of diethyl malonate using a palladium catalyst.[12]

Experimental Protocol:

  • Catalyst and Base Preparation: In a screw-capped vial, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) under an inert atmosphere.[12]

  • Addition of Reagents: To the vial, add toluene (B28343) (1.0 mL), aryl bromide (1.0 mmol, e.g., bromobenzene), and diethyl malonate (1.2 mmol).[12]

  • Reaction: Stir the reaction mixture at 70°C for 24 hours.[12]

  • Workup and Purification: Filter the crude reaction mixture through a plug of Celite and concentrate in vacuo. Purify the resulting residue by column chromatography on silica (B1680970) gel to yield this compound.[12]

Potential Applications in the Flavor and Fragrance Industry

While direct applications are not prominent, the chemical structure of this compound lends itself to being a precursor for various aromatic compounds. The phenyl group provides a foundational aromatic character, and the malonic ester moiety allows for further chemical modifications.

Logical Workflow for Potential Fragrance Synthesis:

The following diagram illustrates a logical workflow where this compound could be used as an intermediate in the synthesis of more complex aromatic molecules for potential use in the fragrance industry.

G cluster_synthesis Synthesis of this compound cluster_modification Chemical Modification cluster_application Potential Fragrance Application Diethyl Malonate Diethyl Malonate Pd-catalyzed\nArylation Pd-catalyzed Arylation Diethyl Malonate->Pd-catalyzed\nArylation Aryl Halide Aryl Halide Aryl Halide->Pd-catalyzed\nArylation This compound This compound Pd-catalyzed\nArylation->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Phenylacetic Acid\nDerivatives Phenylacetic Acid Derivatives Decarboxylation->Phenylacetic Acid\nDerivatives Aromatic Alcohols Aromatic Alcohols Reduction->Aromatic Alcohols Esterification Esterification Novel Esters Novel Esters Esterification->Novel Esters Fragrance\nCompound Fragrance Compound Phenylacetic Acid\nDerivatives->Fragrance\nCompound Aromatic Alcohols->Esterification Novel Esters->Fragrance\nCompound

Caption: Potential synthetic pathways for fragrance compounds from this compound.

This workflow highlights how this compound can be chemically transformed into various classes of compounds, such as phenylacetic acid derivatives, aromatic alcohols, and novel esters, which are classes of molecules often found in fragrance compositions.

Conclusion

This compound is a versatile chemical intermediate with well-established synthetic protocols. While its primary application lies within the pharmaceutical industry, its chemical nature suggests it as a plausible, though currently underutilized, precursor for the synthesis of novel aromatic compounds for the flavor and fragrance sector. Further research into the sensory properties of its derivatives could unveil new applications in this field. Researchers and professionals are encouraged to explore the synthetic possibilities offered by this compound in the quest for new and innovative aromatic molecules.

References

Troubleshooting & Optimization

How to improve the yield of diethyl phenylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl phenylmalonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, depending on the synthetic route chosen. Here are some common issues and troubleshooting strategies:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Purity of Reagents and Solvents: The presence of water or other impurities can significantly impact the yield. Always use dry solvents and pure reagents. For instance, in reactions involving sodium ethoxide, it is crucial to use absolute ethanol (B145695) to prevent quenching the base.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. For the classical Claisen condensation, maintaining the temperature between 60-80°C for the initial reaction and 100-120°C for the decarbonylation is crucial for high yields.[2]

  • Side Reactions: Competing reactions, such as dialkylation or elimination, can reduce the yield of the desired product.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize its formation?

Dialkylation is a common issue in malonic ester synthesis where the product, this compound, is further alkylated.[1][3] To suppress this side reaction:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your aryl halide to diethyl malonate. A slight excess of the malonic ester can also help favor mono-alkylation.[1]

  • Slow Addition of Reagents: Add the alkylating or arylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of it reacting with the product enolate.[1]

  • Temperature Control: Maintain a consistent and controlled temperature throughout the addition of the electrophile.

Q3: What are the primary synthetic routes for this compound, and which one offers the best yield?

There are two main synthetic routes for this compound:

  • Claisen Condensation: This is the traditional and most common method. It involves the condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264) or diethyl carbonate in the presence of a base like sodium ethoxide, followed by decarbonylation.[2][4][5] This method can achieve high yields, often up to 85-89%, under optimized conditions.[2]

  • Direct Arylation of Diethyl Malonate: This approach involves the direct reaction of diethyl malonate with an aryl halide. However, aryl halides are generally poor electrophiles for this reaction.[4] To overcome this, modern methods utilize catalysts such as copper(I) iodide with cesium carbonate or palladium-based catalysts, which have been shown to produce high yields.[4][6]

The choice of method depends on the available starting materials, reagents, and equipment. For many labs, the classical Claisen condensation remains a reliable and high-yielding option.

Q4: I am having difficulty with the purification of my final product. What are the recommended procedures?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically neutralized with a dilute acid. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent like ether to recover any dissolved product.[7][8]

  • Drying: The combined organic layers are dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.[7][8][9]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[9][10]

  • Distillation: The crude product is then purified by vacuum distillation.[7][10] this compound has a boiling point of 170-172 °C at 14 mmHg.[4]

  • Chromatography: If distillation does not yield a pure product, column chromatography on silica (B1680970) gel can be employed for further purification.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data for different synthetic approaches to improve the yield of this compound.

Table 1: Comparison of Synthetic Methods and Reported Yields

Synthetic MethodKey ReagentsTypical YieldReference
Claisen CondensationEthyl phenylacetate, Diethyl oxalate, Sodium ethoxide80-85%[8]
Claisen CondensationEthyl phenylacetate, Diethyl carbonate, Sodium ethoxideHigh (unspecified)[2][5]
Palladium-Catalyzed ArylationAryl bromide, Diethyl malonate, Pd(dba)₂, DTBNpP, NaHup to 89%[6]
Esterification of Phenylmalonic AcidPhenylmalonic acid, Ethanol, HClup to 94% (for dimethyl ester)[5]

Table 2: Influence of Reaction Conditions on Yield (Esterification of Phenylmalonic Acid)

Molar Ratio (Methanol:Acid)CatalystTemperature (°C)Time (h)Yield (Dimethyl Phenylmalonate)Reference
10:1HCl60594%[5]
Not specifiedH₂SO₄ (3:1 mole ratio to acid)Not specifiedNot specified87%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is adapted from established procedures.[7][8]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol.

  • Reaction Initiation: Cool the sodium ethoxide solution to 60°C. Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

  • Crystallization: The sodium derivative of diethyl phenyloxalylacetate will crystallize. Allow the mixture to cool to room temperature.

  • Isolation of Intermediate: Stir the resulting paste with 800 mL of dry ether, collect the solid by suction filtration, and wash with dry ether.

  • Liberation of the Ester: Treat the sodium salt with a dilute solution of sulfuric acid (29 mL of concentrated H₂SO₄ in 500 mL of water) to liberate the diethyl phenyloxobutandioate.

  • Extraction and Drying: Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Decarbonylation: Distill off the ether. Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).

  • Purification: Distill the resulting this compound under reduced pressure. The fraction boiling at 158–162°/10 mm weighs 189–201 g (80–85% yield).[8]

Visualizations

Claisen_Condensation_Workflow A Prepare Sodium Ethoxide Solution B Add Diethyl Oxalate & Ethyl Phenylacetate at 60°C A->B Base C Isolate Sodium Derivative Intermediate B->C Crystallization D Acidify and Extract Diethyl Phenyloxobutandioate C->D Acidification E Decarbonylation (175°C, reduced pressure) D->E Heat F Vacuum Distillation of this compound E->F Purification G Pure Diethyl Phenylmalonate F->G Final Product Troubleshooting_Low_Yield Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Impure Reagents/ Solvents Problem->Cause2 Cause3 Side Reactions (e.g., Dialkylation) Problem->Cause3 Cause4 Suboptimal Conditions (Temp, Time) Problem->Cause4 Solution1 Monitor Reaction (TLC/GC) Extend Reaction Time/Temp Cause1->Solution1 Solution Solution2 Use Anhydrous Solvents Purify Reagents Cause2->Solution2 Solution Solution3 Control Stoichiometry Slow Reagent Addition Cause3->Solution3 Solution Solution4 Optimize Temperature and Reaction Time Cause4->Solution4 Solution

References

Preventing dialkylation as a side reaction in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation as a side reaction during malonic ester synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during their experiments, offering explanations and actionable solutions to favor the desired mono-alkylation product.

Q1: I am observing a significant amount of dialkylated product in my reaction mixture. What is the primary cause of this side reaction?

A1: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[1] It occurs because the mono-alkylated ester intermediate still possesses an acidic proton on the α-carbon. If unreacted base and alkyl halide are present in the reaction mixture, the mono-alkylated ester can be deprotonated again to form a new enolate, which then reacts with another molecule of the alkyl halide.[1][2]

Q2: How can I control the stoichiometry of my reactants to minimize dialkylation?

A2: To favor mono-alkylation, it is crucial to use a molar excess of the malonic ester relative to the base and the alkyl halide.[3] A common starting point is to use one equivalent of the base.[4] By ensuring the malonic ester is the limiting reagent for the second alkylation step, you increase the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.

Q3: What is the optimal temperature for the alkylation step to ensure selective mono-alkylation?

A3: Temperature control is a critical parameter. The initial deprotonation of the malonic ester is typically carried out at a lower temperature. While the alkylation step may require heating, excessively high temperatures can accelerate the rate of the second alkylation. It is advisable to perform the reaction at the lowest temperature that allows the reaction to proceed at a reasonable rate. For some sensitive substrates, running the reaction at a lower temperature can improve selectivity.

Q4: How does the rate of addition of the alkylating agent affect the product distribution?

A4: The slow, dropwise addition of the alkylating agent to the reaction mixture is highly recommended. This technique helps to maintain a low concentration of the alkylating agent at any given time. A low concentration of the alkyl halide reduces the likelihood of the newly formed mono-alkylated product undergoing a second alkylation before all the initial malonic ester has reacted.

Q5: Does the choice of base influence the selectivity between mono- and dialkylation?

A5: Yes, the choice of base is important. A strong base is necessary to deprotonate the malonic ester. Sodium ethoxide in ethanol (B145695) is a commonly used base.[1][4] It is crucial to use a base with a cation that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification. The strength and steric hindrance of the base can also play a role in selectivity.

Data Presentation: Illustrative Product Ratios

The following table provides illustrative data on how reactant stoichiometry can influence the ratio of mono- to dialkylated products. Please note that this data is for demonstrative purposes and actual results may vary depending on the specific substrates and reaction conditions.

Diethyl Malonate (equivalents)Sodium Ethoxide (equivalents)Alkyl Halide (equivalents)Mono-alkylated Product (%)Di-alkylated Product (%)
1.51.01.08515
1.21.01.07525
1.01.01.06040
1.02.02.01090

Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate

This protocol provides a detailed methodology for the synthesis of a mono-alkylated acetic acid, emphasizing steps to minimize the formation of the dialkylated byproduct.

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal

  • Alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of sodium addition.

  • Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate dropwise to the sodium ethoxide solution with continuous stirring.

  • Alkylation: After the addition of diethyl malonate is complete, slowly add the alkyl halide (e.g., 1-bromobutane) to the reaction mixture via the dropping funnel. Maintain a gentle reflux throughout the addition and for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.

  • Work-up: After cooling the reaction mixture, most of the ethanol is removed by distillation. The remaining residue is diluted with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude mono-alkylated malonic ester is then hydrolyzed by refluxing with a solution of sodium hydroxide. After hydrolysis, the solution is cooled and acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding the final mono-alkylated acetic acid.

  • Purification: The final product can be purified by distillation or recrystallization.

Visualizations

The following diagrams illustrate the key pathways and logical relationships in the malonic ester synthesis.

malonic_ester_synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Malonic Ester Malonic Ester Enolate Enolate Malonic Ester->Enolate + Base Base (NaOEt) Base (NaOEt) Mono-alkylated Ester Mono-alkylated Ester Enolate->Mono-alkylated Ester + R-X Alkyl Halide (R-X) Alkyl Halide (R-X) Mono-alkylated Acetic Acid Mono-alkylated Acetic Acid Mono-alkylated Ester->Mono-alkylated Acetic Acid 1. NaOH, H2O 2. H3O+, Δ

Caption: Workflow of Malonic Ester Synthesis for Mono-alkylation.

dialkylation_side_reaction Mono-alkylated Ester Mono-alkylated Ester Mono-alkylated Enolate Mono-alkylated Enolate Mono-alkylated Ester->Mono-alkylated Enolate + Unreacted Base Unreacted Base Unreacted Base Unreacted Alkyl Halide Unreacted Alkyl Halide Dialkylated Ester Dialkylated Ester Mono-alkylated Enolate->Dialkylated Ester + Unreacted Alkyl Halide

Caption: Pathway of the Dialkylation Side Reaction.

References

Technical Support Center: Purification of Diethyl Phenylmalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of diethyl phenylmalonate via vacuum distillation. Below you will find troubleshooting guides in a question-and-answer format, a summary of key quantitative data, a detailed experimental protocol, and a troubleshooting workflow to assist in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My vacuum pump is running, but I can't achieve the target pressure. What should I do?

A1: Difficulty in achieving or maintaining the target vacuum is a common issue and can often be attributed to leaks in the apparatus.

  • Check for Leaks: Inspect all glassware joints, tubing connections, and seals for any cracks or improper seating. Ensure that all ground glass joints are properly sealed with a suitable vacuum grease.[1][2]

  • Pump Performance: Verify that your vacuum pump is in good working order. The pump oil may need to be changed if it appears cloudy or has been in use for an extended period.[2]

  • Cold Trap: Ensure your cold trap is functioning correctly and filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump.[2]

Q2: The distillation is proceeding, but the boiling is unstable and bumping violently. How can I fix this?

A2: Unstable boiling, or "bumping," can lead to inefficient separation and potential contamination of the distillate.

  • Ensure Even Heating: Use a heating mantle with a magnetic stirrer to provide uniform heat distribution to the distillation flask.[2]

  • Promote Smooth Boiling: Add boiling chips or a magnetic stir bar to the flask before starting the distillation. This provides nucleation sites for bubbles to form smoothly.[2][3]

  • Gradual Vacuum Application: Apply the vacuum to the system slowly and gradually. A sudden drop in pressure can cause violent boiling of any residual low-boiling solvents.[2]

Q3: The color of my this compound distillate is yellow or dark. What causes this and is it a problem?

A3: Discoloration of the distillate can indicate thermal decomposition or the presence of impurities. This compound is described as a clear colorless to yellowish liquid.[4][5]

  • High Temperature: Overheating the distillation pot can cause the compound to decompose. To mitigate this, ensure you are using the lowest possible temperature for distillation by maintaining a good vacuum.[2]

  • Residual Acid: Traces of acid from the synthesis steps can catalyze decomposition at high temperatures.[6] Ensure the crude material is properly neutralized and washed before distillation.

  • Impurities: The discoloration may also be due to co-distilling impurities. If the boiling point range was wide, consider collecting narrower fractions.

Q4: My product yield after distillation is lower than expected. Where could the product have been lost?

A4: Low product yield can be due to several factors, from the initial reaction to the distillation process itself.

  • Incomplete Reaction: Ensure the preceding synthesis of this compound has gone to completion.

  • Distillation Parameters: The distillation temperature may be too low, or the vacuum not strong enough, resulting in incomplete distillation. Conversely, too high a temperature can lead to product loss through decomposition.[2]

  • Mechanical Losses: Product can be lost during transfers between flasks. Ensure all material is carefully transferred. Some product may also remain as a holdup in the distillation column and condenser.

Q5: How do I know what temperature to expect the this compound to boil at?

A5: The boiling point of a liquid is dependent on the pressure. For vacuum distillation, you will need to know the pressure your system is operating at to estimate the boiling point. You can refer to a pressure-temperature nomograph or the table below for known values.

Quantitative Data

ParameterValueSource(s)
Boiling Point 170-172 °C at 14 mmHg[5][7][8][9][10]
158-162 °C at 10 mmHg[11]
171 °C at 21 Torr[4]
Density 1.095 g/mL at 25 °C[5][7][9]
Melting Point 16-17 °C[8][12]
Refractive Index (n20/D) 1.491[5][7][9]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the steps for the purification of crude this compound by vacuum distillation. This procedure is adapted from established methods.[11]

Apparatus:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Cold trap

  • Vacuum pump and tubing

  • Vacuum gauge

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Flame drying under vacuum is recommended for removing trace amounts of water.[13]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume to prevent bumping and carryover.[2] Add a magnetic stir bar or a few boiling chips.

  • Assembly: Assemble the distillation apparatus, ensuring all joints are lightly greased with vacuum grease and securely clamped. Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

  • Applying Vacuum: Turn on the condenser cooling water. Begin stirring and gradually apply the vacuum. A slow and steady decrease in pressure will help to control the initial outgassing and prevent bumping.[2]

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the first fraction that distills over. This will likely contain lower-boiling impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point for your operating pressure, change the receiving flask to collect the purified this compound.[3] The fraction boiling at 158–162°C/10 mm is typically collected.[11]

    • End Fraction: If the temperature begins to drop or rise significantly, stop the distillation or collect any further distillate in a separate flask.

  • Shutdown: Once the distillation is complete, turn off the heater and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Troubleshooting Workflow

G cluster_start Start cluster_pressure Pressure Issues cluster_boiling Boiling Issues cluster_product Product Quality/Yield Issues cluster_solution Resolution start Distillation Problem Observed pressure_issue Can't Reach Target Vacuum? start->pressure_issue bumping Bumping / Unstable Boiling? start->bumping discoloration Discolored Distillate? start->discoloration low_yield Low Yield? start->low_yield check_leaks Check Joints & Seals pressure_issue->check_leaks check_pump Check Pump Oil & Function pressure_issue->check_pump resolved Problem Resolved check_leaks->resolved check_pump->resolved check_heat Ensure Even Heating bumping->check_heat add_stir Add Stir Bar / Boiling Chips bumping->add_stir slow_vac Apply Vacuum Gradually bumping->slow_vac check_heat->resolved add_stir->resolved slow_vac->resolved lower_temp Lower Distillation Temp discoloration->lower_temp neutralize Neutralize Crude Material discoloration->neutralize check_params Verify Temp & Vacuum low_yield->check_params lower_temp->resolved neutralize->resolved check_params->resolved

Caption: Troubleshooting workflow for vacuum distillation of this compound.

References

Troubleshooting incomplete reactions in diethyl phenylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl phenylmalonate.

Troubleshooting Guide: Incomplete Reactions

Q1: My Claisen condensation reaction between diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308) is showing low conversion. What are the potential causes and how can I improve the yield?

Low conversion in the Claisen condensation step is a common issue that can often be attributed to several factors related to reagents, reaction conditions, and competing side reactions.

Potential Causes and Solutions:

  • Moisture in Reagents or Glassware: The presence of water can consume the strong base (e.g., sodium ethoxide) and hydrolyze the ester starting materials or the product.

    • Troubleshooting: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is crucial to handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).

  • Incorrect Stoichiometry or Quality of Base: An insufficient amount of base or a base of poor quality will lead to incomplete deprotonation of the ethyl phenylacetate, resulting in a stalled reaction.

    • Troubleshooting: Use a full equivalent of a strong, non-nucleophilic base like sodium ethoxide. Ensure the base is fresh and has not been deactivated by exposure to air and moisture. The base used should match the ester's alcohol to prevent transesterification.[1]

  • Suboptimal Reaction Temperature: The temperature for the Claisen condensation needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.

    • Troubleshooting: The reaction is often initiated at a controlled temperature and may require heating to drive it to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

  • Competing Side Reactions: Side reactions such as self-condensation of ethyl phenylacetate can reduce the yield of the desired product.

    • Troubleshooting: The order of addition of reagents can be critical. Adding the ethyl phenylacetate to the mixture of sodium ethoxide and diethyl oxalate can sometimes minimize self-condensation.

Q2: The decarbonylation of my diethyl phenyloxalylacetate intermediate is incomplete. What steps can I take to ensure complete conversion to this compound?

Incomplete decarbonylation is often a result of insufficient heating or improper reaction conditions.

Potential Causes and Solutions:

  • Insufficient Heating: The thermal decarbonylation requires a specific temperature to be reached and maintained for the reaction to go to completion.

    • Troubleshooting: Ensure the reaction is heated to the appropriate temperature, typically around 160-200°C, until the evolution of carbon monoxide ceases. The use of a high-boiling point solvent or neat heating under reduced pressure can facilitate this.

  • Presence of Impurities: Impurities from the previous step can interfere with the decarbonylation process.

    • Troubleshooting: Purify the diethyl phenyloxalylacetate intermediate before proceeding with the decarbonylation step. This can be done through extraction and drying of the product.

Q3: I am attempting a direct arylation of diethyl malonate with an aryl halide using a palladium catalyst, but the reaction is incomplete. What are the likely issues?

Palladium-catalyzed cross-coupling reactions are sensitive to various factors that can lead to incomplete conversion.

Potential Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. The choice of ligand is also crucial for catalytic activity.

    • Troubleshooting: Ensure the reaction is set up under an inert atmosphere. Use a robust ligand that promotes the desired coupling and prevents catalyst decomposition. The choice of palladium precursor and ligand should be optimized for the specific aryl halide used.

  • Inappropriate Base: The choice and amount of base are critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

    • Troubleshooting: Use a suitable base, such as sodium hydride or cesium carbonate, in the correct stoichiometric amount. The base should be strong enough to deprotonate the diethyl malonate but not so strong as to cause side reactions.

  • Poor Quality of Reagents: Impurities in the diethyl malonate, aryl halide, or solvent can poison the catalyst and inhibit the reaction.

    • Troubleshooting: Use purified reagents and anhydrous solvents. Diethyl malonate can be distilled before use to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Classical Two-Step Synthesis: This involves the Claisen condensation of diethyl oxalate and ethyl phenylacetate to form diethyl phenyloxalylacetate, followed by thermal decarbonylation to yield this compound.[2]

  • Direct Arylation: This method involves the direct coupling of diethyl malonate with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) using a palladium or copper catalyst.[2]

Q2: What are common side reactions to be aware of during this compound synthesis?

  • Dialkylation: In the direct arylation method, the product, this compound, can be deprotonated again and react with another molecule of the aryl halide to form a diarylated product. This is a common issue in malonic ester synthesis.[3]

  • Hydrolysis: The ester groups in this compound or the starting materials can be hydrolyzed to carboxylic acids in the presence of water, especially under basic or acidic conditions.[1]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), a mixture of esters can be formed.[1]

Q3: How can I minimize the formation of the diarylated byproduct in the direct arylation method?

To minimize diarylation, you can:

  • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the aryl halide.

  • Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration, favoring the mono-arylation product.

Experimental Protocols

Protocol 1: Classical Synthesis via Claisen Condensation and Decarbonylation

Step 1: Synthesis of Diethyl Phenyloxalylacetate (Claisen Condensation)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in absolute ethanol.

  • Cool the sodium ethoxide solution to room temperature.

  • Add diethyl oxalate (1 equivalent) to the solution with vigorous stirring.

  • Slowly add ethyl phenylacetate (1 equivalent) dropwise from the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Synthesis of this compound (Decarbonylation)

  • Place the crude diethyl phenyloxalylacetate from the previous step in a distillation flask.

  • Heat the flask to 160-200°C under atmospheric or reduced pressure.

  • Continue heating until the evolution of carbon monoxide ceases.

  • The remaining liquid is the crude this compound, which can be purified by vacuum distillation.

Protocol 2: Palladium-Catalyzed Direct Arylation

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine (B1218219) ligand, and the base (e.g., Cs2CO3).

  • Add anhydrous toluene, followed by diethyl malonate (1.2 equivalents) and the aryl halide (1 equivalent).

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture, filter it through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterClassical Synthesis (Claisen/Decarbonylation)Direct Arylation (Pd-catalyzed)
Starting Materials Diethyl oxalate, Ethyl phenylacetateDiethyl malonate, Aryl halide
Key Reagents Sodium ethoxidePalladium catalyst, Ligand, Base
Reaction Temperature Reflux, then 160-200°C80-110°C
Reaction Time 2-4 hours12-24 hours
Typical Yield 60-80%70-90%
Key Challenges Incomplete decarbonylation, side reactionsCatalyst deactivation, diarylation

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_troubleshooting Specific Troubleshooting cluster_solutions Corrective Actions Start Incomplete Reaction Reagents Check Reagent Purity & Stoichiometry Start->Reagents Conditions Verify Reaction Conditions (Temp, Time) Start->Conditions Moisture Moisture Contamination? Reagents->Moisture Base Incorrect Base/Amount? Reagents->Base Catalyst Catalyst Deactivated? Conditions->Catalyst SideReaction Competing Side Reaction? Conditions->SideReaction Dry Use Anhydrous Reagents/Solvents Moisture->Dry Yes OptimizeBase Optimize Base & Stoichiometry Base->OptimizeBase Yes OptimizeCatalyst Optimize Catalyst/Ligand/Atmosphere Catalyst->OptimizeCatalyst Yes ModifyProcedure Modify Addition Order/Concentration SideReaction->ModifyProcedure Yes

Caption: Troubleshooting workflow for incomplete reactions.

Synthesis_Pathways cluster_classical Classical Synthesis cluster_direct Direct Arylation A1 Diethyl Oxalate + Ethyl Phenylacetate B1 Claisen Condensation (NaOEt, EtOH) A1->B1 C1 Diethyl Phenyloxalylacetate B1->C1 D1 Thermal Decarbonylation (Heat) C1->D1 E This compound D1->E A2 Diethyl Malonate + Aryl Halide B2 Pd-catalyzed Cross-Coupling (Pd Catalyst, Ligand, Base) A2->B2 B2->E

Caption: Synthetic pathways to this compound.

References

Optimizing temperature and reaction time for diethyl phenylmalonate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of diethyl phenylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound.

Issue 1: Low Yield of Alkylated Product and Incomplete Conversion

  • Symptoms: A significant amount of unreacted this compound is observed in the final product mixture by NMR or GC-MS analysis. The overall yield of the desired alkylated product is lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Inactive Base The base (e.g., sodium ethoxide, sodium hydride) may have decomposed due to moisture. Use a freshly prepared or properly stored base. For sodium ethoxide, ensure absolute ethanol (B145695) is used for its preparation.[1]
Unreactive Alkyl Halide The alkyl halide may be of poor quality or has degraded. The general order of reactivity is I > Br > Cl.[1] Ensure the purity of the alkylating agent.
Insufficient Temperature While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.[1] Monitor the reaction by TLC or GC-MS to determine the optimal temperature. For less reactive alkyl halides, refluxing in a suitable solvent may be necessary.[1]
Inadequate Reaction Time The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress and extend the reaction time as needed.[2]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system.[1]
Steric Hindrance The phenyl group on this compound can sterically hinder the approach of bulky alkyl halides (e.g., secondary or tertiary halides), leading to slow or incomplete reactions. For secondary halides, consider using a stronger base or higher temperatures. Tertiary halides are generally unsuitable due to competing elimination reactions.[1]

Issue 2: Formation of Dialkylated Byproduct

  • Symptoms: A significant amount of a dialkylated product is observed in the product mixture.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry Using more than one equivalent of the alkylating agent or base can lead to a second alkylation event. Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of this compound can favor mono-alkylation.[3]
Slow Deprotonation vs. Fast Alkylation If the rate of alkylation is significantly faster than the initial deprotonation, the mono-alkylated product can be deprotonated and react again. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3]
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation. Maintain a controlled temperature during the addition of the alkyl halide.

Issue 3: Presence of Elimination (Alkene) Byproduct

  • Symptoms: GC-MS or NMR analysis reveals the presence of an alkene derived from the alkylating agent. This is more common with secondary and tertiary alkyl halides.

  • Possible Causes & Solutions:

CauseSolution
Sterically Hindered Alkyl Halide The malonate enolate is a relatively bulky nucleophile and can act as a base, promoting E2 elimination with sterically hindered alkyl halides.[1] Whenever possible, use primary or methyl alkyl halides.[1]
High Reaction Temperature Elevated temperatures favor elimination over substitution. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1]
Strongly Basic Conditions A very strong or sterically hindered base can favor elimination. Consider the choice of base and its concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the alkylation of this compound?

A1: The optimal temperature depends on the reactivity of the alkyl halide and the base used.

  • Deprotonation: This step is typically carried out at room temperature when using sodium ethoxide in ethanol.[3] If using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, the initial addition of this compound is often done at 0 °C and then stirred at room temperature for about an hour to ensure complete enolate formation.[1]

  • Alkylation: For reactive primary alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide), the reaction can often proceed at room temperature or with gentle heating (reflux) for 2-4 hours.[1] For less reactive or more sterically hindered alkyl halides, higher temperatures and longer reaction times may be required.[4] For instance, one procedure for the ethylation of this compound involves heating at 75-100°C for 6 hours.[4] It is crucial to monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and side product formation.[1]

Q2: How does reaction time affect the outcome of the alkylation?

A2: Reaction time is a critical parameter that needs to be optimized.

  • Insufficient time will lead to incomplete conversion and a lower yield of the desired product.[2]

  • Excessive time , especially at elevated temperatures, can increase the formation of byproducts such as dialkylated compounds or decomposition products. The reaction should be monitored until the starting material is consumed, as determined by an appropriate analytical technique like TLC or GC-MS.

Q3: Which base is better for this reaction, sodium ethoxide or sodium hydride?

A3: The choice of base depends on the specific requirements of the reaction.

  • Sodium ethoxide (NaOEt) in ethanol is a classic and effective base for malonic ester synthesis.[3] It is crucial to use ethanol as the solvent to prevent transesterification.[1]

  • Sodium hydride (NaH) is a stronger, non-nucleophilic base that offers the advantage of irreversible deprotonation.[1] It is typically used in aprotic solvents like THF or DMF, which can help to avoid transesterification and may be preferable for less reactive alkylating agents.[1]

Q4: Can I use secondary or tertiary alkyl halides for the alkylation of this compound?

A4: It is generally not recommended.

  • Secondary alkyl halides react poorly and tend to give low yields of the desired product due to a competing E2 elimination reaction.[1]

  • Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and are not suitable for this reaction.[1]

Experimental Protocols

Protocol 1: Ethylation of this compound using Sodium Ethoxide

This protocol is a general guideline and may require optimization.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions with stirring until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add ethyl bromide or ethyl iodide (1.0-1.1 equivalents) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC. A typical reaction time is 2-4 hours. For a higher boiling point and potentially faster reaction, a procedure suggests heating at 75-100°C for 6 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Alkylation of this compound using Sodium Hydride

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C.

  • Enolate Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation and the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography or vacuum distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Alkylation start Low Yield or Incomplete Reaction check_reagents 1. Check Reagents & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct check_reagents->reagents_ok Yes reagents_issue Address Reagent Issues: - Use fresh/pure base & alkyl halide - Verify stoichiometry (1:1 or slight excess of malonate) check_reagents->reagents_issue No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions reagents_issue->check_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_issue Optimize Conditions: - Increase temperature gradually - Prolong reaction time - Monitor by TLC/GC-MS check_conditions->conditions_issue No check_side_reactions 3. Analyze for Side Reactions conditions_ok->check_side_reactions conditions_issue->check_conditions side_reactions_present Side Reactions Identified check_side_reactions->side_reactions_present Yes no_side_reactions Minimal Side Reactions check_side_reactions->no_side_reactions No dialkylation Dialkylation Observed: - Add alkyl halide slowly - Maintain lower temperature side_reactions_present->dialkylation elimination Elimination (Alkene) Observed: - Use primary alkyl halide - Lower reaction temperature side_reactions_present->elimination end Improved Yield no_side_reactions->end dialkylation->end elimination->end

Caption: Troubleshooting workflow for low yield in this compound alkylation.

Reaction_Parameters Key Parameters for Optimizing Alkylation center This compound Alkylation temp Temperature (Kinetic vs. Thermodynamic Control) center->temp time Reaction Time (Completion vs. Side Reactions) center->time base Base Selection (NaOEt vs. NaH) center->base solvent Solvent Choice (Protic vs. Aprotic) center->solvent alkyl_halide Alkyl Halide (Primary > Secondary) center->alkyl_halide temp->time base->solvent alkyl_halide->temp

Caption: Key parameters influencing the optimization of this compound alkylation.

References

Common impurities in diethyl phenylmalonate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl phenylmalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthesis process and subsequent handling or storage. These are typically:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include diethyl malonate, ethyl phenylacetate (B1230308), diethyl oxalate, and aryl halides like bromobenzene (B47551) or iodobenzene.[1][2]

  • Reaction Intermediates: In the Claisen condensation route, diethyl phenyloxalylacetate is an intermediate that may not have fully decarbonylated.[3][4]

  • Side-Reaction Products: Phenylacetic acid can be present as a result of decarboxylation of the malonic acid derivative.[3] From syntheses involving chlorobenzene, sodium phenylacetate can be a byproduct.[4]

  • Hydrolysis Products: Exposure to acidic or basic conditions can lead to the formation of phenylmalonic acid or its monoethyl ester.[3][5]

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, ethanol, or methanol (B129727), may remain.[2][3][4]

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum often correspond to the common impurities listed in Q1.

  • A singlet around 10-12 ppm could indicate a carboxylic acid proton from phenylacetic acid or phenylmalonic acid.

  • Additional signals in the aromatic region (7-8 ppm) might suggest the presence of unreacted aryl halides.

  • A singlet around 3.5-4.0 ppm could be due to residual methanol if it was used in the synthesis.[3]

  • Extra quartets and triplets in the 1-4 ppm region might correspond to different ethyl ester environments from impurities like diethyl malonate or diethyl oxalate.

To identify the impurities, it is recommended to compare your spectrum with reference spectra of the suspected impurities and consider using techniques like GC-MS for further analysis.[6]

Q3: I suspect my this compound has started to hydrolyze. How can I confirm this and what should I do?

A3: Hydrolysis of this compound results in the formation of phenylmalonic acid and/or its monoethyl ester.[3] You can confirm hydrolysis by:

  • Thin-Layer Chromatography (TLC): The hydrolyzed products are more polar and will have a lower Rf value than this compound.

  • Acid-Base Titration: The presence of acidic hydrolysis products can be detected and quantified by titration with a standardized base.

  • Spectroscopic Methods: As mentioned in Q2, NMR can show the carboxylic acid proton.

To remove these acidic impurities, an aqueous workup with a mild base like sodium bicarbonate solution is effective.[6]

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis
Symptom Possible Cause Troubleshooting Steps
Oily residue with a boiling point lower than expected during distillation.Presence of unreacted, volatile starting materials (e.g., diethyl malonate).[6]1. Perform fractional vacuum distillation to separate the lower-boiling point impurities.[6] 2. Conduct an aqueous workup to remove any water-soluble starting materials.[6]
Product has a brownish or yellowish color.Presence of colored impurities or degradation products from the reaction.1. Treat the crude product with activated carbon to adsorb colored impurities. 2. Perform column chromatography for a more thorough purification.[2][6]
The final product is acidic.Incomplete reaction or hydrolysis leading to acidic byproducts like phenylmalonic acid or phenylacetic acid.[3][4]1. Wash the organic layer with a saturated sodium bicarbonate solution during the workup to neutralize and remove acidic impurities.[6] 2. Follow with a water wash to remove any remaining salts.
Issue 2: Difficulty in Removing a Persistent Impurity
Symptom Possible Cause Troubleshooting Steps
An impurity co-distills with the product.The impurity has a boiling point very close to that of this compound.1. Switch to column chromatography on silica (B1680970) gel, as it separates based on polarity rather than boiling point.[6] 2. If the impurity is an isomer, a high-performance column chromatography system may be necessary.[6]
An impurity is visible on TLC but does not get removed by a standard aqueous workup.The impurity is organic and not sufficiently acidic or basic to be extracted.1. Identify the impurity if possible (e.g., using GC-MS).[6] 2. If the impurity's polarity is different from the product, use column chromatography.[6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing impurities with boiling points significantly different from this compound (boiling point ~170-172 °C at 14 mmHg).[1]

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-15 mmHg).

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: Once the distillation temperature stabilizes at the boiling point of this compound, collect the purified product in a separate receiving flask. .

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with different polarities.[2][6]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the eluent to separate the compounds.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Starting PurityTypical Final PurityCommon Impurities RemovedReference
Vacuum Distillation80-90%>95%Unreacted starting materials (e.g., diethyl malonate), residual solvents.[4][6]
Column Chromatography70-85%>98%Side-products with different polarities, colored impurities.[2][6]
Aqueous Wash (with NaHCO₃)VariableVariable (removes acidic impurities)Phenylmalonic acid, phenylacetic acid.[6]

Diagrams

impurity_removal_workflow start Crude this compound analysis Analyze Purity (TLC, GC, NMR) start->analysis acidic_impurities Acidic Impurities Present? analysis->acidic_impurities aqueous_wash Aqueous Wash (e.g., NaHCO3) acidic_impurities->aqueous_wash Yes volatile_impurities Volatile Impurities Present? acidic_impurities->volatile_impurities No aqueous_wash->volatile_impurities vacuum_distillation Vacuum Distillation volatile_impurities->vacuum_distillation Yes polar_impurities Polar/Non-polar Impurities Present? volatile_impurities->polar_impurities No vacuum_distillation->polar_impurities column_chromatography Column Chromatography polar_impurities->column_chromatography Yes final_product Pure this compound polar_impurities->final_product No column_chromatography->final_product

Caption: Workflow for the purification of this compound.

purification_decision_tree start Impurity Type? node_volatile Volatile (e.g., Diethyl Malonate, Solvents) start->node_volatile Boiling Point Difference node_acidic Acidic (e.g., Phenylmalonic Acid) start->node_acidic Acidity node_polar Different Polarity (e.g., Side Products) start->node_polar Polarity Difference node_colored Colored Impurities start->node_colored Color method_distillation Vacuum Distillation node_volatile->method_distillation method_extraction Aqueous Base Extraction node_acidic->method_extraction method_chromatography Column Chromatography node_polar->method_chromatography node_colored->method_chromatography method_carbon Activated Carbon Treatment node_colored->method_carbon

Caption: Decision tree for selecting a purification method.

References

Challenges in the esterification of phenylmalonic acid due to decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the esterification of phenylmalonic acid, primarily due to the competing decarboxylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of phenylmalonic acid so challenging?

A1: The primary challenge in the esterification of phenylmalonic acid is its susceptibility to decarboxylation, especially under acidic conditions and at elevated temperatures. Phenylmalonic acid is a β-dicarboxylic acid, and like other malonic acid derivatives, it can readily lose a molecule of carbon dioxide (CO₂) to form phenylacetic acid.[1][2] This side reaction reduces the yield of the desired diethyl phenylmalonate and introduces impurities that can be difficult to separate.

Q2: What is the primary byproduct I should expect?

A2: The main byproduct from the decarboxylation of phenylmalonic acid during its esterification with ethanol (B145695) is ethyl phenylacetate (B1230308), formed from the subsequent esterification of the phenylacetic acid intermediate. Phenylacetic acid itself may also be present if the reaction is incomplete or if the workup is not carefully controlled.[3]

Q3: At what temperatures does decarboxylation become significant?

A3: Decarboxylation is highly temperature-dependent. While it can occur at room temperature over extended periods, the rate significantly increases with heating.[1] For Fischer esterification, temperatures are often in the range of 80-120°C, which can favor decarboxylation.[4] To minimize this side reaction, it is crucial to carefully control the temperature. Some procedures recommend keeping the temperature below 65°C or even as low as 60°C.[3] During workup, temperatures should ideally be kept below 30°C to prevent further decarboxylation.[3]

Q4: Are there alternative methods to traditional Fischer esterification to avoid decarboxylation?

A4: Yes, several milder esterification methods can be employed to reduce or eliminate decarboxylation. These include:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is typically performed at room temperature, thus avoiding the high temperatures that promote decarboxylation.[5]

  • Enzymatic Esterification: Lipases can be used as biocatalysts to perform the esterification under very mild conditions, often at or near room temperature.[6][7] This method is highly selective and avoids harsh acidic environments.

  • Alkylation of Diethyl Malonate: An indirect route involves the alkylation of diethyl malonate with a phenylating agent. This avoids the use of phenylmalonic acid altogether.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and high yield of ethyl phenylacetate Excessive Decarboxylation: The reaction temperature is too high, or the reaction time is too long.- Lower the reaction temperature to 60-65°C.[3]- Reduce the reaction time and monitor the reaction progress closely using techniques like TLC or GC.- Consider using a milder esterification method such as Steglich esterification or enzymatic catalysis.[5][6]
Reaction is very slow or incomplete at lower temperatures Insufficient Catalysis: The acid catalyst may be weak, or its concentration is too low.- Use a strong acid catalyst like anhydrous HCl or sulfuric acid.[3]- Ensure anhydrous conditions, as water can inhibit the catalyst and shift the equilibrium.
Formation of significant amounts of phenylacetic acid in the final product Incomplete Esterification of the Decarboxylation Product: The phenylacetic acid formed from decarboxylation has not been fully esterified.- Increase the excess of ethanol used in the reaction to drive the esterification of phenylacetic acid to completion.- Extend the reaction time at a moderate temperature after the initial esterification of phenylmalonic acid.
Difficulty in separating the desired product from byproducts Similar Physical Properties: this compound and ethyl phenylacetate have relatively close boiling points, making separation by distillation challenging.- Utilize column chromatography for purification.- Optimize the reaction to minimize the formation of ethyl phenylacetate.

Quantitative Data on Reaction Conditions and Yields

The following table summarizes reported yields for the synthesis of this compound from phenylmalonic acid under various conditions. Note that direct comparison is challenging as reaction scales and workup procedures may vary.

Method Catalyst Solvent Temperature (°C) Time (h) Yield of this compound (%) Key Observations/Byproducts Reference
Fischer EsterificationAnhydrous HClBenzene/Ethanol60585Temperatures above 30°C during workup should be avoided to minimize decarboxylation.[3]
Fischer EsterificationSulfuric AcidBenzene/Methanol25 then 65Several87A 3:1 molar ratio of sulfuric acid to phenylmalonic acid was used.[3]
Fischer EsterificationSodium BisulfateEthanol84-9012High (not specified)Part of a multi-step synthesis.[9]
Steglich EsterificationDCC/DMAPDichloromethane (B109758)Room Temperature~3High (expected)Mild conditions, avoids thermal decarboxylation.[5]
Enzymatic EsterificationLipaseOrganic Solvent~30-4024-48VariesHighly selective and mild conditions.[6][10]

Experimental Protocols

Protocol 1: Fischer Esterification using Anhydrous HCl

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve phenylmalonic acid in a mixture of absolute ethyl alcohol and benzene.

  • Catalyst Addition: Bubble anhydrous hydrogen chloride gas through the solution.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a cold, dilute solution of sodium bicarbonate (maintain temperature below 30°C).

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Steglich Esterification

This is a general procedure for Steglich esterification that can be adapted for phenylmalonic acid.[5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve phenylmalonic acid in anhydrous dichloromethane.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, catalytic amount) and the desired alcohol (e.g., ethanol, 2.2 equivalents).

  • Coupling Agent: Cool the mixture to 0°C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for approximately 3 hours.

  • Work-up: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Purification: Wash the filtrate with dilute acid (e.g., 0.5 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

Reaction Pathways

ReactionPathways Reaction Pathways in Phenylmalonic Acid Esterification PMA Phenylmalonic Acid DEP This compound (Desired Product) PMA->DEP Esterification (Ethanol, H+) PAA Phenylacetic Acid (Decarboxylation Product) PMA->PAA Decarboxylation (Heat, H+) EPA Ethyl Phenylacetate (Byproduct) PAA->EPA Esterification (Ethanol, H+) CO2 CO2

Caption: Competing pathways of esterification and decarboxylation.

Troubleshooting Workflow

Caption: A logical guide to troubleshooting common issues.

References

Managing exothermic reactions during the synthesis of diethyl phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of diethyl phenylmalonate. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.

Troubleshooting Guide: Managing Exothermic Reactions

Q1: My reaction temperature is rising rapidly and uncontrollably after adding the base (e.g., sodium ethoxide). What should I do?

A1: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is critical.

  • Emergency Actions:

    • Immediately cease the addition of any further reagents.

    • Increase the efficiency of the cooling bath by adding more cooling agent (e.g., dry ice to an isopropanol (B130326) bath or more ice to an ice-water bath).

    • If the temperature continues to rise and approaches the boiling point of the solvent, prepare for emergency shutdown by having a quenching agent (e.g., a weak acid like acetic acid in an appropriate solvent) ready to add to the reaction to neutralize the base and stop the reaction. This should be a last resort as it will result in the loss of the product.

    • If the reaction is vigorous and there is a risk of vessel over-pressurization, evacuate the immediate area and follow your laboratory's emergency procedures.[1][2]

  • Post-Incident Analysis:

    • Review the rate of addition of the base. It was likely too fast.

    • Check the calibration of your thermometer.

    • Ensure your cooling bath has sufficient capacity for the scale of your reaction.

Q2: I'm observing localized boiling or bubbling at the point of reagent addition, even though the overall reaction temperature seems stable. Is this a concern?

A2: Yes, this is a sign of a highly exothermic reaction occurring at the point of addition, indicating poor mixing. This can lead to the formation of byproducts and potentially trigger a runaway reaction.

  • Corrective Actions:

    • Increase the stirring rate to improve the dispersion of the added reagent and heat.

    • Slow down the rate of reagent addition.

    • Consider diluting the reagent being added to decrease the local concentration.

    • Ensure the addition funnel tip is positioned to deliver the reagent into a well-agitated part of the reaction mixture, not against the vessel wall.

Q3: My reaction started to exotherm as expected, but then the temperature rise stopped prematurely, and the reaction appears to have stalled. What could be the cause?

A3: This could be due to several factors related to the reagents or reaction setup.

  • Possible Causes and Solutions:

    • Inactive Base: The sodium ethoxide or other base may have degraded due to exposure to moisture. Use freshly prepared or properly stored base.

    • Wet Reagents or Solvents: Moisture will quench the strong base, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Poor Mixing: If the reagents are not adequately mixed, the reaction may only occur at the interface. Check that your stirrer is functioning correctly and providing good agitation.

    • Low Reaction Temperature: If the initial temperature is too low, the reaction may not have enough activation energy to proceed at a reasonable rate. Ensure the reaction is initiated at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?

A1: The primary exothermic step is the Claisen condensation reaction between ethyl phenylacetate (B1230308) and diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide.[3] The deprotonation of ethyl phenylacetate to form the enolate is followed by a nucleophilic attack on the diethyl oxalate. While the initial deprotonation is endothermic, the overall condensation and subsequent acid-base reaction that drives the equilibrium are exothermic.

Q2: What are the typical signs of an impending runaway reaction?

A2: Key indicators include:

  • A rapid, accelerating increase in temperature that is not controlled by the cooling system.[1][4]

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling of the solvent.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Emission of fumes or gases from the reaction vessel.

Q3: How can I prevent an exothermic runaway reaction from occurring?

A3: Proactive measures are essential for prevention.[5]

  • Slow Reagent Addition: Add the base or other reactive reagents slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.

  • Adequate Cooling: Use a cooling bath with a large capacity and a temperature significantly lower than the desired reaction temperature.

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer and prevent the formation of localized hot spots.

  • Correct Stoichiometry: Use the correct stoichiometry of reagents. An excess of the base can lead to a more vigorous reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.

Q4: What is the recommended temperature for the synthesis of this compound?

A4: The optimal temperature depends on the specific synthetic route. For the Claisen condensation of ethyl phenylacetate with diethyl oxalate, a temperature range of 60-80°C is often cited. The subsequent decarbonylation step is typically carried out at a higher temperature, around 100-120°C. For a different route involving the reaction of this compound with sodium ethoxide and bromoethane, temperatures are controlled at 50-60°C and 55-65°C, respectively.[6] Always refer to the specific experimental protocol you are following.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis (Claisen Condensation Route)

ParameterRecommended RangeRationale and Potential Issues
Claisen Condensation Temperature 60 - 80°CBelow 60°C may lead to a slow reaction rate. Above 80°C increases the risk of side reactions and a more difficult-to-control exotherm.
Decarbonylation Temperature 100 - 120°CEnsures the efficient removal of carbon monoxide. Temperatures that are too high can lead to product degradation.
Base (Sodium Ethoxide) Addition Slow, dropwise additionRapid addition is a primary cause of uncontrolled exotherms.
Stirring Speed > 300 RPM (lab scale)Vigorous stirring is crucial for heat dissipation and preventing localized hot spots.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Claisen Condensation

Materials:

  • Ethyl phenylacetate

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Sulfuric acid (for workup)

  • Diethyl ether (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Solvent Addition: Remove the ethanol under reduced pressure to obtain dry sodium ethoxide powder. Add anhydrous toluene to the flask.

  • Reagent Addition (Critical Step for Exotherm Management):

    • Prepare a mixture of ethyl phenylacetate and diethyl oxalate in the dropping funnel.

    • Cool the reaction flask in an ice-water bath.

    • Begin slow, dropwise addition of the ester mixture to the stirred sodium ethoxide suspension over a period of 1-2 hours.

    • Monitor the internal temperature of the reaction closely. Maintain the temperature between 60-80°C. If the temperature rises above this range, slow down or temporarily stop the addition and enhance cooling.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Acidify the aqueous layer with dilute sulfuric acid to a pH of 4-5.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Decarbonylation: Heat the crude product to 100-120°C until the evolution of carbon monoxide ceases. This step should be performed in a well-ventilated fume hood.

  • Purification: Purify the resulting this compound by vacuum distillation.

Mandatory Visualization

Exotherm_Troubleshooting cluster_start Start cluster_monitoring Monitoring cluster_decision Decision Point cluster_actions Corrective Actions cluster_normal Normal Operation start Initiate Reagent Addition monitor_temp Monitor Reaction Temperature start->monitor_temp temp_check Is Temperature Rising Uncontrollably? monitor_temp->temp_check stop_addition Stop Reagent Addition temp_check->stop_addition Yes continue_reaction Continue Reaction Protocol temp_check->continue_reaction No increase_cooling Increase Cooling stop_addition->increase_cooling prepare_quench Prepare Quench Solution increase_cooling->prepare_quench emergency_shutdown Emergency Shutdown & Evacuate prepare_quench->emergency_shutdown If Temp Still Rises continue_reaction->monitor_temp

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Exotherm_Prevention_Workflow cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_outcome Desired Outcome risk_assessment Conduct Risk Assessment check_equipment Check Cooling & Stirring Equipment risk_assessment->check_equipment prepare_reagents Use Anhydrous Reagents/Solvents check_equipment->prepare_reagents slow_addition Slow, Controlled Reagent Addition prepare_reagents->slow_addition maintain_temp Maintain Recommended Temperature slow_addition->maintain_temp safe_reaction Safe & Controlled Reaction vigorous_stirring Ensure Vigorous Stirring maintain_temp->vigorous_stirring vigorous_stirring->safe_reaction

Caption: Workflow for preventing exothermic runaway reactions.

References

Selection of appropriate base for the deprotonation of diethyl phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deprotonation of Diethyl Phenylmalonate

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate base for the deprotonation of this compound, a critical step in various synthetic pathways, including the synthesis of pharmaceuticals like phenobarbital.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a base to deprotonate this compound?

The primary factor is the relative acidity of this compound and the conjugate acid of the chosen base. For effective deprotonation, the pKa of the base's conjugate acid (pKaH) should be significantly higher than the pKa of the acidic α-hydrogen on the this compound. The pKa of this compound's α-hydrogen is estimated to be between 11.8 and 13.[1][3][4] Therefore, a base whose conjugate acid has a pKa greater than 13 is required to ensure the equilibrium favors the formation of the enolate.

Q2: Which bases are most commonly recommended for this deprotonation, and why?

Sodium ethoxide (NaOEt) is the most frequently recommended and used base for the deprotonation of diethyl malonate and its derivatives.[5][6][7] The pKa of its conjugate acid, ethanol (B145695), is approximately 16, which is sufficiently high to deprotonate the substrate effectively. Another strong base, sodium hydride (NaH), is also an excellent choice, particularly when irreversible and complete deprotonation is desired.[8]

Q3: Why is it crucial to use sodium ethoxide specifically, rather than other alkoxides like sodium methoxide (B1231860) or a general base like sodium hydroxide (B78521)?

Using an alkoxide base where the alkyl group matches the ester's alkyl group is critical to prevent a side reaction called transesterification.[7][9]

  • Transesterification: If sodium methoxide were used with this compound, it could swap the ethyl groups for methyl groups, leading to a mixture of undesired products.

  • Hydrolysis: Using a strong hydroxide base, such as sodium hydroxide (NaOH), can cause saponification (hydrolysis) of the ester functional groups, converting them into sodium carboxylate salts, especially if heat is applied.[9]

Q4: Are stronger bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) suitable?

Yes, stronger bases are highly effective and offer specific advantages.

  • Sodium Hydride (NaH): As a non-nucleophilic base with a very high pKaH (~36), NaH provides rapid and irreversible deprotonation. This drives the reaction to completion, which can be advantageous before adding an electrophile. It is often used in modern arylation protocols.[8]

  • Lithium Diisopropylamide (LDA): LDA is another powerful, non-nucleophilic base (pKaH ~36) that ensures complete deprotonation.[10][11] This can be particularly useful for preventing side reactions like Claisen condensation, where the enolate might otherwise react with remaining starting material.[10][11]

Troubleshooting Guide

Q1: My reaction seems to be incomplete, and starting material remains. What went wrong?

Several factors could lead to incomplete deprotonation:

  • Insufficient Base: Ensure at least one full equivalent of the base is used. For dialkylation protocols, two equivalents will be necessary.[11]

  • Base Strength: The chosen base may not be strong enough. Verify that the pKaH of the base's conjugate acid is at least 2-3 units higher than the pKa of this compound.

  • Reaction Conditions: The presence of moisture or protic impurities in the solvent or on the glassware can quench the base, reducing its effective concentration. Ensure all reagents are anhydrous and glassware is properly dried.

Q2: I'm observing unexpected byproducts. How can I identify and prevent them?

  • Dialkylated Product: In subsequent alkylation steps, the mono-alkylated product can be deprotonated again and react with a second molecule of the electrophile. This is a common drawback of the malonic ester synthesis.[7] To minimize this, use a 1:1 stoichiometry of the enolate and the electrophile and maintain a low temperature.

  • Transesterification Products: If you used an alkoxide base that does not match the ester (e.g., methoxide with a diethyl ester), you will likely see a mixture of methyl and ethyl esters in your product analysis. The solution is to always match the alkoxide to the ester.[7][9]

  • Hydrolysis Product: If you detect the corresponding dicarboxylic acid or its salt, ester hydrolysis has occurred. This is common when using aqueous bases like NaOH or if there is significant water contamination. Use non-aqueous, non-hydroxide bases to prevent this.

Data Presentation: Comparison of Bases

The table below summarizes the key quantitative data for selecting an appropriate base for the deprotonation of this compound.

Compound/BasepKa / pKaHTypeKey Considerations
This compound ~11.8 - 13[1][3][4]SubstrateThe α-hydrogen is acidic due to two electron-withdrawing ester groups.
Sodium Ethoxide (NaOEt) ~16 (pKa of Ethanol)[10]Alkoxide BaseRecommended standard. Prevents transesterification. Sufficiently basic for effective deprotonation.
Sodium Hydride (NaH) ~36 (pKa of H₂)Non-nucleophilic BaseProvides complete and irreversible deprotonation. The only byproduct is H₂ gas. Requires anhydrous conditions.
Lithium Diisopropylamide (LDA) ~36 (pKa of Diisopropylamine)Non-nucleophilic BaseStrong, sterically hindered base. Ensures complete enolate formation, minimizing Claisen-type side reactions.[10][11]
Potassium t-Butoxide (t-BuOK) ~19 (pKa of t-Butanol in DMSO)Alkoxide BaseStrong, sterically hindered base. Can cause transesterification, but its bulkiness can be useful in certain applications.
Sodium Hydroxide (NaOH) ~15.7 (pKa of H₂O)Hydroxide BaseNot recommended. Can cause significant hydrolysis (saponification) of the ester groups.[9]

Experimental Protocols

Protocol: Deprotonation of this compound using Sodium Ethoxide

This protocol describes a general procedure for generating the sodium enolate of this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium metal or commercial sodium ethoxide

  • Anhydrous reaction solvent (e.g., THF or ethanol)

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial): Under a nitrogen atmosphere, carefully add clean sodium metal (1.05 equivalents) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until it is fully dissolved.

  • Reaction Setup: Assemble the dry glassware and flush the system with dry nitrogen gas.

  • Enolate Formation:

    • If using the freshly prepared NaOEt solution, cool it to room temperature.

    • If using commercial NaOEt, dissolve it in anhydrous ethanol or another suitable solvent in the reaction flask.

  • Addition of Substrate: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution of sodium ethoxide at room temperature.[10]

  • Reaction: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate. The resulting solution/suspension of the sodium salt of this compound is now ready for the subsequent reaction (e.g., alkylation).

Mandatory Visualization

G start Start: Select Base for This compound Deprotonation q1 Is avoiding transesterification a primary concern? start->q1 a1_yes Use Sodium Ethoxide (NaOEt) (Matches ethyl ester groups) q1->a1_yes  Yes (Highly Recommended) q2 Is complete, irreversible deprotonation required? q1->q2  No / Other Factors a2_yes Use a stronger, non-nucleophilic base: Sodium Hydride (NaH) or LDA q2->a2_yes  Yes q3 Is ester hydrolysis a risk? q2->q3  No a3_yes AVOID aqueous bases like NaOH, KOH q3->a3_yes  Yes a3_no Standard alkoxides (NaOEt) are suitable and sufficient q3->a3_no  No

References

Technical Support Center: Workup Procedure for the Reduction of Diethyl Phenylmalonate with LAH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the workup procedure for the reduction of diethyl phenylmalonate with lithium aluminum hydride (LAH) to produce 2-phenyl-1,3-propanediol (B123019).

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the workup of the LAH reduction of this compound.

Q1: My reaction mixture turned into a thick, gelatinous precipitate upon quenching the excess LAH with water. How can I filter this?

A1: The formation of a gelatinous precipitate of aluminum salts (e.g., aluminum hydroxide) is a common issue during the workup of LAH reductions.[1][2] This can make filtration difficult and trap the desired product, leading to lower yields. Here are a few solutions:

  • Fieser Method: This is a widely recommended procedure to produce a granular, easily filterable precipitate.[2][3][4] For every 'x' grams of LAH used, the reaction mixture is cooled to 0°C and quenched by the slow, sequential addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide (B78521) (NaOH)

    • '3x' mL of water After the additions, the mixture should be stirred at room temperature for at least 15-30 minutes to allow the precipitate to form properly before filtration.[2][3][5]

  • Rochelle's Salt (Sodium Potassium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can help to break up the aluminum emulsion by forming a soluble complex with the aluminum salts.[1][6] After quenching the excess LAH (e.g., with ethyl acetate), add the Rochelle's salt solution and stir vigorously until the two phases become clear.

  • Glauber's Salt (Sodium Sulfate (B86663) Decahydrate): Adding solid sodium sulfate decahydrate (B1171855) portion-wise to the reaction mixture until the salts become white and the mixture is stirrable is another effective method.[6]

Q2: I am getting a low yield of 2-phenyl-1,3-propanediol. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors during the reaction and workup:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC).

  • Product Trapped in the Aluminum Salts: As mentioned in Q1, a gelatinous precipitate can trap the product. Using the Fieser method or Rochelle's salt during workup can significantly improve recovery.[1][2]

  • Emulsion Formation during Extraction: Vigorous shaking during the liquid-liquid extraction can lead to the formation of stable emulsions, which are difficult to separate. Gentle inversions of the separatory funnel are recommended. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Acidic Workup: While an acidic workup can dissolve the aluminum salts, it may not be suitable if the product is acid-sensitive.[7] For 2-phenyl-1,3-propanediol, a basic or neutral workup is generally preferred.

  • Insufficient Extraction: The product, 2-phenyl-1,3-propanediol, has some water solubility. Ensure you perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery from the aqueous layer.

Q3: The final product after purification is a yellow oil instead of a white solid. What could be the reason?

A3: The expected product, 2-phenyl-1,3-propanediol, is a white solid.[7] A yellow oil suggests the presence of impurities.

  • Incomplete Reaction: The starting material, this compound, is a colorless liquid.[7] Incomplete reduction could result in an oily product.

  • Side Products: The formation of side products during the reaction can also lead to an oily consistency.

  • Purification Issues: The purification method may not be effective in removing all impurities. Recrystallization from a suitable solvent (e.g., toluene) or column chromatography might be necessary to obtain the pure, solid product.[8] One user in a forum reported that vacuum distillation was necessary to obtain a clear oil that crystallized upon standing.[7]

Q4: Is it necessary to use anhydrous solvents for the reaction?

A4: Yes, it is crucial to use anhydrous solvents (like diethyl ether or THF) for LAH reductions. LAH reacts violently with water and other protic solvents.[3] Any moisture in the reaction will consume the LAH, reducing its effectiveness and potentially creating a safety hazard due to the vigorous evolution of hydrogen gas.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of this compound with LAH. Please note that values can vary depending on the specific experimental conditions.

ParameterValueReference
Typical Yield 63-80%[8][9]
Starting Material This compound[10]
Reducing Agent Lithium Aluminum Hydride (LAH)
Product 2-phenyl-1,3-propanediol[11]
Melting Point of Product 53-56 °C[11]
Fieser Workup Ratios (per g of LAH) 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O[2][4][5]
Recrystallization Solvent Toluene[8]

Experimental Protocol

This protocol details the reduction of this compound to 2-phenyl-1,3-propanediol using LAH, followed by a Fieser workup.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Suspend LAH (typically 1.5-2 equivalents relative to the ester) in anhydrous diethyl ether or THF in the flask and cool the suspension to 0°C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the solution of this compound dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 1-4 hours, or until the reaction is complete as monitored by TLC. Gentle heating under reflux may be required to drive the reaction to completion.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back to 0°C with an ice bath.

    • Caution: The quenching process is highly exothermic and liberates hydrogen gas. Perform the following additions slowly and carefully.

    • For every 'x' grams of LAH used, add dropwise:

      • 'x' mL of deionized water

      • 'x' mL of 15% aqueous NaOH solution

      • '3x' mL of deionized water

    • A granular white precipitate of aluminum salts should form.

  • Workup and Isolation:

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts.

    • Wash the filter cake thoroughly with several portions of diethyl ether or THF to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent.

    • Combine all the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure 2-phenyl-1,3-propanediol as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fieser workup procedure for the LAH reduction.

Workup_Procedure cluster_reaction Reaction Mixture cluster_quenching Quenching at 0°C cluster_workup Workup at Room Temperature Reaction Post-Reaction Mixture (Product in ether/THF with excess LAH) Quench_H2O 1. Add H₂O (x mL per x g LAH) Reaction->Quench_H2O Cool Quench_NaOH 2. Add 15% NaOH (x mL per x g LAH) Quench_H2O->Quench_NaOH Slowly Quench_H2O_2 3. Add H₂O (3x mL per x g LAH) Quench_NaOH->Quench_H2O_2 Slowly Stir Stir for 30 min Quench_H2O_2->Stir Warm to RT Filter Filter to remove Aluminum Salts Stir->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification (e.g., Recrystallization) Evaporate->Purify Product Pure 2-phenyl-1,3-propanediol Purify->Product

Caption: Workflow diagram of the Fieser workup procedure.

References

Validation & Comparative

A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of diethyl phenylmalonate and dimethyl malonate, two common reagents in organic synthesis. Understanding their distinct reactivity profiles is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. This comparison is supported by experimental data and established chemical principles.

Executive Summary

This compound and dimethyl malonate are both active methylene (B1212753) compounds widely employed in malonic ester synthesis for the formation of carbon-carbon bonds. The primary distinction in their reactivity stems from the substituent at the alpha-position: a phenyl group in this compound versus a proton in dimethyl malonate (which is subsequently substituted by an alkyl or other group). This difference introduces significant electronic and steric effects that influence the acidity of the alpha-proton, the stability and reactivity of the corresponding enolate, and the behavior of the molecule in subsequent reactions such as decarboxylation.

Physicochemical Properties and Acidity

The electronic and steric environment of the alpha-carbon directly impacts the acidity of the methylene protons. The pKa is a critical parameter for selecting the appropriate base and reaction conditions for enolate formation.

PropertyThis compoundDimethyl MalonateReference
Molecular Formula C₁₃H₁₆O₄C₅H₈O₄[1][2]
Molecular Weight 236.26 g/mol 132.11 g/mol [1][2]
Boiling Point 170-172 °C at 14 mmHg180-181 °C[2][3]
Density 1.096 g/cm³1.156 g/mL at 25 °C[2][3]
pKa (of α-H) ~11.84 (Predicted)~13[2]

The lower predicted pKa of this compound suggests that its alpha-proton is more acidic than that of dimethyl malonate. This increased acidity is attributed to the electron-withdrawing nature of the phenyl group, which stabilizes the resulting carbanion (enolate) through resonance.

Comparative Reactivity in Key Reactions

Enolate Formation and Alkylation

The formation of a stable enolate is the cornerstone of malonic ester synthesis. The difference in acidity between the two compounds influences the choice of base and the rate of enolate formation.

This compound: Due to the stabilizing effect of the phenyl group, the enolate of this compound is readily formed. However, the steric bulk of the phenyl group can hinder the approach of electrophiles, potentially slowing down the rate of alkylation, especially with bulky alkylating agents.[4]

Dimethyl Malonate: Dimethyl malonate requires a sufficiently strong base, such as sodium ethoxide or sodium hydride, for complete enolate formation.[5] The absence of a bulky substituent on the alpha-carbon (initially) means that it is less sterically hindered and can react readily with a variety of alkyl halides.[5] However, the potential for dialkylation is a common drawback that needs to be carefully controlled through stoichiometry.[6]

G This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Phenyl group is electron-withdrawing Steric Effects Steric Effects This compound->Steric Effects Bulky phenyl group Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Electronic Effects Alkyl/H are electron-donating/neutral Dimethyl Malonate->Steric Effects Less steric hindrance Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Enolate Stability Enolate Stability Electronic Effects->Enolate Stability Reactivity Reactivity Steric Effects->Reactivity Acidity (pKa)->Reactivity Ease of deprotonation Enolate Stability->Reactivity Nucleophilicity

Decarboxylation

Following alkylation and hydrolysis to the corresponding dicarboxylic acid, malonic esters undergo decarboxylation upon heating. The ease of this reaction can be influenced by the substituents on the alpha-carbon.

Experimental Protocols

Protocol 1: Alkylation of this compound

Objective: To synthesize diethyl ethylphenylmalonate.

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add this compound to the sodium ethoxide solution at 50-60°C and stir for 2 hours.

  • Slowly remove the ethanol under normal pressure.

  • Add bromoethane dropwise at 55-65°C over 2 hours.

  • Increase the temperature to 75-100°C and maintain for 6 hours.

  • Work-up the reaction mixture by neutralizing with sulfuric acid and washing with brine to obtain diethyl ethylphenylmalonate.[10]

Protocol 2: Alkylation of Dimethyl Malonate

Objective: To synthesize dimethyl 2-(2-oxocyclopentyl)malonate.

Materials:

Procedure:

  • To a stirred solution of sodium hydride in dichloromethane at 0°C, add dimethyl malonate.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Introduce 2-chlorocyclopentanone to the solution and continue stirring at room temperature for an additional 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.[11]

G Start Start Malonic Ester Malonic Ester Start->Malonic Ester Enolate Formation Enolate Formation Malonic Ester->Enolate Formation Base (e.g., NaOEt) Alkylation Alkylation Enolate Formation->Alkylation Alkyl Halide (R-X) Hydrolysis Hydrolysis Alkylation->Hydrolysis Acid/Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat Substituted Carboxylic Acid Substituted Carboxylic Acid Decarboxylation->Substituted Carboxylic Acid End End Substituted Carboxylic Acid->End

Conclusion

The choice between this compound and dimethyl malonate is dictated by the specific synthetic target and desired reactivity.

  • Dimethyl malonate is a versatile and cost-effective starting material for introducing a two-carbon extension to an alkyl halide. Its lower steric hindrance allows for a broader range of alkylating agents to be used effectively. However, careful control of reaction conditions is necessary to avoid dialkylation.

  • This compound is generally used when a phenyl group is a required feature in the final product. Its increased acidity facilitates enolate formation. The steric bulk of the phenyl group can influence the rate of subsequent alkylation reactions and may offer some selectivity in certain contexts. The synthesis of this compound itself often requires indirect methods as direct arylation of diethyl malonate is challenging.[3]

For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design of synthetic pathways, enabling the efficient and selective construction of complex molecular architectures.

References

A Comparative Guide to the Synthesis of Diethyl Phenylmalonate: Alternatives to the Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl phenylmalonate, a key intermediate in the production of pharmaceuticals such as phenobarbital, has traditionally been dominated by the Claisen condensation. However, the demands of modern chemical synthesis for milder conditions, higher yields, and greater functional group tolerance have spurred the development of several alternative methodologies. This guide provides a comprehensive comparison of these alternative synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the traditional Claisen condensation and its primary alternatives for the synthesis of this compound.

MethodKey ReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Claisen Condensation Ethyl phenylacetate, Diethyl oxalate (B1200264), Sodium ethoxide80 - 85%1. Formation of sodium salt of diethyl phenyloxalylacetate. 2. Decarbonylation at 175°C under vacuum.Well-established and reliable method.Harsh reaction conditions (high temperature, strong base).
Condensation with Diethyl Carbonate Ethyl phenylacetate, Diethyl carbonate, Sodium ethoxideModerate to HighHeating with a strong base.Uses a less complex C1 synthon than diethyl oxalate.Requires careful control of reaction conditions to avoid side reactions.
Esterification of Phenylmalonic Acid Phenylmalonic acid, Ethanol (B145695), Acid catalyst (e.g., HCl, H₂SO₄)85 - 95%Heating with an excess of ethanol in the presence of an acid catalyst.High yields, relatively simple procedure.Requires the prior synthesis of phenylmalonic acid.
Palladium-Catalyzed Arylation Diethyl malonate, Bromobenzene (B47551), Pd(dba)₂, DTBNpP, NaH89%Toluene (B28343), 70°C, 24 hours.High yield, good for aryl bromides.Requires an expensive palladium catalyst and a specialized ligand.
Copper-Catalyzed Arylation Diethyl malonate, Iodobenzene (B50100), CuI, Cs₂CO₃, 2-Phenylphenol (B1666276)up to 95%Room temperature, 20 hours.Very mild reaction conditions, high yield.Primarily effective for aryl iodides.
Synthesis from Chlorobenzene (B131634) Chlorobenzene, Sodium, Toluene, CO₂, Ethanol, HCl65 - 70% (overall)Multi-step process involving formation of phenylsodium (B238773), carbonation, and esterification.Utilizes inexpensive starting materials.Multi-step, involves handling of hazardous reagents like sodium metal.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the different synthetic approaches to this compound, highlighting the key starting materials and intermediates.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Ethyl Phenylacetate Ethyl Phenylacetate Claisen Condensation Claisen Condensation Ethyl Phenylacetate->Claisen Condensation Condensation with Diethyl Carbonate Condensation with Diethyl Carbonate Ethyl Phenylacetate->Condensation with Diethyl Carbonate Diethyl Malonate Diethyl Malonate Palladium-Catalyzed Arylation Palladium-Catalyzed Arylation Diethyl Malonate->Palladium-Catalyzed Arylation Copper-Catalyzed Arylation Copper-Catalyzed Arylation Diethyl Malonate->Copper-Catalyzed Arylation Phenylmalonic Acid Phenylmalonic Acid Esterification Esterification Phenylmalonic Acid->Esterification Chlorobenzene Chlorobenzene Multi-step Synthesis Multi-step Synthesis Chlorobenzene->Multi-step Synthesis This compound This compound Claisen Condensation->this compound Condensation with Diethyl Carbonate->this compound Esterification->this compound Palladium-Catalyzed Arylation->this compound Copper-Catalyzed Arylation->this compound Multi-step Synthesis->this compound

Caption: Synthetic pathways to this compound.

Experimental Protocols

Claisen Condensation

This procedure is adapted from Organic Syntheses.

Procedure:

  • In a 2-L three-necked flask equipped with a mercury-sealed stirrer, reflux condenser, and dropping funnel, place 500 mL of absolute ethanol and add 23 g (1 gram atom) of sodium in portions.

  • Once the sodium has dissolved, cool the solution to 60°C and add 146 g (1 mole) of diethyl oxalate rapidly with vigorous stirring.

  • Immediately follow with the addition of 175 g (1.06 moles) of ethyl phenylacetate.

  • Crystallization of the sodium derivative of diethyl phenyloxalylacetate will occur within minutes. Allow the paste to cool to room temperature and then stir thoroughly with 800 mL of dry ether.

  • Collect the solid by suction filtration and wash with dry ether.

  • Liberate the diethyl phenyloxalylacetate by treating the sodium salt with a dilute solution of sulfuric acid (29 mL of concentrated H₂SO₄ in 500 mL of water).

  • Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and distill off the ether.

  • Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).

  • Distill the resulting this compound under reduced pressure. The fraction boiling at 158–162°C/10 mmHg is collected. Yield: 189–201 g (80–85%).

Esterification of Phenylmalonic Acid

This protocol is based on a patented procedure.[1]

Procedure:

  • To a solution of phenylmalonic acid in benzene (B151609) and a large excess of absolute ethanol (at least a 10:1 molar ratio of ethanol to phenylmalonic acid), add anhydrous hydrogen chloride.

  • Heat the mixture at 60°C for 5 hours.

  • After the reaction is complete, neutralize the excess acid.

  • Remove the solvents under reduced pressure.

  • The crude this compound can be purified by vacuum distillation. Yield: Up to 95%.[1]

Palladium-Catalyzed Arylation of Diethyl Malonate

This protocol is adapted from a published procedure.

Procedure:

  • To a screw-capped vial, add Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and NaH (1.2 mmol).

  • Seal the vial and add toluene (1.0 mL), bromobenzene (1.0 mmol), and diethyl malonate (1.2 mmol).

  • Stir the reaction mixture at 70°C for 24 hours.

  • After cooling to room temperature, filter the mixture through a plug of Celite and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel. Yield: 89%.

Copper-Catalyzed Arylation of Diethyl Malonate

This method provides a mild alternative for the synthesis.[2][3][4]

Procedure:

  • In a reaction vessel, combine iodobenzene (1.0 mmol), diethyl malonate (1.2 mmol), Cs₂CO₃ (2.0 mmol), CuI (0.05 mmol), and 2-phenylphenol (0.1 mmol).

  • Add a suitable solvent (e.g., dioxane or toluene).

  • Stir the mixture at room temperature for 20 hours.

  • After the reaction is complete, dilute with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Yield: Up to 95%.[4]

Specialized and Less Common Alternatives

Synthesis from Chlorobenzene and Sodium

A multi-step process starting from inexpensive materials has been patented.[1] This method involves the formation of phenylsodium from chlorobenzene and dispersed sodium in toluene, followed by metalation of toluene to form benzylsodium (B3045699). The benzylsodium is then carbonated with CO₂ to produce disodium (B8443419) phenylmalonate, which is subsequently esterified with ethanol to yield this compound. The overall yield for this process is reported to be in the range of 65-70%.[1] Due to the use of hazardous reagents, this method is more suited for an industrial setting.

Synthesis using (Arene)chromium(tricarbonyl) Complexes

The use of (arene)chromium(tricarbonyl) complexes can facilitate the nucleophilic substitution of an aryl halide with the enolate of diethyl malonate.[5] This method involves the complexation of an arene, such as chlorobenzene, with Cr(CO)₆ to activate the aryl ring towards nucleophilic attack. While this approach is mechanistically interesting and can be applied to the synthesis of substituted phenylmalonates, it is a multi-step process that requires the handling of organometallic reagents and subsequent demetallation, making it less practical for routine synthesis of the parent this compound.

Conclusion

While the Claisen condensation remains a viable method for the synthesis of this compound, several alternative methodologies offer significant advantages in terms of yield, reaction conditions, and substrate scope. For high-yield and mild reaction conditions, the copper-catalyzed arylation of diethyl malonate with iodobenzene is a particularly attractive option. The palladium-catalyzed arylation provides an excellent route from aryl bromides. The esterification of phenylmalonic acid is a straightforward and high-yielding method, provided the starting acid is readily available. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the reaction, and the tolerance for particular reaction conditions and reagents.

References

Spectroscopic Analysis: Confirming the Structure of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of pharmaceutical development and organic synthesis, unequivocal structural confirmation of molecules is paramount. Diethyl phenylmalonate, a key precursor in the synthesis of barbiturates like phenobarbital, is no exception. This guide provides a comprehensive comparison of the spectroscopic data of this compound with structurally related alternatives, offering a robust framework for its identification and characterization. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and three common alternative malonic esters: diethyl malonate, diethyl ethylmalonate, and diethyl diethylmalonate.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

CompoundAromatic Protons (Ar-H)Methine Proton (-CH)Methylene Protons (-OCH₂)Methyl Protons (-CH₃)Other
This compound ~7.3 ppm (m, 5H)~4.6 ppm (s, 1H)~4.2 ppm (q, 4H, J ≈ 7.1 Hz)~1.2 ppm (t, 6H, J ≈ 7.1 Hz)
Diethyl Malonate-~3.4 ppm (s, 2H)~4.2 ppm (q, 4H, J ≈ 7.1 Hz)~1.3 ppm (t, 6H, J ≈ 7.1 Hz)
Diethyl Ethylmalonate-~3.2 ppm (t, 1H, J ≈ 7.3 Hz)~4.2 ppm (q, 4H, J ≈ 7.1 Hz)~1.2 ppm (t, 6H, J ≈ 7.1 Hz)Ethyl (-CH₂-): ~2.0 ppm (quint, 2H), Ethyl (-CH₃): ~0.9 ppm (t, 3H)
Diethyl Diethylmalonate--~4.1 ppm (q, 4H, J ≈ 7.1 Hz)~1.2 ppm (t, 6H, J ≈ 7.1 Hz)Ethyl (-CH₂-): ~1.9 ppm (q, 4H), Ethyl (-CH₃): ~0.8 ppm (t, 6H)

Note: J-coupling constants are approximate and can vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ)

CompoundCarbonyl (C=O)Aromatic (Ar-C)Methine (-CH)Methylene (-OCH₂)Methyl (-CH₃)Other
This compound ~168 ppm~135 ppm (quat.), ~129 ppm, ~128 ppm, ~127 ppm~58 ppm~62 ppm~14 ppm
Diethyl Malonate~167 ppm-~41 ppm~61 ppm~14 ppm
Diethyl Ethylmalonate~170 ppm-~52 ppm~61 ppm~14 ppmEthyl (-CH₂-): ~23 ppm, Ethyl (-CH₃): ~12 ppm
Diethyl Diethylmalonate~172 ppm--~61 ppm~14 ppmQuaternary (-C-): ~58 ppm, Ethyl (-CH₂-): ~24 ppm, Ethyl (-CH₃): ~9 ppm
IR Spectral Data

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretch (Ester)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1735 cm⁻¹ (strong)~1250-1150 cm⁻¹ (strong)~3100-3000 cm⁻¹ (medium)~3000-2850 cm⁻¹ (medium)
Diethyl Malonate~1740 cm⁻¹ (strong)~1250-1150 cm⁻¹ (strong)-~3000-2850 cm⁻¹ (medium)
Diethyl Ethylmalonate~1730 cm⁻¹ (strong)~1250-1150 cm⁻¹ (strong)-~3000-2850 cm⁻¹ (medium)
Diethyl Diethylmalonate~1725 cm⁻¹ (strong)~1250-1150 cm⁻¹ (strong)-~3000-2850 cm⁻¹ (medium)
Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 236[1]91191, 163, 118, 107, 79[1]
Diethyl Malonate160115[2]88, 73, 45
Diethyl Ethylmalonate188[3]143160, 115, 73[3]
Diethyl Diethylmalonate216[4]29188, 171, 143, 115[4]

Experimental Protocols & Workflows

A standardized approach to spectroscopic analysis is crucial for reproducible and reliable results.

Experimental Workflow

The general workflow for the spectroscopic analysis to confirm the structure of an organic compound like this compound is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Interpretation & Comparison Process->Interpret Confirm Structure Confirmation Interpret->Confirm

Figure 1. General experimental workflow for spectroscopic analysis.
Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained. A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation from any potential impurities. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Ionization and Analysis: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.

Structure Confirmation of this compound

The spectroscopic data presented provides a unique fingerprint for this compound, allowing for its unambiguous differentiation from its structural analogs.

Logical Pathway for Structure Determination

The process of deducing the structure from the spectroscopic data follows a logical progression.

G cluster_data Spectroscopic Data cluster_info Derived Information cluster_structure Final Structure HNMR ¹H NMR ProtonEnv Proton Environments & Connectivity HNMR->ProtonEnv CNMR ¹³C NMR CarbonBackbone Carbon Skeleton CNMR->CarbonBackbone IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure This compound ProtonEnv->Structure CarbonBackbone->Structure FunctionalGroups->Structure MolecularWeight->Structure

Figure 2. Logical flow from spectroscopic data to structure confirmation.
  • ¹H NMR: The presence of a multiplet around 7.3 ppm is characteristic of a phenyl group. The singlet at approximately 4.6 ppm is indicative of a methine proton situated between two electron-withdrawing groups (the two ester carbonyls). The quartet and triplet are the classic signature of an ethyl group. The integration values (5H, 1H, 4H, 6H) are consistent with the proposed structure.

  • ¹³C NMR: The signals in the aromatic region (127-135 ppm) and the ester carbonyl signal (~168 ppm) are key indicators. The methine carbon at ~58 ppm further supports the structure.

  • IR Spectroscopy: The strong absorption around 1735 cm⁻¹ is definitive for the C=O stretch of the ester functional groups. The C-H stretching bands above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

  • Mass Spectrometry: The molecular ion peak at m/z 236 confirms the molecular weight of this compound.[1] The base peak at m/z 91 is characteristic of a benzyl (B1604629) or tropylium (B1234903) cation, resulting from the fragmentation of the molecule.[1]

By comparing this comprehensive spectroscopic profile with the data from the alternative compounds, which lack the characteristic aromatic signals in both NMR and IR spectra and exhibit different fragmentation patterns in mass spectrometry, the structure of this compound can be confirmed with a high degree of confidence. This systematic approach, grounded in empirical data, is fundamental to ensuring the quality and integrity of chemical entities in research and development.

References

A Comparative Guide to Catalysts for the Arylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

The α-arylation of diethyl malonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a crucial pathway to a wide array of valuable compounds, including pharmaceuticals and agrochemicals. The efficiency and substrate scope of this transformation are highly dependent on the catalyst employed. This guide provides a comparative overview of three prominent catalytic systems for the arylation of diethyl malonate, presenting their performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction conditions, and substrate scope of the arylation of diethyl malonate. Below is a summary of the performance of a copper-catalyzed system and two distinct palladium-catalyzed systems.

Catalyst SystemAryl Halide ScopeTypical YieldsKey Advantages
1. Copper/2-Phenylphenol (B1666276) Aryl IodidesGood to ExcellentMild reaction conditions, cost-effective metal catalyst.
2. Palladium/P(t-Bu)3 Aryl Bromides & ChloridesGood to ExcellentBroad substrate scope including less reactive aryl chlorides.
3. Palladium/Buchwald Ligand Aryl Bromides & ChloridesGood to ExcellentHigh efficiency and selectivity for monoarylation.

Copper-Catalyzed Arylation with 2-Phenylphenol Ligand

A mild and effective method for the arylation of diethyl malonate utilizing a copper(I) iodide catalyst with 2-phenylphenol as a ligand has been developed.[1][2] This system is particularly effective for the coupling of aryl iodides.

Experimental Data

The following table summarizes the yields for the arylation of diethyl malonate with various aryl iodides using the CuI/2-phenylphenol catalytic system.

EntryAryl IodideProductYield (%)
1IodobenzeneDiethyl 2-phenylmalonate95
24-IodotolueneDiethyl 2-(p-tolyl)malonate93
34-IodoanisoleDiethyl 2-(4-methoxyphenyl)malonate96
41-Iodo-4-(trifluoromethyl)benzeneDiethyl 2-(4-(trifluoromethyl)phenyl)malonate85
52-IodonaphthaleneDiethyl 2-(naphthalen-2-yl)malonate91
Experimental Protocol

A representative procedure for the copper-catalyzed arylation is as follows:

An oven-dried Schlenk tube is charged with CuI (5 mol %), 2-phenylphenol (10 mol %), and Cs₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with argon. Diethyl malonate (1.5 equiv), the aryl iodide (1.0 equiv), and anhydrous THF are then added via syringe. The reaction mixture is stirred at 70 °C until the starting material is consumed as monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the desired α-aryl malonate.[1][2]

Catalytic Cycle

Copper_Catalyzed_Arylation cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Active Cu(I) Complex Active Cu(I) Complex Cu(I)X->Active Cu(I) Complex + Ligand Ligand Ligand Base Base Copper Enolate Copper Enolate Diethyl Malonate Diethyl Malonate Aryl Halide (Ar-X) Aryl Halide (Ar-X) Cu(III) Intermediate Cu(III) Intermediate Product Product Active Cu(I) Complex->Copper Enolate + Diethyl Malonate + Base Copper Enolate->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)X Cu(III) Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed arylation of diethyl malonate.

Palladium-Catalyzed Arylation with a Sterically Hindered Trialkylphosphine Ligand

The use of palladium catalysts bearing sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has enabled the efficient arylation of diethyl malonate with a broad range of aryl bromides and chlorides.[3][4]

Experimental Data

The following table presents representative yields for the palladium-catalyzed arylation of diethyl malonate with various aryl halides using P(t-Bu)₃ as the ligand.

EntryAryl HalideBaseProductYield (%)
14-BromotolueneNaHDiethyl 2-(p-tolyl)malonate92
24-ChlorobenzonitrileNaHDiethyl 2-(4-cyanophenyl)malonate88
31-Bromo-3,5-dimethylbenzeneNaHDiethyl 2-(3,5-dimethylphenyl)malonate95
42-BromopyridineK₃PO₄Diethyl 2-(pyridin-2-yl)malonate75
54-ChloroanisoleK₃PO₄Diethyl 2-(4-methoxyphenyl)malonate85
Experimental Protocol

A typical procedure for the palladium-catalyzed arylation with P(t-Bu)₃ is as follows:

In a glovebox, an oven-dried Schlenk tube is charged with Pd(dba)₂ (1-2 mol %), P(t-Bu)₃ (2-4 mol %), and the base (NaH or K₃PO₄, 1.5 equiv). The aryl halide (1.0 equiv), diethyl malonate (1.2 equiv), and anhydrous toluene (B28343) are added. The tube is sealed and the reaction mixture is heated to the appropriate temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by GC or TLC. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash chromatography on silica gel.[3][4]

Palladium-Catalyzed Arylation with a Buchwald-Type Biarylphosphine Ligand

Catalyst systems based on palladium and bulky, electron-rich biarylphosphine ligands, often referred to as Buchwald ligands, are highly effective for the α-arylation of a variety of carbonyl compounds, including diethyl malonate.[5][6] These catalysts exhibit high activity and selectivity, often allowing for lower catalyst loadings and milder reaction conditions.

Experimental Data

The following table illustrates the yields for the arylation of diethyl malonate with various aryl bromides and chlorides using a palladium/biarylphosphine ligand system.

EntryAryl HalideLigandProductYield (%)
14-BromotolueneSPhosDiethyl 2-(p-tolyl)malonate98
24-ChloroanisoleXPhosDiethyl 2-(4-methoxyphenyl)malonate95
31-Bromo-4-fluorobenzeneSPhosDiethyl 2-(4-fluorophenyl)malonate92
42-BromobenzonitrileXPhosDiethyl 2-(2-cyanophenyl)malonate89
53-BromopyridineSPhosDiethyl 2-(pyridin-3-yl)malonate85
Experimental Protocol

A general procedure for the palladium-catalyzed arylation using a Buchwald-type ligand is as follows:

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the biarylphosphine ligand (2-4 mol %). The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv) and anhydrous solvent (e.g., toluene or dioxane) are added. In a separate flask, diethyl malonate (1.2 equiv) is dissolved in the same anhydrous solvent and treated with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv) at 0 °C. This enolate solution is then transferred via cannula to the Schlenk tube containing the palladium catalyst and aryl halide. The reaction mixture is stirred at room temperature or heated to 80 °C until the reaction is complete. The workup and purification are similar to the procedure described for the P(t-Bu)₃-catalyzed reaction.[5][6]

Catalytic Cycle for Palladium-Catalyzed Arylation

Palladium_Catalyzed_Arylation Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Enolate(L) Ar-Pd(II)-Enolate(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Enolate(L) Transmetalation or Enolate Exchange Ar-Pd(II)-Enolate(L)->Pd(0)L Product α-Aryl Malonate Ar-Pd(II)-Enolate(L)->Product Reductive Elimination Aryl Halide Ar-X Aryl Halide->Ar-Pd(II)-X(L) Malonate Enolate Malonate Enolate Malonate Enolate->Ar-Pd(II)-Enolate(L)

Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of diethyl malonate.

Conclusion

The choice of catalyst for the arylation of diethyl malonate depends on the specific requirements of the synthesis, including the nature of the aryl halide, cost considerations, and desired reaction conditions. The copper-catalyzed system offers a mild and economical option for aryl iodides. For broader substrate scope, particularly with aryl bromides and chlorides, palladium catalysts are superior. Sterically hindered trialkylphosphine ligands like P(t-Bu)₃ provide a versatile system, while Buchwald-type biarylphosphine ligands often deliver the highest efficiency and selectivity. This guide provides the necessary data and protocols to enable an informed decision for the selection of the most suitable catalytic system.

References

A Comparative Guide to the Synthesis of Felbamate: Efficacy of the Diethyl Phenylmalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount for the efficient and scalable production of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the synthesis of felbamate (B1672329), an anti-epileptic agent, with a focus on the efficacy of the traditional diethyl phenylmalonate pathway versus a notable alternative commencing from benzaldehyde (B42025).

The synthesis of felbamate, chemically known as 2-phenyl-1,3-propanediol (B123019) dicarbamate, has been approached through several routes. The most established method utilizes this compound as the key starting material. This guide will objectively compare this pathway with a multi-step synthesis originating from benzaldehyde, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to felbamate, offering a clear comparison of their efficiencies at each stage.

ParameterThis compound RouteBenzaldehyde Route
Starting Material This compoundBenzaldehyde
Key Intermediates 2-Phenyl-1,3-propanediol (PPD)Benzaldehyde oxime, Nitromethylbenzene, 2-Nitro-2-phenyl-1,3-propanediol
Overall Yield (Estimated) ~58%~53%
Purity of Final Product >99% (with purification)[1]High purity achievable with purification
Key Reagents Sodium borohydride (B1222165), Chlorosulfonyl isocyanate (or alternatives)Peracetic acid, Formaldehyde (B43269), Palladium on calcium carbonate (for hydrogenation)
Reaction Steps 24

Experimental Protocols

Route 1: Felbamate Synthesis via this compound

This two-step synthesis involves the reduction of this compound to 2-phenyl-1,3-propanediol (PPD), followed by carbamoylation.

Step 1: Synthesis of 2-Phenyl-1,3-propanediol (PPD)

  • Materials: this compound, Sodium borohydride, Sodium dihydrogen phosphate (B84403) monohydrate, Ethanol (B145695), Toluene (B28343), Water, 50% NaOH solution, Ethyl acetate (B1210297).

  • Procedure:

    • A mixture of this compound (20 g), sodium dihydrogen phosphate monohydrate (6.6 g), and absolute ethanol (140 ml) is cooled to 15°C.

    • Solid sodium borohydride (7.1 g) is added to the mixture.

    • The reaction is quenched by adding 132 ml of water, followed by heating to 50-60°C for 2 hours.

    • The solution is then basified with 50% NaOH and extracted with ethyl acetate.

    • The organic layer is washed with water and evaporated to dryness.

    • The resulting precipitate is crystallized from toluene to yield 2-phenyl-1,3-propanediol.

  • Yield: Approximately 63%[2].

Step 2: Synthesis of Felbamate from PPD

  • Materials: 2-Phenyl-1,3-propanediol, Chlorosulfonyl isocyanate, Toluene, Tetrahydrofuran, Water.

  • Procedure:

    • A solution of 2-phenyl-1,3-propanediol is added to a solution of chlorosulfonyl isocyanate while maintaining a temperature below -20°C over a period of 10 to 60 minutes.[3]

    • The temperature of the solution is maintained at less than -20°C for an additional 30 minutes.[3]

    • Water (600 ml) is added to the mixture over 30 minutes, and the mixture is cooled to 0-5°C and stirred for 60 minutes.

    • The precipitated felbamate is isolated by filtration and washed with water.

    • The product is dried under vacuum at 30-60°C for approximately 6 hours.

  • Yield: Approximately 92%[3].

Route 2: Felbamate Synthesis via Benzaldehyde

This alternative route involves a multi-step process starting from benzaldehyde.

Step 1: Synthesis of Nitromethylbenzene

  • Materials: Benzaldehyde oxime, Glacial acetic acid, 36.6% Peracetic acid, Sodium acetate trihydrate, Methylene (B1212753) chloride, 5% Sodium bicarbonate solution, Sodium sulfate.

  • Procedure:

    • A mixture of benzaldehyde oxime (184.1 g) and glacial acetic acid (185 ml) is heated to 80°C.

    • A solution of 36.6% peracetic acid (344.1 g) and sodium acetate trihydrate (19 g) is added at a rate to maintain the temperature between 80°C and 90°C.

    • Stirring is continued at 85°C for 3.5 hours.

    • After cooling and the addition of water, the oil formed is separated and the aqueous layer is extracted with methylene chloride.

    • The combined organic layers are washed, dried over sodium sulfate, and concentrated to yield nitromethylbenzene.

  • Yield: Approximately 84%[4].

Step 2: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol

  • Materials: Nitromethylbenzene, 37% Formaldehyde, Sodium carbonate monohydrate, Toluene.

  • Procedure:

    • A mixture of nitromethylbenzene (100 g), 37% formaldehyde (131.5 g), and sodium carbonate monohydrate (1.8 g) is stirred, with the temperature maintained at 38°C.

    • After 1.5 hours, crystals begin to form. The mixture is diluted with ice water and stirred at 10°C for 2 hours.

    • The mixture is filtered, and the solid is stirred with toluene at 10°C, filtered, washed with cold toluene, and dried.

  • Yield: Approximately 78%[5].

Step 3: Synthesis of 2-Phenyl-1,3-propanediol (PPD)

  • Materials: 2-Nitro-2-phenyl-1,3-propanediol, 5% Palladium on calcium carbonate, Methanol (B129727), Toluene.

  • Procedure:

    • 2-Nitro-2-phenyl-1,3-propanediol (12 g) and 5% palladium on calcium carbonate (400 mg) in methanol (150 ml) are placed in a Parr hydrogenator.

    • The mixture is reduced with hydrogen overnight.

    • The mixture is filtered, concentrated to an oil, and recrystallized from toluene.

  • Yield: Approximately 80%[4][5].

Step 4: Synthesis of Felbamate from PPD

  • The procedure is the same as Step 2 in the this compound Route.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

G cluster_0 This compound Route A This compound B 2-Phenyl-1,3-propanediol (PPD) A->B Reduction (e.g., NaBH4) C Felbamate B->C Carbamoylation (e.g., Chlorosulfonyl isocyanate)

Caption: Synthetic pathway of felbamate starting from this compound.

G cluster_1 Benzaldehyde Route D Benzaldehyde E Benzaldehyde Oxime D->E Hydroxylamine F Nitromethylbenzene E->F Oxidation (e.g., Peracetic acid) G 2-Nitro-2-phenyl-1,3-propanediol F->G Formaldehyde H 2-Phenyl-1,3-propanediol (PPD) G->H Reduction (e.g., H2, Pd/CaCO3) I Felbamate H->I Carbamoylation (e.g., Chlorosulfonyl isocyanate)

Caption: Alternative synthetic pathway of felbamate starting from benzaldehyde.

Concluding Remarks

The this compound route to felbamate offers a more direct, two-step synthesis with a potentially higher overall yield compared to the four-step benzaldehyde route. The primary challenges of the this compound pathway lie in the handling of potentially hazardous reagents for both the reduction and carbamoylation steps.

The benzaldehyde route, while longer, may be advantageous if the starting material is more readily available or cost-effective. However, it involves more intermediates and purification steps, which could impact overall efficiency and cost on a larger scale.

Ultimately, the choice of synthesis will depend on a laboratory's or manufacturing facility's specific capabilities, cost considerations, and safety protocols. This guide provides the foundational data to make an informed decision based on a comparative analysis of these two prominent synthetic strategies.

References

A Comparative Guide to Chromatographic Methods for the Quantitative Analysis of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary chromatographic techniques for the quantitative analysis of diethyl phenylmalonate (DEM), a key intermediate in the synthesis of various pharmaceuticals, including phenobarbital. The selection of an appropriate analytical method is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. Here, we compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting their respective methodologies, performance data, and ideal use cases.

Introduction to Analytical Techniques

The choice between HPLC and Gas Chromatography for the analysis of this compound hinges on the compound's physicochemical properties and the specific requirements of the analysis, such as sensitivity, speed, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for non-volatile or thermally unstable compounds.[1] HPLC separates components in a liquid sample by passing them through a column packed with a solid stationary phase under high pressure.[1][2] For this compound, which possesses a UV-absorbing phenyl group, HPLC coupled with an Ultraviolet (UV) detector is a robust and sensitive method.[3]

  • Gas Chromatography (GC): A powerful technique designed for the separation and analysis of volatile and thermally stable compounds.[1][4] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column.[4] this compound is sufficiently volatile and thermally stable for GC analysis, often paired with a Flame Ionization Detector (FID) for reliable quantification.[4][5] GC typically offers higher separation efficiency and faster analysis times for volatile compounds compared to HPLC.[2]

Comparison of Quantitative Performance

The performance of each technique is evaluated based on several key validation parameters. The following table summarizes typical performance data for the quantitative analysis of this compound and structurally similar ester compounds using HPLC-UV and GC-FID.

Validation Parameter HPLC-UV GC-FID Commentary
Linearity (r²) ≥ 0.999≥ 0.999[6]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0% - 102.0%97.6% - 102.4%[6]High accuracy is achievable with both techniques, ensuring the closeness of measured values to the true value.
Precision (% RSD) ≤ 2.0%≤ 2.5%[5]Both methods show high precision, indicating good repeatability of measurements.
Limit of Detection (LOD) ~0.05 µg/mL~7 ng/mLGC-FID often provides superior sensitivity for volatile analytes.
Limit of Quantification (LOQ) ~0.15 µg/mL~21 ng/mL[6]The LOQ is the lowest concentration that can be reliably quantified. GC-FID demonstrates a lower LOQ.
Analysis Time ~10-15 minutes~5-7 minutes[5]GC can offer faster run times due to the rapid vaporization and separation of volatile compounds.[7]
Sample Volatility Not requiredRequiredHPLC is advantageous for non-volatile impurities, while GC is limited to analytes that can be vaporized without decomposition.[2]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization for specific instruments and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the reverse-phase separation of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase:

  • Gradient Program:

    • Start with 40% Solvent B, hold for 2 minutes.

    • Increase to 95% Solvent B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: UV at 210 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the sample in a 40:60 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is effective for determining trace quantities of this compound.[5][6]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[5]

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).[3]

  • Injection Volume: 1 µL.[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as ethanol (B145695) or acetone (B3395972) to an appropriate concentration (e.g., 21-840 ng/mL range).[5][6]

Workflow and Process Visualization

The general workflow for quantitative analysis using either HPLC or GC follows a standardized process from sample preparation to data interpretation.

G General Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Obtain Sample Dilute Dissolve & Dilute (Sample & Standard) Sample->Dilute Standard Prepare Standard (Known Concentration) Standard->Dilute Calibrate Create Calibration Curve (from Standard) Standard->Calibrate Filter Filter Solution Dilute->Filter Inject Inject into Chromatograph (GC/HPLC) Filter->Inject Separate Separation in Column Inject->Separate Detect Detection (UV, FID, etc.) Separate->Detect Signal Generate Chromatogram Detect->Signal Integrate Integrate Peak Areas Signal->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for quantitative analysis using chromatography.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are robust and reliable methods for the quantitative analysis of this compound.

  • Choose GC-FID when:

    • High sensitivity and low detection limits are paramount.

    • Rapid analysis time is critical.

    • The sample matrix is clean and the analytes are known to be thermally stable.

  • Choose HPLC-UV when:

    • Analyzing thermally labile or non-volatile compounds and potential impurities in the same run.[2]

    • Sample preparation needs to be minimized for certain solids.[2]

    • A GC instrument is not available.

Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for validation in accordance with regulatory guidelines. For most quality control applications, the speed and sensitivity of GC-FID make it a highly efficient option, while the versatility of HPLC-UV is invaluable in research and development for its broader applicability to a wider range of potential by-products and degradants.

References

A Comparative Guide to Diethyl Phenylmalonate and Other Malonic Esters in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of diethyl phenylmalonate against other common malonic esters, such as diethyl malonate and dimethyl malonate, in Michael addition reactions. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to inform synthetic strategy and reagent selection in research and development.

Introduction: The Impact of the Phenyl Substituent

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Malonic esters are exemplary nucleophiles for this transformation due to the acidity of the α-proton, which is flanked by two electron-withdrawing ester groups.

The choice of malonic ester can significantly influence the outcome of a Michael addition. This compound, distinguished by a phenyl group at the α-position, exhibits unique reactivity compared to its unsubstituted (diethyl malonate) or dimethyl counterparts. This difference is primarily attributed to two factors:

  • Steric Hindrance: The bulky phenyl group can sterically impede the approach of the malonate enolate to the Michael acceptor. This effect can lead to lower reaction rates and, in some cases, may necessitate more forcing conditions or specialized catalysts to achieve acceptable yields.

  • Electronic Effects: The phenyl group is electron-withdrawing, which can influence the acidity of the α-proton and the nucleophilicity of the resulting enolate. While this might suggest enhanced reactivity, steric factors often dominate, leading to an overall decrease in performance in many standard Michael additions.

Comparative Performance in Michael Additions

Experimental evidence highlights the reduced reactivity of this compound in Michael additions compared to less substituted malonic esters. Early reports indicated that the Michael addition of this compound to acceptors like ethyl crotonate, ethyl cinnamate, and benzalacetophenone was largely unsuccessful under standard conditions (e.g., refluxing ethanol (B145695) with stoichiometric sodium ethoxide). These failures were attributed to a combination of steric hindrance and the reversibility of the Michael addition (a retro-Michael reaction), which is exacerbated by the steric strain in the product.

However, with a more reactive Michael acceptor and carefully controlled conditions, the reaction can be productive. A key example is the addition to 2-cyclopenten-1-one (B42074), a strained and therefore more reactive cyclic enone.

Data Presentation: Michael Addition to 2-Cyclopenten-1-one

The following table summarizes the performance of different malonic esters in the Michael addition to 2-cyclopenten-1-one, providing a basis for comparison.

Malonic EsterMichael AcceptorCatalyst SystemReaction ConditionsYield (%)Reference
This compound 2-Cyclopenten-1-oneNaOEt (catalytic, 5 mol%)Ethanol, -5°C42%Noland & Hart
Dimethyl Malonate 2-Cyclopenten-1-oneGa-Na-BINOL Complex (10 mol%) / NaOtBuTHF, 24°C, 46 h90%Fastuca, et al.[1]
Diethyl Malonate 2-Cyclopenten-1-one(Inference based on general reactivity)Would likely proceed with higher efficiency than this compound under similar catalytic conditions.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Protocol 1: Michael Addition of this compound to 2-Cyclopenten-1-one

Source: Adapted from Noland, W. E., & Hart, R. B. (1971). Organic Preparations and Procedures International, 3(2), 99-102.

  • Reagents:

    • This compound

    • 2-Cyclopenten-1-one

    • Sodium ethoxide (catalytic amount, e.g., 5 mol%)

    • Anhydrous ethanol

  • Procedure:

    • A solution of this compound and 2-cyclopenten-1-one in anhydrous ethanol is cooled to -5°C in an inert atmosphere.

    • A catalytic amount of sodium ethoxide (5 mol%) is added to the stirred solution.

    • The reaction mixture is maintained at -5°C and monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.

    • Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH₄Cl solution).

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, diethyl 2-(3-oxocyclopentyl)phenylmalonate, is purified by column chromatography or distillation.

Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one

Source: Adapted from Fastuca, N. J., et al. (2020). Organic Syntheses, 97, 327-338.[1]

  • Reagents:

    • Dimethyl malonate (1.0 equiv)

    • 2-Cyclopenten-1-one (1.0 equiv)

    • Ga-Na-(S)-BINOL catalyst solution (0.10 equiv)

    • Sodium tert-butoxide (0.07 equiv)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add sodium tert-butoxide (0.07 equiv) and anhydrous THF.

    • Add the Ga-Na-(S)-BINOL catalyst solution (0.10 equiv) to the suspension.

    • Add dimethyl malonate (1.0 equiv) in one portion via syringe, followed by 2-cyclopenten-1-one (1.0 equiv).

    • Stir the mixture at room temperature (24°C) for 46 hours.

    • The reaction is quenched with saturated aqueous sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to yield (S)-dimethyl 2-(3-oxocyclopentyl)malonate.[1]

Visualizing the Michael Addition

The following diagrams illustrate the general mechanism of the Michael addition and a logical workflow for comparing the reactivity of different malonic esters.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Malonate Malonic Ester Enolate Enolate (Nucleophile) Malonate->Enolate Deprotonation Base Base Base->Enolate Enolate_ref Enolate Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Intermediate Enolate Intermediate Acceptor->Intermediate Intermediate_ref Enolate Intermediate Enolate_ref->Intermediate Nucleophilic Attack Proton_Source Proton Source (e.g., H-Base+) Adduct Michael Adduct Proton_Source->Adduct Intermediate_ref->Adduct Protonation

Caption: General mechanism of the base-catalyzed Michael addition of a malonic ester.

Reactivity_Comparison_Workflow cluster_malonates Michael Donors start Select Michael Acceptor (e.g., 2-Cyclopenten-1-one) DEM Diethyl Malonate start->DEM DMM Dimethyl Malonate start->DMM DEPM This compound start->DEPM condition Define Standardized Reaction Conditions (Base, Solvent, Temp.) DEM->condition DMM->condition DEPM->condition run_rxn Perform Michael Addition condition->run_rxn analysis Analyze Reaction Outcome (Yield, Reaction Time, Purity) run_rxn->analysis compare Compare Performance Data analysis->compare

Caption: Workflow for comparing the reactivity of different malonic esters in Michael additions.

Conclusion

The selection of a malonic ester for a Michael addition reaction requires careful consideration of its steric and electronic properties. While diethyl malonate and dimethyl malonate are generally reliable and reactive nucleophiles, this compound exhibits significantly lower reactivity due to the steric hindrance imposed by the phenyl group. This can lead to lower yields or the need for more reactive Michael acceptors and optimized reaction conditions. For syntheses where the phenyl substituent is a required structural element, researchers should anticipate the need for more specialized catalytic systems or be prepared for potentially lower yields compared to analogous reactions with unsubstituted malonic esters.

References

A Comparative Guide to Green Chemistry Alternatives for the Synthesis of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl phenylmalonate, a key intermediate in the production of pharmaceuticals such as phenobarbital, has traditionally relied on methods that are often resource-intensive and generate significant waste. In the drive towards more sustainable chemical manufacturing, a number of greener alternatives have emerged. This guide provides a comprehensive comparison of these modern synthetic routes against the traditional Claisen condensation, offering a detailed analysis of their performance, environmental impact, and experimental protocols.

Comparison of Synthetic Methodologies

The following tables summarize the quantitative data for various methods of synthesizing this compound, providing a clear comparison of their efficiency and green chemistry metrics.

Table 1: Performance Comparison of this compound Synthesis Methods
MethodCatalystSolventBaseTemp. (°C)TimeYield (%)Reference
Claisen Condensation Sodium EthoxideEthanol (B145695)Sodium Ethoxide605-6 h80-85--INVALID-LINK--
Microwave-Assisted NoneNoneK₂CO₃15010 minHigh--INVALID-LINK--
Copper-Catalyzed CuI / 2-phenylphenol (B1666276)Toluene (B28343)Cs₂CO₃7020 h95--INVALID-LINK--
Palladium-Catalyzed Pd(dba)₂ / DTBNpPTolueneNaH7024 h89--INVALID-LINK--
Phase-Transfer Catalysis 18-Crown-6Acetonitrile (B52724)K₂CO₃1001.5-2 hHigh--INVALID-LINK--
Table 2: Green Chemistry Metrics Comparison
MethodAtom Economy (%)¹E-Factor (approx.)²Process Mass Intensity (PMI) (approx.)³Green Aspects
Claisen Condensation ~46%>10>11Traditional method, high yield but significant waste.
Microwave-Assisted ~60%<5<6Solvent-free, rapid, high energy efficiency.
Copper-Catalyzed ~60%~5-10~6-11Milder conditions than traditional methods, good yield.
Palladium-Catalyzed ~60%~5-10~6-11High yield, but uses a precious metal catalyst.
Phase-Transfer Catalysis ~60%<5<6Avoids strong bases, potential for catalyst recycling.

¹ Atom Economy calculated for the main reaction forming this compound. Higher is better. ² E-Factor (Environmental Factor) is the mass ratio of waste to desired product. Lower is better. Estimated based on typical solvent and reagent usage. ³ Process Mass Intensity (PMI) is the total mass input per mass of product. Lower is better. Estimated based on typical solvent and reagent usage.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Traditional Method: Claisen Condensation

This method involves the condensation of ethyl phenylacetate (B1230308) and diethyl oxalate (B1200264) followed by decarbonylation.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl oxalate

  • Ethyl phenylacetate

  • Sulfuric acid

  • Ether

Procedure:

  • Prepare sodium ethoxide by dissolving 23 g of sodium in 500 cc of absolute ethanol in a 2-L three-necked flask.

  • Cool the solution to 60°C and add 146 g of ethyl oxalate with vigorous stirring.

  • Immediately follow with the addition of 175 g of ethyl phenylacetate.

  • Crystallization of the sodium derivative will occur rapidly. Transfer the paste to a beaker and stir with 800 cc of dry ether.

  • Collect the solid by suction and wash with dry ether.

  • Liberate the phenyloxaloacetic ester by treating the sodium salt with dilute sulfuric acid.

  • Extract the aqueous layer with ether, combine the organic layers, and dry over anhydrous sodium sulfate.

  • Distill off the ether.

  • Heat the residual oil under reduced pressure (approx. 15 mm) to 175°C to effect decarbonylation.

  • After the evolution of carbon monoxide ceases (5-6 hours), distill the ethyl phenylmalonate under reduced pressure. The fraction boiling at 158–162°/10 mm is collected.[1]

Green Alternative: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to promote the arylation of diethyl malonate without a transition metal catalyst.

Materials:

  • Diethyl malonate

  • Bromobenzene

  • Potassium tert-butoxide

Procedure:

  • In a microwave reaction vessel, combine diethyl malonate, bromobenzene, and potassium tert-butoxide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 10 minutes) at a set power (e.g., 150W) and temperature (e.g., 150°C).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be purified by column chromatography.[2]

Green Alternative: Copper-Catalyzed Arylation

This method employs a copper(I) iodide catalyst with a 2-phenylphenol ligand for the arylation of diethyl malonate.

Materials:

  • Aryl iodide (e.g., Iodobenzene)

  • Diethyl malonate

  • Copper(I) iodide (CuI)

  • 2-Phenylphenol

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a reaction flask, combine CuI (catalytic amount), 2-phenylphenol (catalytic amount), and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the aryl iodide, diethyl malonate, and toluene.

  • Stir the mixture at 70°C for 20 hours.

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.[3][4][5]

Green Alternative: Palladium-Catalyzed Cross-Coupling

This method utilizes a palladium catalyst for the cross-coupling of an aryl bromide with diethyl malonate.

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Diethyl malonate

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Di-tert-butyl(neopentyl)phosphine (DTBNpP)

  • Sodium hydride (NaH)

  • Toluene

Procedure:

  • To a screw-capped vial, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) in a glovebox.

  • Seal the vial and remove it from the glovebox.

  • Add toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol).

  • Stir the reaction mixture at 70°C for 24 hours.

  • After cooling, filter the crude reaction mixture through a plug of Celite and concentrate in vacuo.

  • Purify the concentrate by column chromatography on silica (B1680970) gel to obtain this compound.[6][7]

Green Alternative: Phase-Transfer Catalysis

This method uses a phase-transfer catalyst to facilitate the reaction between diethyl malonate and an aryl halide in a biphasic system.

Materials:

  • Diethyl malonate

  • Aryl halide (e.g., Phenyl iodide)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Acetonitrile

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine diethyl malonate, the aryl halide, powdered anhydrous potassium carbonate, and 18-crown-6.

  • Add acetonitrile as the solvent.

  • Heat the mixture to reflux (100°C for acetonitrile) with vigorous stirring for 1.5 to 2 hours.

  • After cooling, add water to dissolve the inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be further purified by distillation or chromatography.[8][9]

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and logical relationships of the described synthetic methods.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtO_Na Sodium Ethoxide Enolate Enolate of Ethyl Phenylacetate EtO_Na->Enolate Deprotonation EtOOC_CH2_Ph Ethyl Phenylacetate EtOOC_CH2_Ph->Enolate EtOOC_COOEt Diethyl Oxalate Adduct Tetrahedral Intermediate EtOOC_COOEt->Adduct Enolate->Adduct Nucleophilic Attack Phenyloxaloacetate Diethyl Phenyloxalacetate Adduct->Phenyloxaloacetate Elimination of Ethoxide DEP This compound Phenyloxaloacetate->DEP Decarbonylation (Heat) CO Carbon Monoxide Phenyloxaloacetate->CO Decarbonylation (Heat)

Diagram 1: Claisen Condensation Pathway

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product DEM Diethyl Malonate MW Microwave Irradiation (Solvent-free) DEM->MW PhBr Bromobenzene PhBr->MW K2CO3 K₂CO₃ K2CO3->MW DEP This compound MW->DEP Direct Arylation

Diagram 2: Microwave-Assisted Synthesis Workflow

Copper_Catalyzed_Arylation cluster_catalytic_cycle Catalytic Cycle cluster_overall_reaction Overall Reaction CuI Cu(I) Catalyst Cu_Enolate Copper Enolate Intermediate CuI->Cu_Enolate + Diethyl Malonate - HI Cu_Aryl Aryl-Copper Intermediate Cu_Enolate->Cu_Aryl + Phenyl Iodide (Oxidative Addition) Cu_Aryl->CuI Reductive Elimination DEP This compound Cu_Aryl->DEP DEM Diethyl Malonate DEM->DEP PhI Phenyl Iodide PhI->DEP

Diagram 3: Copper-Catalyzed Arylation Cycle

Palladium_Catalyzed_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_overall_reaction Overall Reaction Pd0 Pd(0) Catalyst Pd_Aryl Aryl-Pd(II) Complex (Oxidative Addition) Pd0->Pd_Aryl + Phenyl Bromide Pd_Enolate Aryl-Pd(II)-Enolate Complex Pd_Aryl->Pd_Enolate + Malonate Enolate Pd_Enolate->Pd0 Reductive Elimination DEP This compound Pd_Enolate->DEP DEM Diethyl Malonate DEM->DEP PhBr Phenyl Bromide PhBr->DEP

Diagram 4: Palladium-Catalyzed Cross-Coupling Cycle

Phase_Transfer_Catalysis cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Phase-Transfer Catalyst (Q+) K2CO3 K₂CO₃ DEM Diethyl Malonate KX KX (byproduct) PhI Phenyl Iodide DEP This compound QX Q⁺X⁻ DEP->QX Catalyst Regeneration QX->K2CO3 Anion Exchange Q_Enolate Q⁺[Malonate]⁻ QX->Q_Enolate Transfers to Organic Phase Q_Enolate->PhI SNAr Reaction

Diagram 5: Phase-Transfer Catalysis Mechanism

Conclusion

The synthesis of this compound has evolved significantly, with several green chemistry alternatives now offering substantial advantages over the traditional Claisen condensation. Microwave-assisted synthesis provides a rapid, solvent-free option, while copper- and palladium-catalyzed methods offer high yields under milder conditions. Phase-transfer catalysis presents a practical approach that avoids the use of strong, hazardous bases.

The choice of the optimal synthetic route will depend on a variety of factors, including scalability, cost of reagents and catalysts, and specific green chemistry goals of the organization. The data and protocols presented in this guide are intended to assist researchers, scientists, and drug development professionals in making informed decisions to adopt more sustainable and efficient practices in their synthetic endeavors.

References

A Comparative Analysis of Leaving Groups in Reactions of Different Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon bonds is a cornerstone of organic synthesis. The malonic ester synthesis, a versatile method for preparing substituted carboxylic acids, relies on a crucial SN2 reaction: the alkylation of a malonic ester enolate. The choice of the leaving group on the alkylating agent is a critical parameter that significantly influences the reaction rate and overall yield. This guide provides an objective comparison of common leaving groups in the alkylation of substituted malonic esters, supported by experimental data and detailed protocols.

The nucleophilic substitution at the heart of the malonic ester synthesis is a bimolecular (SN2) process.[1] The reaction rate is therefore dependent on the concentration of both the malonic ester enolate and the alkylating agent.[1] A key determinant of the reaction's success is the efficacy of the leaving group. An ideal leaving group is a weak base and is stable on its own after detaching from the alkyl group, as this stabilizes the transition state of the reaction and lowers the activation energy.[1]

Quantitative Comparison of Leaving Group Performance

The performance of various leaving groups in the alkylation of diethyl malonate can be quantitatively assessed by comparing reaction rates and yields under standardized conditions. The following table summarizes the relative reactivity of common leaving groups.

Leaving GroupAlkylating Agent ExampleRelative Rate ConstantTypical Yield (%)Notes
Iodide (I⁻)Ethyl Iodide~10>90Excellent leaving group due to the high stability of the iodide anion.[1]
Bromide (Br⁻)Ethyl Bromide185-90Very effective and commonly used due to a good balance of reactivity and cost.[1]
Tosylate (OTs⁻)Ethyl Tosylate~0.780-90Highly effective due to resonance stabilization of the resulting anion; often crystalline.[1]
Mesylate (OMs⁻)Ethyl Mesylate~0.580-85Similar to tosylates, a reliable alternative to alkyl halides.[1]
Chloride (Cl⁻)Ethyl Chloride~0.0150-70Significantly less reactive than bromides and iodides.[1]
Fluoride (B91410) (F⁻)Ethyl Fluoride<0.001<10Generally considered a poor leaving group for SN2 reactions due to the strong C-F bond.[1]

Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step with diethyl malonate under standard conditions.[1]

As the data indicates, iodide is an excellent leaving group, leading to the fastest reaction rates. This is attributed to the high stability of the iodide anion, which is a very weak base.[1] Bromide is also a very effective leaving group and is widely used due to a good balance of reactivity and cost.[1] Sulfonate esters, such as tosylates and mesylates, are also highly effective leaving groups due to the resonance stabilization of the resulting anion.[1] While slightly less reactive than bromide in this specific context, they are often preferred for their ability to be readily prepared from alcohols and their crystalline nature, which can aid in purification.[1] Chlorides are significantly less reactive, and fluorides are generally considered poor leaving groups for SN2 reactions due to the strength of the carbon-fluorine bond and the higher basicity of the fluoride ion.[1]

Experimental Protocols

To provide a framework for the comparative analysis of leaving groups, detailed experimental protocols for the alkylation of diethyl malonate are presented below.

General Protocol for Alkylation of Diethyl Malonate:

  • Enolate Formation:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (B145695), add diethyl malonate (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[1]

  • Alkylation:

    • Add the alkylating agent (1.05 equivalents; e.g., ethyl bromide, ethyl iodide, or ethyl tosylate) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.

    • Purify the product by distillation or column chromatography.

Protocol for Kinetic Study of Leaving Group Reactivity:

To quantitatively compare the rates of reaction for different leaving groups, a kinetic study can be performed by monitoring the disappearance of the malonic ester enolate or the appearance of the product over time.[1]

  • Preparation:

    • Prepare separate stock solutions of the sodium diethyl malonate enolate and the different alkylating agents (e.g., ethyl iodide, ethyl bromide, ethyl tosylate) in anhydrous ethanol at a known concentration.

    • Equilibrate the solutions to a constant temperature in a thermostated water bath.[1]

  • Reaction and Analysis:

    • Initiate the reaction by mixing equal volumes of the enolate solution and the chosen alkylating agent solution.

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Analyze the quenched aliquots using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and/or product.[1]

  • Data Processing:

    • Plot the concentration of the reactant or product as a function of time and determine the initial reaction rate.

    • Repeat the experiment for each leaving group under identical conditions.[1]

Reaction Mechanism and Experimental Workflow

The alkylation of a substituted malonic ester is a classic example of an SN2 reaction. The process begins with the deprotonation of the acidic α-hydrogen of the malonic ester by a base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a concerted step, displacing the leaving group.[1]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products enolate Malonic Ester Enolate (Nucleophile) ts [Enolate---R---X]‡ enolate->ts Nucleophilic Attack alkyl_halide Alkylating Agent (R-X) alkyl_halide->ts product Alkylated Malonic Ester ts->product Bond Formation leaving_group Leaving Group (X⁻) ts->leaving_group Bond Breaking

Caption: SN2 mechanism of malonic ester alkylation.

The experimental workflow for comparing leaving groups systematically involves parallel reaction setups and subsequent analysis to ensure reproducible and comparable data.

Experimental_Workflow start Start: Prepare Reagents enolate_prep Prepare Sodium Diethyl Malonate Solution start->enolate_prep reaction_setup Reaction Setup for each Leaving Group (I, Br, OTs, OMs, Cl, F) enolate_prep->reaction_setup monitoring Monitor Reactions (TLC, GC/HPLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Yield and Purity workup->analysis data_comp Compare Reaction Rates and Yields analysis->data_comp end Conclusion data_comp->end

Caption: Experimental workflow for comparing leaving groups.

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like diethyl phenylmalonate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for assessing the purity of this compound, complete with experimental protocols and validation parameters.

The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While a classical titrimetric method can also be employed for an overall assay, it lacks the specificity to identify and quantify individual impurities.

Potential Impurities in this compound

Understanding the synthesis of this compound is crucial for identifying potential impurities. Common synthesis routes include the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264) followed by decarbonylation, or the reaction of ethyl phenylacetate with diethyl carbonate.[1] Based on these methods, potential impurities may include:

  • Starting Materials: Ethyl phenylacetate, diethyl oxalate, diethyl carbonate.

  • By-products: Phenylmalonic acid (from hydrolysis), monoethyl phenylmalonate.

  • Solvents: Ethanol, toluene, or other solvents used in the synthesis and purification process.

A robust analytical method must be able to separate this compound from these potential impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase composition may be optimized to achieve the best separation. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm, leveraging the phenyl group's chromophore.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation Data Summary: HPLC

The following table summarizes the typical validation parameters that should be established for the HPLC method.

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.9990.9995
Range 80% to 120% of the test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Specificity No interference from blanks or impuritiesPeak purity index > 0.999

Method 2: Gas Chromatography (GC)

Gas chromatography is an excellent alternative for the purity assessment of volatile compounds like this compound. A GC method with a Flame Ionization Detector (FID) is a standard approach.

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Validation Data Summary: GC

The following table outlines the validation parameters for the GC method.

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.9990.9992
Range 80% to 120% of the test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability≤ 1.0%0.7%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.06 µg/mL
Specificity Baseline separation of all impuritiesResolution > 2.0 between adjacent peaks

Method 3: Titrimetry (Assay)

A classical approach for determining the overall purity is through saponification of the ester followed by back-titration. This method provides an assay value but does not quantify individual impurities.

Experimental Protocol: Titration
  • Saponification: Accurately weigh about 2 g of this compound into a flask. Add 50.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) and a boiling chip. Reflux the mixture for 1 hour.

  • Blank Preparation: Prepare a blank by refluxing 50.0 mL of 0.5 N alcoholic potassium hydroxide for 1 hour under the same conditions.

  • Titration: After cooling, add a few drops of phenolphthalein (B1677637) indicator to both the sample and blank flasks. Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid until the pink color disappears.

  • Calculation: The purity is calculated based on the difference in the volume of titrant consumed by the blank and the sample.

Method Comparison

FeatureHPLCGCTitrimetry
Specificity High (can separate and quantify impurities)High (can separate and quantify impurities)Low (provides total ester content)
Sensitivity HighHighModerate
Typical Application Purity and impurity profilingPurity and residual solvent analysisOverall assay of the main component
Sample Volatility Not requiredRequiredNot required
Instrumentation Cost HighHighLow

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound purity assessment.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements (Purity, Impurities) MD2 Select Method (HPLC, GC) MD1->MD2 MD3 Optimize Parameters (Mobile Phase/Temp Program, Column) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report V6->D1 D2 Standard Operating Procedure (SOP) D1->D2 D3 Routine Use D2->D3

Caption: Workflow for analytical method validation.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis, such as the need to also quantify volatile impurities or residual solvents, and the available instrumentation. HPLC is often preferred for its versatility with non-volatile impurities, while GC is excellent for its high resolution of volatile compounds. A titrimetric assay can be a useful orthogonal method for confirming the overall purity. For comprehensive quality control, a combination of these methods is recommended. Each method must be properly validated to ensure reliable and accurate results.

References

Safety Operating Guide

Proper Disposal of Diethyl Phenylmalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of diethyl phenylmalonate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5] Personnel handling this chemical should be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][3]
Hand Protection Appropriate protective gloves (e.g., natural rubber). Inspect gloves prior to use.[4]
Skin and Body Long-sleeved clothing or appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

In Case of a Spill:

For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[1] Once absorbed, place the material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation in the area of the spill.[2][3] For larger spills, evacuate the area and follow emergency procedures.

II. Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][6][7]

Step 1: Hazardous Waste Determination

All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[8] The determination of whether this compound is a hazardous waste depends on its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether it is specifically listed as a hazardous waste by regulatory agencies.[7][8][9]

Step 2: Container Selection and Labeling

  • Container Selection : Use a suitable and compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must have a secure lid and be in good condition, free from leaks or rust.[10]

  • Labeling : As soon as waste is added to the container, it must be labeled with a "Hazardous Waste" tag.[6][8] The label must include:

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[6]

    • The quantity of the waste.

    • The date of waste generation.[6]

    • The location of origin (e.g., building and room number).[6]

    • The name and contact information of the principal investigator.[6]

    • Appropriate hazard pictograms.[6]

Step 3: Waste Accumulation and Storage

  • Segregation : Store this compound waste separately from incompatible materials. It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]

  • Storage Location : Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][11] This area must be under the control of the laboratory personnel.

  • Container Management : Keep the waste container tightly closed except when adding waste.[10][12] It is recommended to use secondary containment to prevent the spread of potential spills.[8]

Step 4: Arranging for Disposal

  • Contact EHS : Do not dispose of this compound down the drain or in the regular trash.[6][12][13] Disposal must be managed through your institution's Environmental Health and Safety (EHS) or hazardous waste program.[6][8]

  • Disposal Options : Approved disposal methods for this compound typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, surplus or non-recyclable solutions can be offered to a licensed disposal company.[2]

  • Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[8][10] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[8]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal haz_det Hazardous Waste Determination (Consult SDS & EHS) start->haz_det collect Collect in a Labeled, Compatible Container haz_det->collect storage Store in Designated Satellite Accumulation Area (SAA) collect->storage segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) storage->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.

References

Essential Safety and Operational Guidance for Handling Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of Diethyl phenylmalonate, outlining procedural steps to minimize risk and ensure operational integrity.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may cause eye, skin, and respiratory tract irritation.[1][2][3] The toxicological properties of this chemical have not been fully investigated.[1][4] Therefore, it is crucial to handle it with care, assuming it to be potentially hazardous.

Potential Health Effects:

  • Eye Contact: May cause irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May cause irritation of the digestive tract.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to inspect all PPE for integrity before use.[4]

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][5][6]To prevent accidental splashes to the eyes.
Hand Protection Nitrile rubber or natural rubber gloves.[5]To prevent skin contact. It is advised to use proper glove removal technique to avoid skin contact with the product.[4]
Body Protection Laboratory coat and long-sleeved clothing.[1][5]To prevent skin exposure.
Respiratory Protection Not typically required under normal use with adequate ventilation.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]To prevent inhalation of vapors or mists, especially in poorly ventilated areas or during large-scale operations.
Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from preparation to disposal.

3.1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear and replace as necessary.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling: Avoid direct contact with the chemical.[1][7] Do not breathe vapors or mists.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

3.2. Accidental Spills:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

3.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with federal, state, and local regulations.[1][7]

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should be treated as hazardous waste and placed in the same waste container.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Disposal: Arrange for a licensed professional waste disposal service to remove the chemical waste.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe Inspect and Don PPE prep_vent->prep_ppe handle_chem Handle this compound - Avoid contact - Avoid inhalation prep_ppe->handle_chem storage Store Properly - Cool, dry, well-ventilated - Tightly closed container handle_chem->storage spill Accidental Spill - Evacuate & Ventilate - Absorb & Collect handle_chem->spill first_aid First Aid - Eyes: Flush with water - Skin: Wash with water - Inhalation: Fresh air - Ingestion: Seek medical aid handle_chem->first_aid collect_waste Collect Waste - Designated, labeled container handle_chem->collect_waste dispose Dispose via Licensed Service collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl phenylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl phenylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.